molecular formula C44H34BClF4S2 B1513450 IR-1061 CAS No. 155614-01-0

IR-1061

Numéro de catalogue: B1513450
Numéro CAS: 155614-01-0
Poids moléculaire: 749.1 g/mol
Clé InChI: QRLZQHNDSCIJTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

near-infrared (NIR-II) region dye

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(E)-2-[(3Z)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLZQHNDSCIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1CC(=C(/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34BClF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746581
Record name 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155614-01-0
Record name 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IR-1061
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

IR-1061 Fluorescent Dye: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-1061 is a lipophilic, near-infrared (NIR) fluorescent dye that has garnered significant attention within the scientific community for its exceptional optical properties in the second near-infrared (NIR-II) window (1000-1700 nm).[1] This region of the electromagnetic spectrum offers distinct advantages for deep-tissue in vivo imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper penetration depth compared to traditional visible and NIR-I imaging.[2][3] This technical guide provides a comprehensive overview of this compound, including its core photophysical and chemical properties, detailed experimental protocols for its application in preclinical imaging, and a discussion of its current and potential utility in biomedical research and drug development.

Core Properties of this compound

This compound is a polymethine cyanine dye characterized by a hydrophobic nature, necessitating its encapsulation in nanoparticle formulations for in vivo applications.[4] Its chemical structure and key properties are summarized below.

Chemical and Photophysical Data

The following table summarizes the key quantitative data for this compound, compiled from various sources. These values can vary depending on the solvent and the specific formulation of the dye.

PropertyValueSolvent/Conditions
Chemical Formula C₄₄H₃₄BClF₄S₂-
Molecular Weight 749.13 g/mol -
CAS Number 155614-01-0-
Appearance Solid powder-
Melting Point 222 °C (decomposes)-
Absorption Maximum (λmax) ~1064 nm[5]Varies with solvent and aggregation state
1051-1065 nmMethylene chloride
~1060 nm (monomer)Acetonitrile (ACN)[6]
~950 nm (dimer)Acetonitrile (ACN)[6]
Emission Maximum (λem) ~1100 nm[5]Varies with solvent and formulation
Quantum Yield (QY) 1.7%Dichloromethane
Storage Temperature -20°C-

Experimental Protocols

Due to its hydrophobicity, this compound is typically encapsulated in nanoparticles for in vivo applications. The following protocols describe the preparation of this compound loaded nanoparticles and a general procedure for in vivo imaging.

Preparation of this compound Loaded Nanoparticles (Liposomes)

This protocol is adapted from a method for preparing this compound loaded liposomes for in vivo imaging.[7]

Materials:

  • This compound dye

  • Phospholipids (e.g., DSPC, DSPE-PEG)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized for desired nanoparticle characteristics.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by vortexing or bath sonication. This will form multilamellar vesicles.

  • To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the phase transition temperature of the lipids.

  • The resulting solution of this compound loaded nanoparticles can be purified by dialysis or size exclusion chromatography to remove any free dye.

  • Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.

In Vivo Angiography and Tumor Imaging Protocol

The following is a generalized protocol for in vivo imaging in a murine model using this compound loaded nanoparticles. Specific parameters such as animal model, tumor cell line, and imaging system will require optimization.

Materials:

  • This compound loaded nanoparticles

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Anesthesia (e.g., isoflurane)

  • NIR-II in vivo imaging system equipped with an appropriate laser (e.g., 1064 nm) and detector (e.g., InGaAs camera)

  • Sterile saline for injection

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Acquire baseline NIR-II images of the mouse before injection.

  • Administer the this compound loaded nanoparticle solution via intravenous injection (e.g., tail vein). The dosage will need to be optimized based on the nanoparticle formulation and imaging system sensitivity.

  • Immediately after injection, begin acquiring a time-series of images to visualize the vascular distribution of the nanoparticles. For angiography, imaging within the first few minutes post-injection is critical.[5]

  • For tumor imaging, continue to acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the nanoparticles in the tumor tissue via the enhanced permeability and retention (EPR) effect.[8]

  • After the final imaging session, the mouse can be euthanized, and organs can be harvested for ex vivo imaging to confirm the biodistribution of the nanoparticles.[9]

  • Analyze the images to quantify fluorescence intensity in regions of interest (e.g., blood vessels, tumor).

Visualizations

Chemical Structure of this compound

IR1061_Structure IR1061 [Image of this compound Chemical Structure] caption Chemical Structure of this compound

A simplified representation of the this compound chemical structure.

Experimental Workflow for In Vivo Imaging

InVivo_Workflow cluster_prep Probe Preparation cluster_animal Animal Model cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep Formulation of This compound Nanoparticles char Characterization (Size, Zeta, Loading) prep->char injection IV Injection of Probe char->injection animal_prep Tumor Implantation (if applicable) anesthesia Anesthesia animal_prep->anesthesia baseline Baseline Imaging anesthesia->baseline baseline->injection dynamic Dynamic Imaging (Angiography) injection->dynamic longitudinal Longitudinal Imaging (Tumor Accumulation) dynamic->longitudinal ex_vivo Ex Vivo Organ Imaging longitudinal->ex_vivo quant Image Quantification ex_vivo->quant conclusion Conclusion quant->conclusion Biological Interpretation

General workflow for in vivo imaging using this compound nanoparticles.

Applications and Future Directions

The primary application of this compound lies in preclinical in vivo imaging, particularly for high-resolution angiography and tumor visualization.[7][9] Its emission in the NIR-II window allows for clearer images of deep-seated biological structures. The enhanced permeability and retention (EPR) effect enables passive targeting of tumors by this compound-loaded nanoparticles, making it a valuable tool for cancer research.[8]

Future research may focus on the development of targeted this compound probes by conjugating the nanoparticles to ligands that bind to specific cellular receptors. This would enable more precise imaging of disease states and could have applications in image-guided surgery and therapy. Furthermore, the development of biodegradable and rapidly clearing nanoparticle formulations will be crucial for the clinical translation of this promising imaging agent.

References

Unveiling the Spectroscopic Profile of IR-1061: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of the near-infrared (NIR-II) fluorescent dye IR-1061. As a molecule of significant interest for in vivo imaging and other biomedical applications, a thorough understanding of its photophysical properties is paramount. This document consolidates key quantitative data, outlines typical experimental methodologies, and visualizes the fundamental principles governing its spectral behavior.

Spectroscopic Properties of this compound

This compound is a polymethine cyanine dye known for its fluorescence in the second near-infrared window (NIR-II), a region advantageous for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.[1] Its core spectral characteristics are summarized below. The dye's absorption and emission profiles are notably influenced by its concentration and the surrounding solvent environment, primarily due to the equilibrium between its monomeric and dimeric forms.[1]

The monomeric form of this compound typically exhibits a primary absorption peak (λmax) in the range of 1051-1065 nm.[2][3] Concurrently, the formation of aggregates, specifically H-type dimers, leads to a secondary absorption peak at shorter wavelengths, generally observed between 890 nm and 950 nm.[1][2][4] The emission maximum is consistently reported around 1100 nm.[2][3]

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters for this compound in various solvents and formulations as reported in the literature.

Solvent/MediumAbsorption Max (λmax)Emission Max (λem)Quantum Yield (QY)Reference
Acetonitrile (ACN)1060 nm (monomer), 950 nm (dimer)~1100 nmNot Specified[2]
Tetrahydrofuran (THF)1060 nm (monomer), 930 nm (dimer)Not SpecifiedNot Specified[1]
Dichloromethane (DCM)1051-1065 nmNot Specified0.182%[5], 1.7% ± 0.5%[6], 0.0041[7][5][6][7][8]
Methanol1039 nm (monomer), 931 nm (shoulder)Blue-shifted vs. free dyeNot Specified[9]
Dimethylformamide (DMF)1064 nmNot SpecifiedNot Specified[10]
Encapsulated (HSA NPs)1060 nm, 896 nmBlue-shifted vs. free dye1.15%[9]
Encapsulated (Liposomes)1064 nm, 890 nm1064 nmNot Specified[4]

Note: The significant variation in reported quantum yields highlights the sensitivity of this parameter to experimental conditions and measurement standards.

Factors Influencing Spectra: Monomer-Dimer Equilibrium

A critical factor governing the absorption spectrum of this compound is the equilibrium between its monomeric and dimeric states.[1] In solution, this compound molecules can associate to form dimers, a process that is influenced by concentration and the polarity of the microenvironment.[1] This dimerization results in a distinct blue-shift in the absorption spectrum, with the appearance of a peak around 900-950 nm, while the monomer absorbs at approximately 1060 nm.[1][2] An increase in dye concentration typically favors dimer formation.[1] This relationship is a key consideration for applications where predictable spectral properties are essential.

G This compound Monomer-Dimer Equilibrium Monomer This compound Monomer Dimer This compound Dimer (H-aggregate) Monomer->Dimer Association Abs_1060 Absorption Peak ~1060 nm Monomer->Abs_1060 Exhibits Abs_900 Absorption Peak ~900-950 nm Dimer->Abs_900 Exhibits High_Conc High Concentration Low Polarity High_Conc->Dimer Favors Low_Conc Low Concentration High Polarity Low_Conc->Monomer Favors

Figure 1. Factors influencing the monomer-dimer equilibrium of this compound.

Experimental Protocols

The characterization of this compound's spectral properties involves standard spectroscopic techniques. The following outlines a generalized methodology for obtaining absorption and emission spectra.

Materials and Instrumentation
  • Dye: this compound powder (dye content may vary, e.g., 80%)

  • Solvents: Spectroscopic grade solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[1][2]

  • Instrumentation:

    • An ultraviolet-visible-NIR (UV-Vis-NIR) spectrophotometer is required for measuring absorption spectra.[11]

    • A spectrofluorometer or a spectrometer equipped with an appropriate detector (e.g., InGaAs) is necessary for measuring emission spectra in the NIR-II range.[11]

    • An appropriate laser source is needed for excitation (e.g., 980 nm diode laser).[11]

Measurement Workflow

A typical workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition, and analysis. This process ensures accurate and reproducible results.

G Workflow for Spectroscopic Analysis of this compound start Start prep_stock Prepare Stock Solution (e.g., in THF or DCM) start->prep_stock prep_samples Prepare Serial Dilutions prep_stock->prep_samples abs_measure Measure Absorption Spectra (UV-Vis-NIR Spectrophotometer) prep_samples->abs_measure For Absorption em_measure Measure Emission Spectra (Spectrofluorometer) prep_samples->em_measure For Emission data_analysis Data Analysis (Determine λmax, λem, QY) abs_measure->data_analysis em_measure->data_analysis end End data_analysis->end

Figure 2. Generalized workflow for measuring this compound absorption and emission spectra.

Detailed Methodologies
  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known mass of the dye in a suitable organic solvent. Due to its hydrophobic nature, this compound is readily soluble in solvents like THF, DCM, and ACN.[1][2]

  • Sample Preparation for Measurement:

    • For absorption measurements , a series of dilutions are prepared from the stock solution to investigate concentration-dependent effects (i.e., monomer vs. dimer formation).[1]

    • For emission measurements , samples are typically prepared with an absorbance value within the linear range of the instrument (e.g., < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorption Spectroscopy: The absorption spectra of the prepared solutions are recorded using a UV-Vis-NIR spectrophotometer over a relevant wavelength range (e.g., 700-1200 nm). The peaks corresponding to the monomer and dimer are identified.[11]

  • Emission Spectroscopy: The emission spectra are measured using a spectrofluorometer. The sample is excited at a wavelength where the dye absorbs, often near the absorption maximum of one of its forms, and the emission is collected over the NIR-II window (e.g., 1000-1400 nm).[11]

  • Quantum Yield Determination: The fluorescence quantum yield is often determined using a relative method, comparing the integrated fluorescence intensity of this compound to that of a standard reference dye with a known quantum yield in the same spectral region.[5][6] It is crucial to use a reliable standard and correct for solvent effects.[5][7]

Conclusion

The spectral properties of this compound are well-characterized, with a primary absorption peak around 1060 nm and an emission maximum near 1100 nm. A key feature is its concentration- and solvent-dependent monomer-dimer equilibrium, which gives rise to a secondary absorption peak in the 900-950 nm range. For professionals in drug development and biomedical research, understanding these fundamental photophysical characteristics and the methodologies to measure them is essential for the successful application of this compound as a NIR-II fluorescent probe. Careful control of experimental conditions is necessary to ensure reproducible and reliable spectroscopic data.

References

A Technical Guide to IR-1061 for In Vivo Imaging in the NIR-II Window

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1061 is a polymethine cyanine dye that has garnered significant attention in the field of in vivo imaging due to its unique spectral properties. It is characterized by its absorption and emission in the second near-infrared (NIR-II) window, typically between 1000 and 1700 nm. This spectral range is highly advantageous for deep-tissue imaging in living organisms because it minimizes photon scattering and tissue autofluorescence, leading to higher spatial resolution and improved signal-to-background ratios compared to traditional imaging in the visible or first near-infrared (NIR-I) window (700-900 nm).[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, detailed experimental protocols for its use in in vivo imaging, and its applications in preclinical research.

Core Properties of this compound

This compound is a hydrophobic molecule, which necessitates its encapsulation within nanocarriers for in vivo applications to ensure its solubility and stability in aqueous physiological environments.[3][4] Its chemical structure is 4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate.

Physicochemical Properties
PropertyValueReference
Molecular Formula C44H34BClF4S2[5]
Molecular Weight 749.13 g/mol [5]
Appearance Brown to black solid[5]
Solubility Soluble in organic solvents like DMSO, DCM, and THF. Insoluble in water.[3][5][6]
Storage -20°C, sealed from moisture. Stock solutions in solvent can be stored at -80°C for up to 6 months.[5]
Spectral Properties

The absorption and emission maxima of this compound can vary slightly depending on the solvent or its encapsulation environment.

PropertyWavelength (nm)Solvent/FormulationReference
Absorption Maximum (λmax) 1064Not specified[5]
1051-1065Methylene Chloride
~1060Tetrahydrofuran (monomer)[6]
~930-950Tetrahydrofuran (dimer/aggregate)[6]
Emission Maximum (λem) ~1100Not specified[5]
1064Not specified[7]
Quantum Yield

The quantum yield (QY) of this compound is highly dependent on its environment. Encapsulation in nanoparticles is crucial to prevent quenching by water molecules and maintain a high quantum yield in physiological conditions.[3][4]

Quantum Yield (%)Solvent/FormulationReference
1.7 ± 0.5Dichloromethane (DCM)[7][8]
0.65Polystyrene-based nanoparticles (optimized)[3]
0.59Dichloromethane (CH2Cl2)[9]
0.0041Dichloromethane (DCM)[9]

Experimental Protocols for In Vivo Imaging

Formulation of this compound for In Vivo Administration

Due to its hydrophobicity, this compound must be formulated into a stable, biocompatible nanoparticle suspension for intravenous injection. Liposomes are a commonly used delivery vehicle.

Protocol for Preparing this compound Loaded Liposomes:

This protocol is adapted from a general method for preparing dye-loaded liposomes.[10]

  • Lipid Film Formation:

    • Prepare a stock solution of lipids in a chloroform:methanol mixture (e.g., 2:1 v/v). For anionic liposomes, a mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) at an equal molar ratio can be used.[10]

    • Prepare a stock solution of this compound in the same organic solvent.

    • Combine the lipid and this compound solutions in a round-bottom flask to achieve the desired dye-to-lipid ratio (e.g., 1.5% w/w).[10]

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC) to form a thin, uniform lipid film on the flask wall.[10]

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the lipid phase transition temperature.

    • The final phospholipid concentration for injection is typically around 2 mg/mL.[10]

  • Sizing:

    • To obtain unilamellar vesicles of a uniform size, the hydrated liposome suspension is subjected to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]

    • Filter the final liposome suspension through a 0.22 µm sterile filter to remove any large aggregates before in vivo use.[10]

In Vivo Imaging Procedure in a Mouse Model

The following is a general protocol for NIR-II fluorescence imaging of this compound in mice.

  • Animal Preparation:

    • Use athymic nude mice to minimize light scattering and absorption by fur. If using other strains, the hair in the imaging area should be removed.

    • Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation) and maintain anesthesia throughout the imaging session.[11]

    • Place the animal on a heated stage to maintain body temperature.[11]

  • Probe Administration:

    • Administer the this compound nanoparticle formulation via intravenous (tail vein) injection.[6]

    • The typical injection volume for a mouse is 100-200 µL.[12] The dosage will depend on the specific formulation and application. For example, a phospholipid concentration of 2 mg/mL has been used for angiography.[10]

  • NIR-II Imaging:

    • Place the anesthetized mouse in a NIR-II small animal imaging system equipped with an InGaAs camera, which is sensitive to wavelengths in the NIR-II region.[13]

    • Excite the this compound with a laser at a wavelength near its absorption maximum in the NIR-I region (e.g., 980 nm or 1064 nm).[3][10] The laser power should be optimized to maximize signal without causing tissue damage.

    • Collect the fluorescence emission using a long-pass filter that allows transmission of light in the NIR-II window (e.g., >1000 nm or >1100 nm).

    • Acquire images at various time points post-injection to observe the biodistribution and clearance of the probe. For vascular imaging, signals can be observed as early as 30 seconds post-injection.[5] For tumor imaging, peak accumulation may occur several hours post-injection.[14]

    • The exposure time will vary depending on the brightness of the probe and the sensitivity of the imaging system, typically ranging from milliseconds to a few seconds.[15]

  • Biodistribution Analysis (Ex Vivo):

    • At the end of the imaging study, euthanize the mouse and dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

    • Image the excised organs using the NIR-II imaging system to quantify the relative fluorescence intensity in each tissue. This provides a detailed analysis of the probe's biodistribution.[14]

Visualizations

Logical Relationship of this compound Properties for In Vivo Imaging

IR1061_Properties cluster_properties Core Properties cluster_formulation Formulation Strategy cluster_advantages In Vivo Advantages Hydrophobicity Hydrophobicity Encapsulation Nanoparticle Encapsulation (e.g., Liposomes) Hydrophobicity->Encapsulation Requires NIR_II_Emission Emission > 1000 nm Deep_Penetration Deep Tissue Penetration NIR_II_Emission->Deep_Penetration High_SBR High Signal-to- Background Ratio NIR_II_Emission->High_SBR High_QY High Quantum Yield (in non-polar env.) High_QY->Encapsulation Maintained by Biocompatibility Biocompatibility Encapsulation->Biocompatibility Stability Aqueous Stability & Solubility Encapsulation->Stability

Caption: Logical flow from this compound's properties to its in vivo imaging advantages.

General Workflow for an this compound In Vivo Imaging Experiment

InVivo_Workflow Formulation This compound Nanoparticle Formulation Injection Intravenous Injection Formulation->Injection Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Animal_Prep->Injection Imaging NIR-II Fluorescence Imaging Injection->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis Ex_Vivo Ex Vivo Organ Imaging (Optional) Imaging->Ex_Vivo Ex_Vivo->Data_Analysis

References

The Bimodal Virtuoso: Unveiling the Mechanism of IR-1061 in Dual Fluorescence and Photoacoustic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of in vivo imaging, the quest for contrast agents that offer multifaceted capabilities is paramount. IR-1061, a near-infrared (NIR) cyanine dye, has emerged as a powerful tool for bimodal imaging, enabling high-resolution fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) alongside sensitive photoacoustic imaging. This dual-modality approach provides complementary information, with fluorescence offering exceptional sensitivity and photoacoustic imaging delivering superior spatial resolution at greater tissue depths. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its photophysical properties, the principles behind its bimodal signal generation, and detailed experimental considerations for its application.

The Core Mechanism: A Tale of Two Pathways

The ability of this compound to function as both a fluorescent and a photoacoustic contrast agent lies in the fundamental principles of molecular photophysics, which can be elegantly illustrated by a Jablonski diagram. Upon absorption of photons in the NIR range, this compound molecules are elevated from their ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state via two primary competing pathways: radiative decay and non-radiative decay.

  • Radiative Decay (Fluorescence): In this pathway, the excited molecule releases its energy by emitting a photon, resulting in fluorescence. For this compound, this emission occurs in the NIR-II window, a region characterized by reduced light scattering and minimal tissue autofluorescence, thereby enabling deep-tissue imaging with a high signal-to-background ratio.

  • Non-Radiative Decay (Heat Generation): Alternatively, the excited molecule can dissipate its energy as heat through vibrational relaxation and internal conversion. This non-radiative decay process is the cornerstone of photoacoustic imaging. The generated heat causes rapid thermoelastic expansion of the surrounding tissue, which in turn generates ultrasonic waves. These waves are then detected by an ultrasound transducer to form a high-resolution image of the dye's distribution.

The efficiency of each pathway is dictated by the molecule's intrinsic properties and its local microenvironment. The fluorescence quantum yield (Φf) represents the fraction of absorbed photons that are emitted as fluorescence, while the remaining energy is primarily converted into heat. A lower quantum yield implies a higher efficiency of non-radiative decay and, consequently, a stronger photoacoustic signal.

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 hν (Excitation) S1->S0 hν' (Emission) S1->S0 Heat T1 T₁ S1->T1 Absorption Absorption Fluorescence Fluorescence (Radiative Decay) Non-Radiative Decay Internal Conversion & Vibrational Relaxation (Non-Radiative Decay) Intersystem Crossing Intersystem Crossing

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Optimizing Bimodal Performance: The Role of Nanoparticle Formulation

To harness the full potential of this compound for in vivo applications, it is typically encapsulated within nanoparticles. This serves several critical purposes: it enhances the dye's solubility and stability in aqueous environments, prevents its rapid clearance from the bloodstream, and allows for targeted delivery to specific tissues or cells. The formulation of these nanoparticles significantly influences the photophysical properties of this compound and, consequently, its bimodal imaging performance.

The formation of molecular aggregates, such as J-aggregates and H-aggregates, within the nanoparticle core can dramatically alter the absorption and emission spectra, as well as the balance between radiative and non-radiative decay pathways.

  • J-aggregates: These head-to-tail arrangements of dye molecules often lead to a red-shift in the absorption spectrum and can enhance fluorescence emission.

  • H-aggregates: In these face-to-face arrangements, fluorescence is often quenched, leading to a more dominant non-radiative decay pathway and, therefore, a stronger photoacoustic signal.

By carefully controlling the nanoparticle composition and the loading concentration of this compound, it is possible to tune the degree of aggregation and thereby optimize the balance between fluorescence and photoacoustic signal generation for a specific application.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for comparison and experimental design.

Photophysical PropertyValueSolvent/FormulationReference
Absorption Max (λabs) ~1064 nmDichloromethane[1]
~1039 nmMethanol[2]
Emission Max (λem) ~1100 nmDichloromethane[1]
Varies with formulationNanoparticles[2]
Quantum Yield (Φf) 1.70%Dichloromethane[3]
1.15%HSA Nanoparticles[2]
0.38%PFTQ-PEG-Gd NPs[4]
Photothermal Conversion Efficiency (η) 26%PFTQ-PEG-Gd NPs[5]

Key Experimental Protocols

Synthesis of this compound Loaded Nanoparticles (One-Pot Method)

This protocol describes a general one-pot synthesis for encapsulating this compound into a polymeric nanoparticle formulation.

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA) or other suitable surfactant

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound and the encapsulating polymer (e.g., PLGA) in a minimal amount of a water-miscible organic solvent like DMSO.

  • In a separate vial, dissolve the surfactant (e.g., PEG-PLGA) in deionized water.

  • Rapidly inject the organic phase (this compound and polymer solution) into the aqueous surfactant solution under vigorous stirring or sonication.

  • Continue stirring for several hours to allow for nanoparticle self-assembly and solvent evaporation.

  • Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove any remaining organic solvent and free dye.

  • Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.

Nanoparticle_Synthesis Start Start Dissolve Dissolve this compound and Polymer in DMSO Start->Dissolve Prepare_Surfactant Prepare Aqueous Surfactant Solution Start->Prepare_Surfactant Inject Rapid Injection Dissolve->Inject Prepare_Surfactant->Inject Stir Stir for Solvent Evaporation Inject->Stir Purify Purify by Dialysis Stir->Purify Characterize Characterize Nanoparticles Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound loaded nanoparticles.

In Vivo Bimodal Imaging Protocol

This protocol outlines the general steps for performing bimodal fluorescence and photoacoustic imaging in a small animal model.

Animal Model:

  • Nude mice bearing subcutaneous tumors are commonly used.

Instrumentation:

  • A bimodal imaging system capable of both NIR-II fluorescence and photoacoustic imaging.

  • Anesthesia system (e.g., isoflurane).

  • Animal warming pad.

Procedure:

  • Anesthetize the mouse using isoflurane and place it on the imaging stage. Maintain anesthesia throughout the imaging session.

  • Acquire pre-injection baseline fluorescence and photoacoustic images of the tumor region.

  • Intravenously inject the this compound nanoparticle suspension via the tail vein. The injection volume and concentration should be optimized based on the nanoparticle formulation and animal model.

  • Acquire fluorescence and photoacoustic images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to monitor the biodistribution and tumor accumulation of the nanoparticles.

  • For fluorescence imaging, use an appropriate excitation laser (e.g., 808 nm or 980 nm) and a long-pass filter to collect the NIR-II emission.

  • For photoacoustic imaging, use a pulsed laser tuned to the absorption maximum of the this compound formulation and an ultrasound transducer to detect the generated acoustic signals.

  • Analyze the images to quantify the signal enhancement in the tumor region compared to surrounding tissues.

InVivo_Imaging Start Start Anesthetize Anesthetize Animal Start->Anesthetize Baseline Acquire Baseline Images (Fluorescence & Photoacoustic) Anesthetize->Baseline Inject Inject this compound Nanoparticles Baseline->Inject Acquire_Images Acquire Images at Multiple Time Points Inject->Acquire_Images Analyze Image Analysis and Quantification Acquire_Images->Analyze End End Analyze->End

Caption: General workflow for in vivo bimodal imaging.

Conclusion

This compound stands as a testament to the power of fundamental photophysics in driving innovation in biomedical imaging. Its ability to navigate the delicate balance between radiative and non-radiative decay pathways, particularly when encapsulated within tailored nanoparticle formulations, makes it an invaluable tool for researchers. By providing both high-sensitivity fluorescence and high-resolution photoacoustic data from a single agent, this compound opens new avenues for preclinical research and holds significant promise for future clinical applications in diagnostics and image-guided therapy. This guide provides a foundational understanding and practical framework for leveraging the unique bimodal capabilities of this compound in your research endeavors.

References

An In-depth Technical Guide to NIR-II Fluorescence: Core Principles and Applications of IR-1061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of second near-infrared (NIR-II) fluorescence imaging, with a specific focus on the organic dye IR-1061. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to leverage this powerful imaging modality.

Core Principles of NIR-II Fluorescence

Fluorescence imaging in the second near-infrared window (NIR-II), spanning wavelengths from 1000 to 1700 nm, has emerged as a transformative technology in preclinical and biomedical research.[1][2] This spectral region offers significant advantages over traditional visible and first near-infrared (NIR-I, 700-900 nm) imaging due to the distinct optical properties of biological tissues at these longer wavelengths.[3][4] The primary benefits of NIR-II imaging include deeper tissue penetration, higher spatial resolution, and an improved signal-to-background ratio (SBR).[5][6]

These advantages are rooted in the reduced photon scattering and minimal tissue autofluorescence in the NIR-II window.[1][7] Light scattering, which decreases with increasing wavelength, is a major contributor to image blurring and loss of resolution in biological tissues.[8] Furthermore, endogenous fluorophores in tissues, which create background noise, have significantly lower emission in the NIR-II range.[9][10] This combination of reduced scattering and lower autofluorescence allows for the clear visualization of deep-seated biological structures and processes.[2][5]

NIR_Advantages cluster_NIR_I NIR-I Window (700-900 nm) cluster_NIR_II NIR-II Window (1000-1700 nm) cluster_Outcome Imaging Outcome NIR_I High Tissue Scattering Significant Autofluorescence Outcome_I Limited Penetration Depth Lower Signal-to-Background Ratio NIR_I->Outcome_I Leads to NIR_II Reduced Tissue Scattering Minimal Autofluorescence Outcome_II Deeper Penetration Depth Higher Signal-to-Background Ratio NIR_II->Outcome_II Leads to

This compound: A Key Fluorophore for NIR-II Imaging

This compound is a commercially available polymethine cyanine dye that has garnered significant attention for its fluorescent properties within the NIR-II window.[7][11] Its chemical structure allows for strong absorption and emission in this long-wavelength region, making it a valuable tool for in vivo imaging.[1][7]

Photophysical Properties of this compound

The key photophysical characteristics of this compound are summarized in the table below. These properties can be influenced by the solvent environment and whether the dye is in a free or encapsulated form.[11][12]

PropertyValueNotes
Maximum Absorption (λ_max,abs_) ~1060-1064 nmIn organic solvents like acetonitrile and methanol.[13][14] A secondary peak or shoulder can be observed around 890-950 nm, often attributed to dimer formation.[13][14]
Maximum Emission (λ_max,em_) ~1100 nmIn organic solvents.[13][14]
Quantum Yield (Φ_F_) 0.59% - 1.7%Varies significantly with the solvent and measurement conditions. For instance, a certified value of 0.59% in CH₂Cl₂ has been reported, while a value of 1.7% is also cited.[15][16][17] When encapsulated in nanoparticles, the quantum yield can be altered.[18]
Extinction Coefficient (ε) HighContributes to its brightness as a fluorescent probe.
Solubility Soluble in organic solvents (e.g., DMSO, acetonitrile), poorly soluble in water.[11][14]Its hydrophobicity necessitates encapsulation for in vivo applications.[11][19]
Photostability ModerateCan be improved by encapsulation in nanoparticles.[12]
Challenges and Solutions: Encapsulation of this compound

A primary challenge in utilizing this compound for biological applications is its poor water solubility and potential for aggregation in aqueous environments, which can lead to fluorescence quenching.[11] To overcome this, this compound is often encapsulated within biocompatible nanoparticles or liposomes.[7][20][21] This encapsulation not only improves its stability and solubility in physiological conditions but can also enhance its photostability and quantum yield.[12][17] Common encapsulation materials include polymers like PEG-b-PLA and human serum albumin (HSA).[19][20]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles

This protocol describes a general method for encapsulating this compound into polymer micelles using a nanoprecipitation method, adapted from various sources.[19][21][22]

Materials:

  • This compound dye

  • Block copolymer (e.g., PEG-b-PLA, DSPE-PEG)

  • Organic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Deionized water

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Magnetic stirrer

  • Ultrasonicator (optional)

Methodology:

  • Dissolution: Dissolve the chosen polymer and this compound in the organic solvent. The ratio of polymer to dye should be optimized for the specific application.

  • Nanoprecipitation: While vigorously stirring, rapidly inject the organic solution of polymer and dye into deionized water. This will cause the hydrophobic polymer blocks to self-assemble into micelles, encapsulating the hydrophobic this compound in their core.

  • Solvent Removal: Continue stirring the solution for several hours in a fume hood to allow the organic solvent to evaporate.

  • Purification: Purify the nanoparticle suspension to remove free dye and excess polymer using dialysis against deionized water for 24-48 hours, with frequent water changes.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and dye loading efficiency using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis-NIR spectrophotometry.

Nanoparticle_Encapsulation cluster_workflow Experimental Workflow A 1. Dissolve this compound and Polymer in Organic Solvent B 2. Rapid Injection into Water (Nanoprecipitation) A->B C 3. Solvent Evaporation B->C D 4. Purification via Dialysis C->D E 5. Characterization (DLS, TEM, etc.) D->E

In Vivo NIR-II Fluorescence Imaging

This protocol provides a general guideline for performing in vivo NIR-II fluorescence imaging in a small animal model, such as a mouse.

Materials and Equipment:

  • This compound formulation (e.g., encapsulated nanoparticles) in a sterile buffer (e.g., PBS)

  • Small animal model (e.g., mouse)

  • Anesthesia system (e.g., isoflurane)

  • NIR-II imaging system equipped with:

    • Excitation laser (e.g., 808 nm or 1064 nm)[20][23]

    • Long-pass emission filter (e.g., >1000 nm)

    • InGaAs camera[24]

  • Animal warming pad

Methodology:

  • Animal Preparation: Anesthetize the animal using an appropriate method and place it on the imaging stage. Maintain the animal's body temperature using a warming pad.

  • Baseline Imaging: Acquire a pre-injection (baseline) image of the region of interest.

  • Probe Administration: Inject the this compound formulation intravenously via the tail vein. The dosage should be optimized based on the formulation and animal model.

  • Image Acquisition: Acquire a series of images at different time points post-injection to observe the biodistribution and clearance of the probe. The exposure time and laser power should be adjusted to achieve a good signal-to-noise ratio without saturating the detector.[3]

  • Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in regions of interest over time. The signal-to-background ratio can be calculated to assess the imaging contrast.

InVivo_Imaging_Workflow cluster_workflow In Vivo Imaging Workflow A Animal Anesthesia & Positioning B Baseline Image Acquisition A->B C Intravenous Injection of this compound Formulation B->C D Time-Lapse Image Acquisition C->D E Image Analysis (Signal Quantification) D->E

Signaling Pathways and Logical Relationships

The application of this compound in drug development often involves its use as a passive targeting agent, accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. This process can be visualized as a logical flow.

EPR_Effect_Pathway cluster_pathway EPR Effect in Tumors A Systemic Administration of this compound Nanoparticles B Circulation in Bloodstream A->B C Extravasation through Leaky Tumor Vasculature B->C D Accumulation and Retention in Tumor Interstitium C->D E Enhanced NIR-II Signal in Tumor Region D->E

Conclusion

NIR-II fluorescence imaging, facilitated by dyes like this compound, offers unprecedented opportunities for deep-tissue, high-resolution biological imaging. While challenges such as the hydrophobicity of this compound exist, formulation strategies like nanoparticle encapsulation have proven effective in overcoming these limitations. The detailed protocols and fundamental principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and apply this cutting-edge imaging modality in their work. The continued development of novel NIR-II fluorophores and imaging technologies promises to further expand the capabilities and applications of this powerful technique in biomedical science.

References

A Technical Guide to IR-1061 Dye for Deep Tissue Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-1061, focusing on its applications in deep tissue imaging. This document consolidates key data, outlines experimental methodologies, and visualizes workflows to support researchers in leveraging this powerful tool for in vivo studies.

Introduction to this compound

This compound is a hydrophobic cyanine dye that exhibits fluorescence in the second near-infrared (NIR-II) window, a spectral region (1000-1700 nm) advantageous for deep tissue imaging.[1][2] The longer wavelengths of light in the NIR-II window experience reduced photon scattering and minimal tissue autofluorescence, enabling deeper tissue penetration and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2][3]

Due to its hydrophobic nature, this compound requires encapsulation within a carrier, such as nanoparticles or micelles, to ensure its solubility and stability in aqueous biological environments.[4][5] This encapsulation also provides a versatile platform for surface modification and targeted delivery.

Core Properties and Quantitative Data

The physicochemical and spectral properties of this compound are critical for designing and interpreting deep tissue imaging experiments. The following tables summarize key quantitative data for the dye.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C44H34BClF4S2[6]
Molecular Weight 749.13 g/mol [6]
Appearance Brown to black solid powder[6]
Melting Point 222 °C (decomposes)[7]
Solubility Soluble in organic solvents like DMSO and methylene chloride. Insoluble in water.[6][8][9]
Storage -20°C, sealed from moisture. In solvent: -80°C for 6 months, -20°C for 1 month.[6]
Spectroscopic Properties
ParameterValueSolvent/ConditionsSource(s)
Absorption Maxima (λ_abs_) 1051-1065 nmMethylene Chloride[7]
~1060 nm (Monomer)Acetonitrile (ACN)[8]
~950 nm (Dimer)Acetonitrile (ACN)[8]
~890 nm (Shoulder peak)-[6]
Emission Maximum (λ_em_) ~1100 nmAcetonitrile (ACN)[6][8]
Quantum Yield (QY) 1.70 ± 5%-[3][10]
0.65%Encapsulated in optimized OTN-PSt-PEG NP[11]
0.182%Dichloromethane[12]

Experimental Protocols and Methodologies

The successful application of this compound in deep tissue imaging hinges on the proper preparation of the dye formulation and the execution of the in vivo imaging experiment. Due to its hydrophobicity, a common approach is to encapsulate this compound into nanoparticles.

Preparation of this compound-Loaded Nanoparticles (General Protocol)

This protocol provides a generalized workflow for encapsulating this compound into polymer-based nanoparticles, a common strategy for in vivo applications.[4][5][13]

Materials:

  • This compound dye

  • Amphiphilic block copolymer (e.g., DSPE-PEG, PLGA-PEG)

  • Organic solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Deionized water

  • Dialysis membrane

Procedure:

  • Dissolution: Dissolve the amphiphilic block copolymer and this compound in an organic solvent.

  • Nanoprecipitation: Rapidly inject the organic solution into deionized water while stirring. This causes the hydrophobic components to self-assemble into nanoparticles, encapsulating the this compound dye.

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by stirring at room temperature.

  • Purification: Purify the nanoparticle suspension to remove free dye and excess polymer. This is typically done by dialysis against deionized water or by centrifugation and resuspension.

  • Characterization: Characterize the nanoparticles for size, polydispersity, dye loading efficiency, and fluorescence properties.

In Vivo Deep Tissue Imaging Protocol (General Workflow)

This section outlines a typical workflow for performing deep tissue fluorescence imaging in a murine model using this compound-loaded nanoparticles.[6][14]

Animal Model:

  • Nude mice (e.g., Balb/c) are commonly used to minimize signal attenuation from fur.

Procedure:

  • Probe Administration: Administer the this compound-loaded nanoparticle suspension to the animal, typically via intravenous (tail vein) injection. The dosage and volume will depend on the specific formulation and animal model.[6]

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) to immobilize it during imaging.

  • Image Acquisition:

    • Place the anesthetized mouse in an in vivo imaging system equipped for NIR-II fluorescence detection.

    • Excite the sample using a laser with a wavelength close to the absorption maximum of the this compound formulation (e.g., 980 nm or 1064 nm).

    • Collect the emitted fluorescence using a detector sensitive to the NIR-II range (e.g., InGaAs camera) and appropriate long-pass filters (e.g., >1000 nm).

    • Acquire images at various time points post-injection to observe the biodistribution and clearance of the nanoparticles. Signals in blood vessels can often be observed shortly after injection (e.g., 30 seconds), with accumulation in organs like the liver and spleen occurring later.[6]

  • Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in regions of interest.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows for the application of this compound in deep tissue imaging.

G Workflow for this compound Nanoparticle Formulation cluster_prep Nanoparticle Preparation cluster_char Characterization dissolve 1. Dissolve this compound and Polymer in Organic Solvent inject 2. Rapid Injection into Water (Nanoprecipitation) dissolve->inject Self-Assembly evaporate 3. Organic Solvent Evaporation inject->evaporate purify 4. Purification (e.g., Dialysis) evaporate->purify dls Size & PDI (DLS) purify->dls Analysis spec Optical Properties (Spectroscopy) purify->spec Analysis tem Morphology (TEM) purify->tem Analysis

Caption: A flowchart illustrating the key steps in the preparation and characterization of this compound loaded nanoparticles.

G In Vivo Deep Tissue Imaging Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal 1. Select Animal Model (e.g., Nude Mouse) anesthetize 2. Anesthetize Animal animal->anesthetize inject 3. Administer this compound Probe (e.g., IV Injection) anesthetize->inject acquire 4. Acquire Images (NIR-II System) inject->acquire timepoints 5. Image at Multiple Time Points acquire->timepoints roi 6. Define Regions of Interest (ROI) timepoints->roi quantify 7. Quantify Signal Intensity roi->quantify biodistribution 8. Determine Biodistribution quantify->biodistribution

Caption: A step-by-step workflow for conducting in vivo deep tissue imaging experiments using an this compound based probe.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for a range of research and drug development applications:

  • Preclinical Imaging: Non-invasively visualizing anatomical structures, such as blood vessels, and monitoring physiological processes in small animal models.[6]

  • Pharmacokinetics and Biodistribution: Tracking the in vivo fate of drug delivery systems by labeling them with this compound.[6]

  • Tumor Imaging: Characterizing the tumor microenvironment and assessing the targeting efficiency of cancer therapies.[9]

  • Image-Guided Surgery: Providing real-time visual guidance to surgeons for the precise removal of diseased tissue.

Conclusion

This compound is a potent NIR-II fluorescent dye with significant potential for advancing deep tissue imaging. Its favorable optical properties, when combined with appropriate formulation strategies to overcome its hydrophobicity, enable high-resolution in vivo imaging with deep tissue penetration. This guide provides a foundational resource for researchers and scientists looking to incorporate this compound into their studies, from understanding its core properties to implementing experimental workflows. As research in NIR-II imaging continues to grow, the applications of this compound in biomedical research and drug development are expected to expand further.

References

The Role of IR-1061 in Advancing Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) cyanine dye, IR-1061, is emerging as a potent tool in the arsenal against cancer. Its strong absorbance in the second near-infrared (NIR-II) window (1000-1700 nm) allows for deeper tissue penetration of light, making it an ideal candidate for a range of applications in oncology research, from high-resolution in vivo imaging to targeted therapies. This technical guide provides an in-depth exploration of the core uses of this compound in cancer research, detailing experimental protocols, summarizing key quantitative data, and visualizing complex biological and experimental workflows.

Core Applications of this compound in Oncology

This compound's utility in cancer research is primarily centered around its exceptional photothermal conversion efficiency. When irradiated with NIR light, this compound rapidly converts light energy into heat, a property harnessed in photothermal therapy (PTT) to induce localized hyperthermia and subsequent tumor cell death. Furthermore, its intrinsic fluorescence in the NIR-II region enables high-contrast, deep-tissue bioimaging for tumor visualization and tracking. To overcome its inherent hydrophobicity and improve tumor accumulation, this compound is often encapsulated within nanoparticles, which also opens avenues for its use as a drug delivery vehicle.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing this compound in different nanoparticle formulations for cancer research.

Nanoparticle FormulationAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Photothermal Conversion Efficiency (η) (%)Key Findings
This compound-loaded Apoferritin (IR-AFN@PTX-FA) ~20Not ReportedNot ReportedNot ReportedEnhanced solubility of this compound and paclitaxel; effective NIR-II photothermal effect.[1]
P2@IR1061-RGD Not ReportedNot ReportedNot Reported48.9Prevents aggregation of this compound, leading to high photothermal conversion efficiency.[2]
This compound-loaded OTN-PSt-PEG NP Sub-100Not ReportedNot ReportedNot ReportedQuantum yield of 0.65%; suitable for in vivo deep imaging.[3]
This compound-loaded Micellar Nanoparticles Not ReportedNot ReportedNot ReportedNot ReportedHeat treatment of nanoparticles can improve fluorescence properties.[4]
In Vivo Study ParametersAnimal ModelTumor ModelNanoparticle FormulationLaser Wavelength (nm)Laser Power Density (W/cm²)Treatment DurationOutcome
Photothermal-Chemotherapy Balb/c nude mice4T1 subcutaneous xenograftIR-AFN@PTX-FA10640.755 min, daily for 3 daysSignificant tumor inhibition.[1]
Photothermal Therapy Not SpecifiedNot SpecifiedP2@IR1061-RGD1064110 minNot Reported
In Vivo Imaging BALB/c nude miceColon-26 subcutaneousOTN-MNPs containing this compound980 (excitation)Not ApplicableNot ApplicableSuccessful visualization of blood vessels and tumor tissue.[4]
Photothermal Therapy Nude miceU373 human glioma xenograftPEG-coated nanoshellsNear-infraredNot ReportedNot ReportedImproved survival and tumor regression.[5]
Photothermal Therapy Immune-competent miceCT26.WT murine colon carcinomaPEG-coated nanoshells80843 minComplete tumor abatement.[6]

Experimental Protocols

Formulation of this compound Loaded Nanoparticles

This protocol provides a generalized method for encapsulating the hydrophobic this compound dye into a polymer-based nanoparticle for improved biocompatibility and tumor targeting.

Materials:

  • This compound dye

  • DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Apoferritin (or other suitable polymer/lipid)

  • Acetonitrile (ACN)

  • Distilled water

  • Dialysis membrane (MWCO 10 kDa)

  • Centrifugal filter units (MWCO 10 kDa)

Procedure:

  • Dissolve DSPE-PEG2k and this compound in acetonitrile.[4]

  • Rapidly inject this organic solution into distilled water while stirring vigorously to initiate nanoparticle self-assembly via nanoprecipitation.[7]

  • Continue stirring for several hours at room temperature to allow for the evaporation of acetonitrile.[4]

  • For formulations involving protein cages like apoferritin, this compound can be conjugated with PEG and then mixed with the apoferritin solution.[1]

  • Purify the resulting nanoparticle suspension to remove free this compound and other reactants. This can be achieved through dialysis against distilled water for 24-48 hours or by using centrifugal filter units.[4]

  • Characterize the nanoparticles for size, zeta potential, and this compound loading efficiency using techniques such as dynamic light scattering (DLS), electrophoretic light scattering (ELS), and UV-Vis-NIR spectrophotometry.

G cluster_prep Solution Preparation cluster_assembly Nanoparticle Self-Assembly cluster_purification Purification cluster_characterization Characterization IR1061 This compound Mixing Rapid Injection & Stirring IR1061->Mixing Polymer DSPE-PEG2k / Apoferritin Polymer->Mixing Solvent Acetonitrile Solvent->Mixing Water Distilled Water Water->Mixing Purify Dialysis / Centrifugation Mixing->Purify Evaporation of Solvent Analysis DLS, ELS, UV-Vis Purify->Analysis FinalProduct FinalProduct Analysis->FinalProduct Characterized Nanoparticles

Workflow for this compound Nanoparticle Formulation.
In Vivo Photothermal Therapy in a Mouse Model

This protocol outlines a typical procedure for evaluating the efficacy of this compound-based nanoparticles for photothermal therapy in a subcutaneous tumor model in mice.

Materials:

  • Tumor-bearing mice (e.g., Balb/c nude mice with 4T1 xenografts).[1]

  • This compound loaded nanoparticles suspended in sterile PBS.

  • NIR laser with a specific wavelength (e.g., 808 nm or 1064 nm).[1][6]

  • Anesthesia for mice.

  • Calipers for tumor measurement.

Procedure:

  • Establish a subcutaneous tumor model by injecting cancer cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

  • Randomly divide the mice into control and treatment groups (e.g., PBS, PBS + Laser, Nanoparticles only, Nanoparticles + Laser).

  • Administer the this compound loaded nanoparticles intravenously via the tail vein. The dosage will depend on the nanoparticle formulation and this compound concentration.

  • Allow the nanoparticles to accumulate in the tumor. The optimal accumulation time should be determined through biodistribution studies, but a common time point is 24 hours post-injection.[1]

  • Anesthetize the mice and irradiate the tumor region with the NIR laser for a predetermined duration (e.g., 5-10 minutes) and power density (e.g., 0.75-4 W/cm²).[1][6]

  • Monitor tumor growth by measuring tumor volume with calipers every few days.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess treatment efficacy and potential side effects.

G TumorInduction Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size TumorInduction->TumorGrowth Grouping Randomization into Groups TumorGrowth->Grouping Injection IV Injection of Nanoparticles Grouping->Injection Accumulation Nanoparticle Accumulation in Tumor Injection->Accumulation 24h Irradiation NIR Laser Irradiation of Tumor Accumulation->Irradiation Monitoring Monitor Tumor Volume & Body Weight Irradiation->Monitoring Endpoint Euthanasia & Histological Analysis Monitoring->Endpoint

In Vivo Photothermal Therapy Experimental Workflow.

Mechanism of Action: Photothermal-Induced Cell Death

The primary mechanism of action for this compound in cancer therapy is the induction of cell death through hyperthermia. Upon NIR irradiation, the localized heat generated by this compound leads to a rapid increase in temperature within the tumor microenvironment. This thermal stress can trigger several cell death pathways.

  • Apoptosis: At milder temperatures, the heat can induce programmed cell death, or apoptosis. This involves the activation of a cascade of caspases, leading to DNA fragmentation and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing a significant inflammatory response.

  • Necrosis: At higher temperatures, the cellular damage is more severe, leading to necrosis. This is a form of uncontrolled cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.

  • Other Pathways: Recent studies suggest that PTT can also induce other forms of regulated cell death, such as ferroptosis (an iron-dependent form of cell death characterized by lipid peroxidation) and pyroptosis (a pro-inflammatory form of programmed cell death).[8][9] The activation of these pathways can further contribute to tumor destruction and may even stimulate an anti-tumor immune response.

G cluster_stimulus External Stimulus cluster_effect Physical Effect cluster_cellular Cellular Response cluster_outcome Therapeutic Outcome IR1061 This compound Nanoparticles Heat Localized Hyperthermia IR1061->Heat NIR_Light NIR Light (e.g., 1064 nm) NIR_Light->Heat Irradiation Apoptosis Apoptosis (Caspase Activation) Heat->Apoptosis Mild Necrosis Necrosis (Membrane Disruption) Heat->Necrosis High Other Ferroptosis / Pyroptosis Heat->Other Tumor_Death Tumor Cell Death Apoptosis->Tumor_Death Necrosis->Tumor_Death Other->Tumor_Death

Signaling Pathways in this compound Mediated PTT.

Conclusion

This compound is a versatile and powerful agent in the field of cancer research. Its unique optical properties in the NIR-II window, coupled with its high photothermal conversion efficiency, make it an excellent candidate for developing advanced theranostic platforms. By formulating this compound into nanoparticles, researchers can overcome its limitations and enhance its therapeutic efficacy and imaging capabilities. The detailed protocols and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals to explore and harness the full potential of this compound in the ongoing fight against cancer. Further research into novel nanoparticle formulations and combination therapies will undoubtedly continue to expand the applications of this promising NIR dye.

References

IR-1061 as a Photothermal Therapy Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) cyanine dye IR-1061 and its application as a potent agent for photothermal therapy (PTT). Due to its strong absorbance in the second near-infrared (NIR-II) window, this compound offers significant advantages for deep-tissue cancer therapy. This document outlines the core properties of this compound, details various nanoparticle-based delivery systems, presents key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Core Concepts and Properties of this compound

This compound is a commercially available cyanine dye characterized by its high absorption in the NIR-II region (around 1064 nm) and a low fluorescence quantum yield.[1][2] This inherent property makes it an excellent candidate for photothermal therapy, a minimally invasive cancer treatment that utilizes light-to-heat conversion to ablate tumor cells.[3] The primary challenge for the biomedical application of this compound is its hydrophobicity, which necessitates the use of nanocarriers to improve its solubility and stability in physiological environments.[1][2]

Nanoparticle-Based Formulations of this compound

To overcome the limitation of poor water solubility and to enhance tumor-specific accumulation, this compound is commonly encapsulated within various nanoparticle platforms. These nanocarriers not only improve the biocompatibility of the dye but also allow for the co-delivery of other therapeutic agents, enabling synergistic treatment modalities.

Protein-Based Nanoparticles

Apoferritin (AFN) and human serum albumin (HSA) are natural proteins that have been successfully used to encapsulate this compound. For instance, a multifunctional nanoplatform using apoferritin was developed to co-load this compound and the chemotherapeutic drug paclitaxel (PTX).[1] This formulation demonstrated excellent water solubility and physiological stability.[1] Similarly, HSA-based nanoparticles loaded with this compound have shown strong photothermal conversion effects.[4]

Liposomal Formulations

Liposomes, which are vesicular structures composed of lipid bilayers, are another effective delivery system for this compound. The dye can exist in both a free and an H-aggregated state within the liposomal bilayer.[5][6] The H-aggregated state is particularly advantageous for PTT as it promotes the conversion of light into heat.[7]

Polymeric Micelles and Nanoparticles

Block copolymers such as PEG-PLGA, PEG-PLA, and PEG-PCL can self-assemble into micellar nanoparticles that can encapsulate hydrophobic molecules like this compound in their core.[8] The choice of polymer can be optimized by matching its solubility parameters with that of this compound to achieve high encapsulation efficiency and stability.[8]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for various this compound-based nanoparticle formulations, providing a comparative overview of their physicochemical properties and photothermal efficacy.

FormulationCore/Shell MaterialParticle Size (nm)Zeta Potential (mV)Absorption Max (nm)Photothermal Conversion Efficiency (PCE)Reference
IR-AFN@PTX-FAApoferritin~20Not Specified1064Not Specified[1]
SDLIAmide-sericin/Aldehyde-polyhydroxy glucanNot SpecifiedNot SpecifiedNot Specified48.9%[9][10]
IR1061@HSAHuman Serum Albumin~100Not Specified896, 1060Not Specified[11]
IALP-4Anionic Liposome (DPPG/DPPC)~130Not Specified~800, 1061Not Specified[5][6]
OTN-MNPsDSPE-PEG8-10Not Specified900, 1060Not Specified[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound based nanoparticles for photothermal therapy.

Synthesis of this compound Loaded Apoferritin Nanoparticles (IR-AFN@PTX-FA)

Materials:

  • This compound dye

  • SH-PEG5000-NH2

  • Dimethyl sulfoxide (DMSO)

  • Apoferritin (AFN)

  • FA-PEG5000-NHS

  • 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Paclitaxel (PTX)

  • Deionized water

  • Dialysis bag (MWCO: 7000 Da)

Procedure:

  • Dissolve 100 mg of SH-PEG5000-NH2 and 50 mg of this compound in 50 mL of DMSO.

  • React the mixture at room temperature for 36 hours.

  • Remove the DMSO by distillation under reduced pressure.

  • Dissolve the resulting product in deionized water.

  • Remove unreacted PEG using a dialysis bag (MWCO: 7000 Da) against deionized water.

  • Lyophilize the purified product to obtain IR-PEG.

  • Mix IR-PEG and FA-PEG5000-NHS (2:1 w/w ratio).

  • Add the mixture to a 3 mg/mL AFN aqueous solution in the presence of 15 mg of NHS and 25 mg of EDC.

  • Allow the reaction to proceed for 36 hours at room temperature to form IR-AFN-FA.

  • Incorporate PTX into the IR-AFN-FA nanoparticles.[1]

In Vitro Photothermal Effect and Cytotoxicity Assay

Materials:

  • 4T1 breast cancer cells

  • 96-well plates

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound nanoparticle formulation

  • 1064 nm NIR laser

  • Cell Counting Kit-8 (CCK-8)

Procedure:

  • Seed 4T1 cells into a 96-well plate at a density of 1 × 10^4 cells/mL and incubate for 12 hours.

  • Treat the cells with different concentrations of the this compound nanoparticle formulation and incubate for another 24 hours.

  • For the PTT group, irradiate the cells with a 1064 nm laser at a power density of 0.75 W/cm^2 for 5 minutes.

  • Record the temperature changes and capture thermal images during irradiation.

  • After irradiation, incubate the cells for an additional 24 hours.

  • Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.[1]

In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model

Materials:

  • 4T1 tumor-bearing BALB/c mice

  • This compound nanoparticle formulation

  • Phosphate-buffered saline (PBS)

  • 1064 nm NIR laser with a power controller

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

Procedure:

  • When the tumor volume reaches a predetermined size (e.g., ~100 mm³), randomly divide the mice into treatment groups (e.g., PBS, this compound nanoparticles, PBS + Laser, this compound nanoparticles + Laser).

  • Intravenously inject the mice with the this compound nanoparticle formulation or PBS.

  • At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice.

  • For the laser-treated groups, irradiate the tumor site with a 1064 nm laser (e.g., 0.75 W/cm^2) for a specified duration (e.g., 5-10 minutes).

  • Monitor the tumor surface temperature using an infrared thermal imaging camera.

  • Measure the tumor volume and body weight of the mice every few days for a set period (e.g., 15-21 days).

  • At the end of the study, euthanize the mice and harvest the tumors and major organs for histological analysis (e.g., H&E staining).[1][4]

Signaling Pathways and Cellular Mechanisms

The photothermal effect of this compound-based nanoparticles leads to localized hyperthermia, which can induce cancer cell death through various mechanisms, primarily apoptosis and necrosis.[3] The cellular uptake of these nanoparticles is a critical first step. For instance, IR-AFN@PTX-FA nanoparticles have been shown to enter cells via both clathrin-mediated and caveolae-mediated endocytosis, after which they are trafficked to lysosomes.[1]

Cellular_Uptake_and_Trafficking Cellular Uptake and Intracellular Trafficking of this compound Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis IR-1061_NPs This compound Nanoparticles Clathrin Clathrin-mediated IR-1061_NPs->Clathrin Uptake Caveolae Caveolae-mediated IR-1061_NPs->Caveolae Uptake Cell_Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking

Cellular uptake and trafficking of this compound nanoparticles.

Upon laser irradiation, the localized heat generated by the this compound nanoparticles within the lysosomes can lead to lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytoplasm and triggering a cascade of events that result in cell death.

PTT_Mechanism Mechanism of this compound Mediated Photothermal Therapy NIR_Laser NIR-II Laser (e.g., 1064 nm) IR-1061_NPs This compound Nanoparticles in Tumor NIR_Laser->IR-1061_NPs Irradiation Heat Localized Hyperthermia (>42°C) IR-1061_NPs->Heat Photothermal Conversion Cell_Damage Cellular Damage Heat->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis Tumor_Ablation Tumor Ablation Apoptosis->Tumor_Ablation Necrosis->Tumor_Ablation

Mechanism of this compound mediated photothermal therapy.

Experimental Workflow

A typical experimental workflow for evaluating a novel this compound based photothermal therapy agent involves a series of in vitro and in vivo studies to assess its safety and efficacy.

Experimental_Workflow Experimental Workflow for Evaluating this compound PTT Agents cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Nanoparticle Synthesis & Characterization Photothermal_Performance Photothermal Performance (Laser Irradiation) Synthesis->Photothermal_Performance Cellular_Uptake Cellular Uptake Study Synthesis->Cellular_Uptake Tumor_Model Tumor Model Establishment Synthesis->Tumor_Model Cytotoxicity In Vitro Cytotoxicity (Dark & +Laser) Cellular_Uptake->Cytotoxicity Biodistribution Biodistribution & Tumor Accumulation Tumor_Model->Biodistribution PTT_Efficacy In Vivo PTT Efficacy Biodistribution->PTT_Efficacy Toxicity Systemic Toxicity Assessment PTT_Efficacy->Toxicity

Experimental workflow for evaluating this compound PTT agents.

Conclusion

This compound is a highly promising photothermal agent for cancer therapy due to its strong absorbance in the NIR-II window. Its formulation into various nanoparticle platforms has successfully addressed its inherent hydrophobicity, leading to improved biocompatibility and tumor-targeting capabilities. The combination of this compound-mediated PTT with other treatment modalities, such as chemotherapy, holds great potential for synergistic and more effective cancer treatment. Further research and development in this area are crucial for translating these promising preclinical findings into clinical applications.

References

In-Depth Technical Guide to the Core Characteristics of IR-1061 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1061 is a near-infrared (NIR) fluorescent organic dye that has garnered significant attention within the scientific community for its applications in in vivo imaging.[1][2] Its fluorescence emission in the second NIR window (NIR-II, 1000-1700 nm) allows for deep tissue imaging with reduced autofluorescence and light scattering, offering a significant advantage for preclinical research and potentially, clinical diagnostics.[3][4] This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its photophysical properties, chemical structure, and key experimental methodologies for its characterization.

Chemical and Physical Properties

This compound is a polymethine cyanine dye with a complex molecular structure.[5] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C44H34BClF4S2[1][4]
Molecular Weight 749.13 g/mol [1][2]
CAS Number 155614-01-0[1][2]
Appearance Brown to black solid[1]
Solubility Soluble in organic solvents such as DMSO, THF, and ACN. Poorly soluble in water.[1][6][7]

Photophysical Characteristics

The utility of this compound as a NIR-II fluorophore is defined by its distinct absorption and emission properties. A key characteristic of this compound is its tendency to form dimers in solution, which influences its spectral properties.[6][8] The monomeric form is responsible for the fluorescence in the NIR-II window.

ParameterWavelength (nm)Solvent/ConditionReference
Absorption Maximum (Monomer) ~1060 - 1064 nmAcetonitrile (ACN), Tetrahydrofuran (THF)[1][6][9]
Absorption (Shoulder/Dimer) ~890 - 950 nmACN, THF, Methanol[1][6][10]
Emission Maximum ~1100 nmACN[1][6]
Quantum Yield (Φ) 1.15% - 1.7%Encapsulated in HSA nanoparticles, in Dichloromethane (DCM)[10][11]

Experimental Protocols

Accurate characterization of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Determination of Absorption and Emission Spectra

This protocol outlines the standard procedure for measuring the absorbance and fluorescence emission spectra of this compound.

Materials:

  • This compound dye

  • Spectroscopic grade solvent (e.g., acetonitrile (ACN), dimethyl sulfoxide (DMSO))

  • UV-Vis-NIR spectrophotometer

  • Fluorometer with NIR detection capabilities

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. This may require sonication and gentle warming to 60°C for complete dissolution, especially in DMSO.[1]

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration that gives a maximum absorbance between 0.1 and 0.5 to ensure linearity. A typical concentration is 2 µg/mL.[12]

  • Absorption Measurement:

    • Use a clean quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.

    • Replace the blank with the cuvette containing the this compound working solution.

    • Scan the absorbance from 700 nm to 1200 nm.

    • Identify the wavelength of maximum absorbance (λmax) for both the monomer and dimer peaks.[6]

  • Emission Measurement:

    • Excite the sample at its monomer absorption maximum (around 1060 nm).

    • Scan the emission spectrum from 1080 nm to 1300 nm.

    • Identify the wavelength of maximum fluorescence emission.

Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. A relative method using a standard with a known quantum yield is commonly employed.

Materials:

  • This compound solution of known absorbance

  • A reference dye with a known quantum yield in the NIR-II region (e.g., IR-26)

  • Spectroscopic grade solvent

  • Fluorometer with NIR detection

  • UV-Vis-NIR spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the reference dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize reabsorption effects.

  • Measure the absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the reference.

  • Integrate the area under the emission spectra for both the sample and the reference.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Logical Workflow for this compound-based Nanoparticle Formulation and Imaging

The hydrophobic nature of this compound necessitates its encapsulation within nanocarriers for biological applications.[3][7] The following diagram illustrates the typical workflow from nanoparticle formulation to in vivo imaging.

G Workflow for this compound Nanoparticle Development and Application cluster_0 Formulation cluster_1 Characterization cluster_2 In Vivo Application IR-1061_Dye This compound Dye Encapsulation Encapsulation Method (e.g., Emulsion Evaporation) IR-1061_Dye->Encapsulation Nanocarrier Nanocarrier (e.g., Liposomes, Micelles) Nanocarrier->Encapsulation IR-1061_NP This compound Loaded Nanoparticles Encapsulation->IR-1061_NP Physicochemical Physicochemical Analysis (Size, Zeta Potential) IR-1061_NP->Physicochemical Photophysical Photophysical Analysis (Absorption, Emission, QY) IR-1061_NP->Photophysical Animal_Model Animal Model Injection Physicochemical->Animal_Model Photophysical->Animal_Model NIR_Imaging NIR-II Fluorescence Imaging Animal_Model->NIR_Imaging Data_Analysis Image and Data Analysis NIR_Imaging->Data_Analysis

Caption: Workflow for this compound nanoparticle formulation and imaging.

Signaling Pathway Visualization in Drug Development

While this compound is primarily an imaging agent and does not directly participate in signaling pathways, it can be used to visualize drug delivery and target engagement. For instance, if a drug-loaded nanoparticle encapsulating this compound is designed to target a specific cancer cell receptor, the dye's fluorescence can confirm the nanoparticle's localization and, by extension, the drug's delivery to the target site. The diagram below illustrates this conceptual relationship.

G Conceptual Visualization of Targeted Drug Delivery Using this compound Drug_NP Drug + this compound Nanoparticle Binding Binding Drug_NP->Binding Target_Cell Target Cell (e.g., Cancer Cell) Receptor Target Receptor Target_Cell->Receptor Receptor->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release NIR_Signal NIR-II Signal (from this compound) Internalization->NIR_Signal Visualization Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery visualization with this compound.

Conclusion

This compound is a valuable tool for preclinical research, particularly in the field of deep-tissue in vivo imaging. Its unique photophysical properties, while requiring careful characterization and formulation, offer significant potential for advancing our understanding of biological processes and accelerating drug development. This guide provides a foundational understanding of this compound's core characteristics and the experimental approaches necessary for its successful implementation in a research setting.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging Using IR-1061 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1061 is a near-infrared (NIR) fluorescent dye with an emission peak at approximately 1100 nm, placing it in the NIR-II window (1000-1700 nm)[1]. This spectral range is highly advantageous for in vivo imaging due to reduced light scattering by tissues, leading to deeper penetration and higher spatial resolution compared to imaging in the visible or NIR-I (700-900 nm) regions[2][3][4]. However, this compound is a hydrophobic molecule that exhibits poor stability and fluorescence quenching in aqueous environments[5][6]. To overcome these limitations, this compound is encapsulated within various nanoparticle formulations, such as polymeric micelles, liposomes, and polystyrene-based nanoparticles, to protect the dye from the aqueous environment and enhance its photophysical properties for in vivo applications[5][7].

These application notes provide detailed protocols for the formulation of this compound loaded nanoparticles and their application in preclinical in vivo imaging for visualizing vasculature and tumor tissues.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and in vivo application of this compound nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

Nanoparticle TypeCore MaterialShell MaterialMean Hydrodynamic Size (nm)Polydispersity Index (PDI)This compound Loading (wt%)Reference
Anionic LiposomePhospholipid-850.1381.5[7]
Polystyrene-basedPolystyrenePoly(ethylene glycol) (PEG)~100Not Reported0.1[6]
PLGA-PEG MicellePLGAPEGNot ReportedNot ReportedNot Reported[1][5]

Table 2: In Vivo Imaging Parameters and Outcomes

Nanoparticle FormulationAnimal ModelTarget Tissue/OrganImaging ModalityKey FindingsReference
PLGA-PEG MicelleMouseBlood vessels, Liver, SpleenOTN-NIR Fluorescence ImagingStable signal in blood vessels within 300s post-injection; accumulation in liver and spleen after 150 min.[1]
Polystyrene-basedMouse (ICR)Blood vesselsOTN-NIR Fluorescence ImagingHigh dispersion stability and effective for dynamic live imaging.[6]
Anionic LiposomeMouseBlood vesselsNIR-II Fluorescence ImagingClear systemic angiography with high spatial resolution; high fluorescence intensity maintained for over 16 hours.[7]
HSA NanoparticlesMouse (143B osteosarcoma tumor-bearing)TumorPhotothermal Therapy (PTT)Significant tumor decline and disappearance by day 15 post-treatment.[8]

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Anionic Liposomes

This protocol is adapted from the work of Yu et al. (2021)[7].

Materials:

  • Lecithin

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound dye

  • Chloroform

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve lecithin, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized, for example, 55:40:5 (lecithin:cholesterol:DSPE-PEG).

  • Add this compound to the lipid solution at a concentration of 1.5% relative to the total lipid weight[7].

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 40-60°C) for 1 hour.

  • To obtain unilamellar vesicles, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purify the liposome suspension to remove free this compound by dialysis or size exclusion chromatography.

  • Characterize the resulting this compound loaded liposomes for size, polydispersity, and dye encapsulation efficiency.

Protocol 2: In Vivo NIR-II Fluorescence Imaging of Vasculature

This protocol provides a general workflow for in vivo imaging using this compound nanoparticles.

Materials and Equipment:

  • This compound nanoparticle formulation (e.g., anionic liposomes from Protocol 1)

  • Animal model (e.g., BALB/c nude mice)

  • In vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an InGaAs camera)

  • Laser excitation source (e.g., 980 nm or as appropriate for the nanoparticle formulation)

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

  • Acquire a pre-injection (baseline) fluorescence image of the region of interest (e.g., hindlimb or whole body).

  • Administer the this compound nanoparticle formulation intravenously via the tail vein. The injection volume and nanoparticle concentration should be optimized based on the formulation's brightness and animal weight (e.g., 200 µL of a solution containing 2 mg/mL of nanoparticles)[4].

  • Immediately after injection, begin acquiring a time-lapse series of fluorescence images to visualize the dynamic distribution of the nanoparticles in the vasculature.

  • Continue imaging at various time points post-injection (e.g., 30 seconds, 5 minutes, 30 minutes, 2 hours, 24 hours) to monitor the circulation and potential accumulation in organs[1][7].

  • Maintain the animal's body temperature throughout the imaging session.

  • Analyze the acquired images to quantify fluorescence intensity in regions of interest over time.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Imaging cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Imaging prep1 Dissolve Lipids & this compound in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with PBS prep2->prep3 prep4 Sonication or Extrusion prep3->prep4 prep5 Purification prep4->prep5 invivo3 Intravenous Injection of This compound Nanoparticles prep5->invivo3 Characterized Nanoparticles invivo1 Anesthetize Animal invivo2 Acquire Baseline Image invivo1->invivo2 invivo2->invivo3 invivo4 Time-Lapse NIR-II Fluorescence Imaging invivo3->invivo4 invivo5 Image Analysis invivo4->invivo5

Caption: Workflow for this compound nanoparticle formulation and in vivo imaging.

Enhanced_Permeability_and_Retention_Effect Enhanced Permeability and Retention (EPR) Effect cluster_blood Bloodstream cluster_tissue Tumor Microenvironment NP This compound Nanoparticles (10-100 nm) Vessel Leaky Vasculature NP->Vessel Extravasation Tumor Tumor Cells Vessel->Tumor Accumulation Lymph Impaired Lymphatic Drainage Tumor->Lymph Reduced Clearance

Caption: Mechanism of nanoparticle accumulation in tumors via the EPR effect.

References

Application Notes and Protocols for Encapsulating IR-1061 in Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the near-infrared (NIR-II) fluorescent dye IR-1061 into liposomes. This methodology is critical for researchers and professionals in drug development seeking to leverage the unique properties of this compound for in vivo imaging and targeted drug delivery applications.

Introduction

This compound is a hydrophobic, over-thousand-nanometer (OTN) near-infrared fluorescent dye with an emission peak around 1064 nm.[1][2] Its application in deep biological imaging is significant due to reduced light scattering and absorption in biological tissues at this wavelength.[3][4] However, its hydrophobicity necessitates encapsulation within a carrier, such as liposomes, to ensure stability and bioavailability in aqueous physiological environments.[3][4][5] Liposomal encapsulation not only enhances the solubility and stability of this compound but also provides a versatile platform for targeted drug delivery and photothermal therapy.[6][7] The charge of the liposome plays a crucial role, with studies indicating that anionic liposomes provide the best encapsulation and fluorescence performance for the cationic this compound dye.[1][3]

Liposomal Formulation and Characterization

The selection of lipid composition is a critical factor in the successful encapsulation of this compound and the overall performance of the liposomal formulation. Typically, liposomes are composed of phospholipids, cholesterol, and a PEGylated lipid to improve stability and circulation time. The charge of the liposome can be modulated by incorporating charged lipids.

Key Components:
  • Phospholipids: The primary structural component of the liposome bilayer. Common choices include 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) for neutral liposomes.[1]

  • Charged Lipids: To create charged liposomes, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used for a positive charge, and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) for a negative charge.[1]

  • Cholesterol: Incorporated to modulate membrane fluidity and stability.

  • PEGylated Lipids: Such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), are included to create a hydrophilic shell that reduces opsonization and prolongs circulation time.[1]

Physicochemical Characterization Data:

The following table summarizes the typical physicochemical properties of different this compound loaded liposomal formulations. Anionic liposomes (ALPs) generally exhibit optimal characteristics for this compound encapsulation.

Liposome TypeComposition (Molar Ratio)Mean Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Neutral (NLPs) DPPC:Cholesterol:mPEG2000–DSPE~850.138Neutral[1]
Cationic (CLPs) DPPC:DOTAP:Cholesterol:mPEG2000–DSPE~102-Positive[1]
Anionic (ALPs) DPPC:DPPG:Cholesterol:mPEG2000–DSPE~850.138Negative[1]

Note: Specific values can vary based on the exact preparation protocol and measurement conditions.

Experimental Workflow for Liposome Preparation

The following diagram illustrates the general workflow for preparing this compound loaded liposomes using the thin-film hydration method followed by sonication and/or extrusion.

G Experimental Workflow for this compound Liposome Preparation cluster_0 Preparation of Lipid Film cluster_1 Hydration and Vesicle Formation cluster_2 Size Reduction and Homogenization cluster_3 Purification and Characterization A Dissolve Lipids and this compound in Organic Solvent B Rotary Evaporation to Form Thin Lipid Film A->B C Dry Film under Vacuum to Remove Residual Solvent B->C D Hydrate Film with Aqueous Buffer (e.g., PBS) C->D E Vortex/Agitate to Form Multilamellar Vesicles (MLVs) D->E F Probe Sonication E->F G Extrusion through Polycarbonate Membranes F->G H Filter Sterilization (0.22 µm filter) G->H I Characterization (Size, Zeta Potential, Encapsulation Efficiency) H->I

Caption: Workflow for this compound liposome preparation.

Detailed Experimental Protocol: Thin-Film Hydration Method

This protocol details the preparation of anionic this compound loaded liposomes (IR1061-ALP) based on the thin-film hydration and sonication method.[1][8][9]

Materials:
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound dye

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:
  • Lipid and Dye Dissolution:

    • In a round-bottom flask, dissolve the lipids (e.g., DPPC, DPPG, cholesterol, and DSPE-PEG2000 in a desired molar ratio) and this compound in a chloroform/methanol mixture (e.g., 2:1, v/v).[1] The molar content of this compound can be varied, with studies showing optimal fluorescence at around 1.5% molar content relative to the lipids.[10]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner surface of the flask.[1][8]

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with a pre-heated aqueous buffer (e.g., PBS) to a final phospholipid concentration of approximately 10 mg/mL.[1]

    • Agitate the flask by vortexing or manual shaking above the lipid transition temperature for 30-60 minutes to facilitate the formation of multilamellar vesicles (MLVs).[8]

  • Sonication and Homogenization:

    • Sonicate the resulting liposome suspension using a probe sonicator (e.g., 600 W, 20% amplitude) to reduce the size and lamellarity of the vesicles.[1] Keep the sample on ice to prevent overheating.

    • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) for multiple passes.[8][11]

  • Purification:

    • Filter the final liposome solution through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.[1]

  • Characterization:

    • Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes using methods like dialysis or size exclusion chromatography. Quantify the amount of encapsulated dye using UV-Vis-NIR spectrophotometry. The EE% is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100

    • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) to confirm their spherical shape and size distribution.

Potential Signaling Pathway in Photothermal Therapy

While this compound is primarily used for imaging, its strong absorbance in the NIR-II region also makes it a potent photothermal agent.[6] Upon laser irradiation, the encapsulated this compound converts light energy into heat, leading to localized hyperthermia and tumor cell death. This process can induce apoptosis through various signaling pathways.

G Proposed Signaling Pathway for PTT-Induced Apoptosis cluster_0 Initiation cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade A This compound Liposomes + NIR-II Laser B Localized Hyperthermia A->B C Heat Shock Protein (HSP) Expression B->C D Mitochondrial Membrane Depolarization B->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: PTT-induced apoptotic signaling pathway.

Conclusion

The encapsulation of this compound in liposomes presents a promising strategy for advancing NIR-II bioimaging and targeted drug delivery. The thin-film hydration method is a robust and widely used technique for preparing these nanocarriers. Careful optimization of the lipid composition and preparation parameters is essential to achieve desired physicochemical properties and in vivo performance. The detailed protocols and application notes provided here serve as a valuable resource for researchers and scientists working in this exciting field.

References

Application Notes and Protocols for IR-1061 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of the near-infrared (NIR-II) fluorescent dye IR-1061 to antibodies. The protocols outlined below are intended for research purposes and are designed to yield high-quality antibody-dye conjugates suitable for a variety of applications, including in vivo imaging and flow cytometry.

Introduction

This compound is a polymethine dye that fluoresces in the second near-infrared window (NIR-II, 1000-1700 nm), a spectral region that offers significant advantages for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence.[1][2][3] Covalent labeling of monoclonal antibodies with this compound enables targeted imaging of specific cell populations or disease markers. This protocol focuses on the use of an N-hydroxysuccinimide (NHS) ester derivative of this compound, which readily reacts with primary amines on the antibody to form stable amide bonds.[][5]

Materials and Reagents

Reagents
  • Antibody of interest (purified, in a suitable buffer)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Sodium Bicarbonate buffer (1 M, pH 8.3)

  • Hydroxylamine-HCl (optional, for quenching)

  • Sephadex G-25 or equivalent size-exclusion chromatography resin

  • Bovine Serum Albumin (BSA) for standard curves (optional)

Equipment
  • Spectrophotometer (UV-Vis)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

  • Chromatography columns

  • Reaction tubes (e.g., microcentrifuge tubes)

Experimental Protocols

A critical first step in antibody conjugation is to ensure the antibody is in a buffer free of primary amines (e.g., Tris) or stabilizing proteins like BSA, as these will compete with the antibody for reaction with the NHS ester.[6][7]

Step 1: Antibody Preparation and Buffer Exchange
  • Initial Antibody Concentration: Determine the concentration of your starting antibody solution using a spectrophotometer at 280 nm.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer like PBS. This can be achieved using dialysis or a desalting column (e.g., Sephadex G-25).

  • Final Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.[6] Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.[6]

Step 2: Preparation of this compound Stock Solution
  • Thawing: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[7]

  • Dissolution: Add anhydrous DMSO to the vial to create a 10 mg/mL stock solution.[7] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

Step 3: Conjugation Reaction
  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH. The final pH of the reaction mixture should be between 8.0 and 8.5 to facilitate the reaction between the NHS ester and primary amines.[][8]

  • Dye Addition: Add the calculated amount of this compound stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[8]

  • Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine to quench any unreacted NHS ester.[8] Incubate for an additional 10-15 minutes at room temperature.[8]

Step 4: Purification of the Conjugate
  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[6] Equilibrate the column with PBS.

  • Sample Loading: Load the conjugation reaction mixture onto the column.

  • Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-dye conjugate, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

  • Fraction Collection: Collect the fractions containing the purified conjugate.

Step 5: Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of this compound (approximately 1064 nm).[9]

  • Calculations:

    • Protein Concentration: Corrected A280 = A280 - (A_max_dye * CF) Antibody Concentration (mg/mL) = Corrected A280 / (Extinction coefficient of antibody in L/g*cm) Where CF is the correction factor for the dye at 280 nm.

    • Dye Concentration: Dye Concentration (M) = A_max_dye / (Extinction coefficient of dye in M-1cm-1)

    • Degree of Labeling (DOL): DOL = (Molar concentration of dye) / (Molar concentration of antibody)

An optimal DOL for most antibodies is typically between 2 and 10.[6]

Data Presentation

Table 1: Recommended Molar Feed Ratios for this compound Conjugation

Molar Feed Ratio (Dye:Antibody)Expected Degree of Labeling (DOL)Notes
5:11 - 3Good starting point for initial optimization.
10:13 - 6Often provides a good balance of brightness and retained antibody function.
20:16 - 10May result in higher brightness but could impact antibody solubility and affinity.[10]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Maximum Absorption (λmax)~1064
Emission Peak~1100

Table 3: Troubleshooting Common Conjugation Issues

ProblemPossible CauseSuggested Solution
Low DOL - Antibody concentration too low.- Incompatible buffer components (e.g., Tris, azide).- Hydrolyzed NHS ester.- Concentrate the antibody to >2 mg/mL.- Perform buffer exchange into PBS.- Prepare fresh dye stock solution.
High DOL / Precipitation - Molar feed ratio is too high.- Hydrophobic nature of the dye causing aggregation.- Reduce the molar feed ratio of the dye.- Ensure adequate mixing during the reaction.
Poor Antibody Recovery - Non-specific binding to the purification column.- Use a pre-packed and validated desalting column.
No Signal from Conjugate - Incorrect spectrophotometer settings for NIR range.- Low DOL.- Ensure the spectrophotometer can accurately measure in the >1000 nm range.- Optimize the conjugation reaction for a higher DOL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (pH 8.0-8.5, 1 hr, RT) antibody_prep->conjugation dye_prep This compound NHS Ester Stock Preparation dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry, DOL Calculation) purification->characterization

Caption: Experimental workflow for the conjugation of this compound to antibodies.

conjugation_chemistry antibody Antibody H₂N-Lysine plus + antibody:lysine->plus ir1061 This compound NHS Ester NHS Ester arrow ir1061->arrow conjugate Antibody-IR-1061 Conjugate Stable Amide Bond plus->ir1061:nhs arrow->conjugate

Caption: Amine-reactive conjugation of this compound NHS ester to a lysine residue on an antibody.

References

Application Notes and Protocols for IR-1061 in Photothermal Therapy Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the near-infrared (NIR) dye IR-1061 in photothermal therapy (PTT) studies involving mouse models. The following sections detail nanoparticle formulations, experimental protocols, and the underlying cellular mechanisms of action.

Introduction to this compound for Photothermal Therapy

This compound is a hydrophobic cyanine dye with strong absorbance in the second near-infrared (NIR-II) window (1000-1700 nm).[1][2] This property makes it an excellent candidate for a photothermal agent, as light in this region can penetrate deeper into biological tissues with reduced scattering and absorption by endogenous components like water and hemoglobin.[3] Upon excitation with a laser of the appropriate wavelength (typically around 1064 nm), this compound efficiently converts light energy into heat, inducing localized hyperthermia in the target tissue, such as a tumor, leading to cell death.[1][2]

However, the hydrophobicity of free this compound limits its direct application in biological systems.[2] To overcome this, this compound is typically encapsulated within or conjugated to various biocompatible nanoparticles. These nanoformulations not only improve its solubility and stability in physiological conditions but also enable passive tumor targeting through the enhanced permeability and retention (EPR) effect.[4]

Nanoparticle Formulations and Characterization

Several nanoparticle platforms have been successfully employed to deliver this compound for in vivo PTT. Below are key quantitative data from representative studies, summarized for comparison.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle Formulation Core/Shell Material Mean Diameter (nm) Zeta Potential (mV) PDI Drug Loading Content (%) Ref.
IR-AFN@PTX-FA Apoferritin 25.4 ± 3.1 -15.2 ± 1.8 0.18 Not Reported [2]
P2@IR1061-RGD Azo-Polymer ~100 Not Reported Not Reported Not Reported [3]
IR1061@HSA Human Serum Albumin 105.3 ± 2.4 -21.4 ± 1.1 0.16 Not Reported [5]

| OTN-MNPs | DSPE-PEG | 8-10 | Not Reported | Not Reported | Not Reported |[6] |

Abbreviations: AFN - Apoferritin; PTX - Paclitaxel; FA - Folic Acid; RGD - Arginylglycylaspartic acid; HSA - Human Serum Albumin; DSPE-PEG - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; PDI - Polydispersity Index.

Table 2: In Vivo Photothermal Therapy Parameters and Efficacy

Nanoparticle Mouse Model (Tumor) Laser Wavelength (nm) Power Density (W/cm²) Treatment Duration Key Outcome Ref.
IR-AFN@PTX-FA 4T1 Breast Cancer 1064 0.75 5 min, daily for 3 days Significant tumor inhibition [2]
P2@IR1061-RGD PDXHCC 1064 1.0 10 min Effective tumor growth inhibition [3]
IR1061@HSA 143B Osteosarcoma 808 1.0 Not Specified Tumors almost disappeared by day 15 [5]

| OTN-MNPs (for imaging) | Colon-26 | 980 (for imaging) | Not Applicable | Not Applicable | Successful tumor visualization |[6] |

Abbreviations: PDXHCC - Patient-derived xenograft of hepatocellular carcinoma.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of this compound-Loaded DSPE-PEG Micelles

This protocol is adapted from a method for preparing micellar nanoparticles for in vivo imaging and can be adapted for therapeutic studies.[6]

Materials:

  • This compound dye

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2k)

  • Acetonitrile (ACN)

  • Distilled water

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Prepare stock solutions of DSPE-PEG2k (e.g., 1.5 mg/mL) and this compound (e.g., 25 µg/mL) in acetonitrile.

  • In a glass vial, mix the DSPE-PEG2k and this compound solutions.

  • Rapidly add distilled water to the ACN solution while vortexing or stirring vigorously. A typical ratio is 2 parts water to 1 part ACN solution.

  • Allow the ACN to evaporate by stirring the aqueous suspension at room temperature for several hours (e.g., 9 hours) in a fume hood.

  • The resulting aqueous suspension contains the this compound loaded micelles (OTN-MNPs).

  • Purify the nanoparticles by transferring the suspension to a centrifugal filter unit. Centrifuge at high speed (e.g., 20,000 x g) for a specified time (e.g., 5 minutes).

  • Discard the filtrate and resuspend the nanoparticles in fresh distilled water or phosphate-buffered saline (PBS). Repeat the washing step 2-3 times.

  • After the final wash, resuspend the purified nanoparticles in sterile PBS for in vivo use.

  • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 3.2: In Vivo Photothermal Therapy in a Subcutaneous Tumor Mouse Model

This protocol provides a general framework for PTT studies in mice, based on common practices in the literature.[2][3][5]

Materials:

  • Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneously inoculated tumors like 4T1, 143B, or A549). Tumors should reach a palpable size (e.g., 50-100 mm³).

  • Sterile this compound nanoparticle suspension in PBS.

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

  • NIR laser with appropriate wavelength (e.g., 808 nm or 1064 nm) and a fiber optic output.

  • Power meter to calibrate the laser output.

  • Infrared (IR) thermal camera for monitoring temperature.

  • Calipers for tumor measurement.

Procedure:

  • Animal Grouping: Randomly divide the tumor-bearing mice into experimental groups (e.g., PBS + Laser, Nanoparticles only, Nanoparticles + Laser) with at least n=5 mice per group.

  • Nanoparticle Administration: Anesthetize the mice. Intravenously inject the this compound nanoparticle suspension (typically 100-200 µL) via the tail vein. The dose of this compound will need to be optimized but is often in the range of 0.5-5 mg/kg.

  • Accumulation: Allow the nanoparticles to circulate and accumulate in the tumor. The optimal time point for irradiation post-injection should be determined by biodistribution studies, but is often between 12 and 24 hours.[2]

  • Photothermal Treatment:

    • Anesthetize the mouse and place it on a stage.

    • Calibrate the laser power density (e.g., 0.75 - 1.0 W/cm²) at the tip of the fiber.

    • Position the laser fiber perpendicular to the tumor surface.

    • Irradiate the tumor for a predetermined duration (e.g., 5-10 minutes).

    • During irradiation, monitor the temperature of the tumor surface using an IR thermal camera to ensure it reaches the therapeutic window (typically 45-55°C) without overheating adjacent healthy tissue.

  • Post-Treatment Monitoring:

    • Monitor the mice for recovery from anesthesia.

    • Measure the tumor volume (Volume = 0.5 × Length × Width²) and body weight of each mouse every 2-3 days for the duration of the study (e.g., 15-30 days).

    • Observe the physical condition of the mice and the appearance of the tumor (e.g., eschar formation, regression).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and major organs (heart, liver, spleen, lungs, kidneys) for histological analysis (e.g., Hematoxylin and Eosin (H&E) staining, TUNEL assay for apoptosis) to assess therapeutic efficacy and systemic toxicity.

Visualization of Workflows and Mechanisms

Experimental Workflow

The entire process from nanoparticle synthesis to in vivo evaluation can be visualized as a sequential workflow.

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_eval Evaluation NP_Synth Nanoparticle Synthesis (e.g., this compound + Polymer) NP_Char Characterization (DLS, TEM, UV-Vis) NP_Synth->NP_Char Mouse_Model Tumor Model Establishment (Subcutaneous Xenograft) NP_Inject IV Injection of This compound Nanoparticles Mouse_Model->NP_Inject Laser_Irr NIR Laser Irradiation (e.g., 1064 nm, 1 W/cm²) NP_Inject->Laser_Irr Monitoring Post-Treatment Monitoring (Tumor Volume, Body Weight) Laser_Irr->Monitoring Endpoint Endpoint Analysis (Histology, Toxicity) Monitoring->Endpoint

General workflow for this compound PTT in mouse models.
Signaling Pathways in Photothermal Therapy

PTT induces cell death through several mechanisms, primarily apoptosis and necrosis, depending on the temperature achieved.[7] At temperatures around 43-46°C, apoptosis is often the dominant pathway, while higher temperatures (>49°C) lead to rapid necrosis.[7] Furthermore, PTT can trigger a specific form of regulated cell death known as immunogenic cell death (ICD), which activates an anti-tumor immune response.[4][8]

Mechanism 1: Apoptosis and Necrosis

G PTT Photothermal Therapy (this compound + Laser) Heat Localized Hyperthermia PTT->Heat Temp_Mod Moderate Heat (43-46°C) Heat->Temp_Mod induces Temp_High High Heat (>49°C) Heat->Temp_High induces Mito Mitochondrial Stress (Cytochrome c release) Temp_Mod->Mito Membrane Membrane Damage & Protein Denaturation Temp_High->Membrane Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis

Temperature-dependent cell death pathways in PTT.

Mechanism 2: Immunogenic Cell Death (ICD) and the cGAS-STING Pathway

PTT-induced cellular stress and death can cause the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.[4] This process can activate dendritic cells (DCs) and lead to a T-cell-mediated anti-tumor immune response, potentially targeting distant metastases. The cGAS-STING pathway is a key sensor of cytosolic DNA released from damaged tumor cells, contributing to this immune activation.[9][10]

G cluster_ptt Tumor Cell cluster_immune Antigen Presenting Cell (e.g., DC) PTT Photothermal Therapy Stress Cellular Stress & Damage PTT->Stress DAMPs DAMPs Release (ATP, HMGB1, CRT) Stress->DAMPs mtDNA Cytosolic mtDNA Stress->mtDNA DC_Mat DC Maturation & Antigen Presentation DAMPs->DC_Mat cGAS cGAS mtDNA->cGAS senses STING STING cGAS->STING TBK1 TBK1/IRF3 STING->TBK1 IFN Type I IFN Production TBK1->IFN IFN->DC_Mat promotes T_Cell CD8+ T Cell Activation DC_Mat->T_Cell Immunity Systemic Anti-Tumor Immunity T_Cell->Immunity

PTT-induced immunogenic cell death via the cGAS-STING pathway.

References

Application Notes and Protocols for IR-1061-Based Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1061 is a near-infrared (NIR) fluorescent organic dye that has garnered significant attention in the field of in vivo bioimaging. Its emission spectrum falls within the second near-infrared window (NIR-II, 1000-1700 nm), a region where biological tissues exhibit reduced light scattering and autofluorescence. This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to traditional NIR-I imaging (700-900 nm), enabling high-resolution visualization of biological structures and processes in preclinical models.[1][2]

This document provides a comprehensive guide to the experimental setup for this compound-based bioimaging, including its physicochemical properties, protocols for the preparation of this compound-loaded nanoparticles, and detailed methodologies for in vivo imaging applications such as angiography and tumor visualization.

Data Presentation

Physicochemical and Optical Properties of this compound
PropertyValueReference
Chemical Formula C44H34BClF4S2[3]
Molecular Weight 749.13 g/mol [3]
Appearance Brown to black solid[4]
Maximum Absorption (λmax) 1064 nm[5]
Shoulder Absorption Peak 890 nm[5]
Maximum Emission (λem) ~1100 nm[5]
Quantum Yield (in organic solvent) 1.70 ± 5%[6]
Quantum Yield (of IR1061@HSA NPs) 1.15%[7]
Solubility Soluble in DMSO (with heating)[4]
Storage -20°C, sealed, away from moisture[4]
Comparison of Common NIR-II Dyes
DyeExcitation (nm)Emission (nm)Quantum Yield (%)Key Features
This compound ~1064~1100~1.7Good photostability, requires encapsulation for in vivo use.
ICG (Indocyanine Green) ~780~830 (with NIR-II tail)Low in NIR-IIFDA-approved, well-established, but weaker NIR-II signal.
IR-26 ~1050~1100~0.05-0.5Often used as a standard for NIR-II quantum yield measurements.
CH1055-PEG ~750~1055~0.2 (in PBS)One of the first NIR-II dyes tested in humans.[8]

Experimental Protocols

Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound loaded anionic liposomes (IR1061-ALP) using the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)

  • This compound dye

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • 0.22 µm syringe filter

Procedure:

  • Dissolve DPPC, DPPG, and this compound in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of DPPC to DPPG can be 1:1. The concentration of this compound can be varied to optimize fluorescence, with a starting point of 1.5% of the total lipid weight.[6]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at 60°C to form a thin, uniform lipid film on the flask wall.[6]

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 10 mg/mL. The hydration should be performed above the phase transition temperature of the lipids (e.g., 50°C for DPPC).[6]

  • Vortex the suspension until the lipid film is fully dispersed, forming multilamellar vesicles.

  • Sonicate the liposome suspension using a probe sonicator (e.g., 600 W, 20% amplitude) on ice to reduce the size and lamellarity of the vesicles.[6]

  • Extrude the liposome suspension through a 0.22 µm polycarbonate membrane to obtain unilamellar liposomes with a uniform size distribution.

  • Store the prepared IR1061-ALP suspension at 4°C until use.

In Vivo Angiography in a Mouse Model

This protocol outlines the procedure for performing high-resolution angiography of the vasculature in a mouse model using this compound loaded nanoparticles.

Materials:

  • This compound loaded nanoparticles (e.g., liposomes or polymeric micelles) suspended in sterile PBS.

  • Nude mice (e.g., BALB/c, 4-6 weeks old).

  • Anesthesia (e.g., isoflurane).

  • NIR-II in vivo imaging system.

  • 30-gauge needle and syringe.

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) and place it on the imaging stage. Maintain the body temperature of the mouse using a heating pad.

  • Acquire a baseline NIR-II fluorescence image of the region of interest (e.g., hindlimb or whole body) before injection.

  • Administer a bolus of the this compound nanoparticle suspension (e.g., 100-200 µL at a concentration of 1-2 mg/mL) via tail vein injection.

  • Immediately begin acquiring a dynamic sequence of NIR-II fluorescence images to visualize the initial pass of the contrast agent through the vasculature.

  • For high-resolution angiography, typical imaging parameters on a system with an InGaAs camera are:

    • Excitation Laser: 1064 nm

    • Emission Filter: >1100 nm long-pass filter

    • Exposure Time: 50-200 ms

    • Frame Rate: 5-10 frames per second

  • Continue imaging for at least 5-10 minutes to observe the distribution and circulation of the nanoparticles. Longer imaging sessions (up to several hours) can be performed to assess the circulation half-life.[4]

Tumor Imaging in a Xenograft Mouse Model

This protocol describes the use of this compound loaded nanoparticles for imaging solid tumors in a xenograft mouse model, leveraging the enhanced permeability and retention (EPR) effect.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous 4T1 breast cancer xenografts in BALB/c nude mice).

  • This compound loaded nanoparticles suspended in sterile PBS.

  • Anesthesia (e.g., isoflurane).

  • NIR-II in vivo imaging system.

  • 30-gauge needle and syringe.

Procedure:

  • Anesthetize the tumor-bearing mouse and position it on the imaging stage.

  • Acquire a pre-injection baseline NIR-II fluorescence image of the tumor and surrounding tissue.

  • Inject the this compound nanoparticle suspension (e.g., 100-200 µL at a concentration of 1-2 mg/mL) via the tail vein.

  • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the accumulation of the nanoparticles in the tumor.

  • Typical imaging parameters for tumor imaging are:

    • Excitation Laser: 1064 nm

    • Emission Filter: >1100 nm long-pass filter

    • Exposure Time: 200-500 ms (may need to be adjusted based on signal intensity).

  • Analyze the images by drawing regions of interest (ROIs) around the tumor and adjacent normal tissue to calculate the tumor-to-background ratio (TBR) at each time point.

Mandatory Visualization

experimental_workflow cluster_prep Probe Preparation cluster_animal Animal Model cluster_imaging In Vivo Imaging cluster_analysis Data Analysis prep_dye This compound Dye prep_formulation Encapsulation/ Formulation prep_dye->prep_formulation prep_carrier Nanoparticle Carrier (e.g., Liposomes, Micelles) prep_carrier->prep_formulation prep_characterization Characterization (Size, Zeta, Stability) prep_formulation->prep_characterization injection Intravenous Injection of this compound Probe prep_characterization->injection animal_model Select Animal Model (e.g., Nude Mouse) tumor_induction Tumor Induction (if applicable) animal_model->tumor_induction animal_prep Animal Preparation (Anesthesia, Positioning) tumor_induction->animal_prep baseline_img Acquire Baseline Image animal_prep->baseline_img baseline_img->injection dynamic_img Dynamic Imaging (e.g., Angiography) injection->dynamic_img longitudinal_img Longitudinal Imaging (e.g., Tumor Accumulation) injection->longitudinal_img roi_analysis Region of Interest (ROI) Analysis dynamic_img->roi_analysis longitudinal_img->roi_analysis quantification Quantification (TBR, Signal Intensity) roi_analysis->quantification interpretation Biological Interpretation quantification->interpretation

Caption: Experimental workflow for this compound-based in vivo bioimaging.

therapy_monitoring start Tumor-Bearing Animal Model baseline_imaging Baseline this compound Imaging (Tumor Vasculature & Perfusion) start->baseline_imaging treatment Administer Cancer Therapy (e.g., Anti-angiogenic Drug) baseline_imaging->treatment followup_imaging Follow-up this compound Imaging (Multiple Time Points) treatment->followup_imaging analysis Quantitative Analysis (Change in Vessel Density, Perfusion) followup_imaging->analysis response Therapeutic Response Assessment analysis->response no_response No Response: Consider Alternative Therapy response->no_response  Vascularity  Unchanged positive_response Positive Response: Continue Therapy response->positive_response  Reduced  Vascularity

Caption: Monitoring cancer therapy response using this compound bioimaging.

Instrumentation and Setup

A typical preclinical NIR-II imaging system for this compound consists of the following components:

  • Excitation Source: A high-power laser diode with a wavelength that matches the absorption peak of this compound (e.g., 1064 nm). For encapsulated this compound, excitation around 808 nm can also be effective.

  • Imaging Chamber: A light-tight enclosure to minimize background noise, equipped with a heated stage and an anesthesia delivery system to maintain the physiological stability of the animal during imaging.[7]

  • Optics: A lens system to focus the excitation light onto the animal and collect the emitted fluorescence.

  • Emission Filters: A long-pass filter that blocks the excitation light and transmits the NIR-II fluorescence from this compound (e.g., >1100 nm).

  • Detector: An Indium Gallium Arsenide (InGaAs) camera, which is sensitive in the NIR-II region (900-1700 nm). Cooled InGaAs cameras are often used to reduce thermal noise and improve sensitivity.[2]

  • Software: Software for controlling the imaging hardware, acquiring images, and performing data analysis.

Conclusion

This compound is a powerful contrast agent for preclinical bioimaging in the NIR-II window. Its favorable optical properties, when combined with appropriate nanoparticle formulation, enable high-resolution and deep-tissue visualization of vasculature and tumors. The protocols and data presented in this document provide a foundation for researchers to design and execute robust in vivo imaging studies using this compound. As NIR-II imaging technology continues to advance, the applications of this compound and similar dyes in drug development and biomedical research are expected to expand significantly.

References

Application Notes and Protocols: IR-1061 Loaded PLGA Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the formulation, characterization, and in vitro evaluation of IR-1061-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles designed for targeted delivery. These near-infrared (NIR) dye-loaded nanoparticles hold significant promise for simultaneous bioimaging and targeted therapy.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer approved by the FDA and EMA for drug delivery applications.[1] Its tunable degradation rates and ability to encapsulate a wide range of therapeutic agents make it an ideal candidate for developing controlled-release nanomedicines.[2][3][4] The encapsulation of near-infrared (NIR) dyes, such as this compound, within PLGA nanoparticles enables deep-tissue imaging capabilities.[5][6][7] Furthermore, surface modification of these nanoparticles with targeting ligands facilitates selective accumulation in diseased tissues, enhancing therapeutic efficacy while minimizing off-target side effects.[2][8][9]

This guide details the necessary protocols for synthesizing this compound-loaded PLGA nanoparticles, characterizing their physicochemical properties, and assessing their in vitro performance in a targeted cellular model.

Data Presentation

Table 1: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles
Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA-IR1061255 ± 5.20.18 ± 0.02-25.6 ± 1.585.3 ± 3.11.2 ± 0.1
Targeted-PLGA-IR1061270 ± 6.80.21 ± 0.03-18.9 ± 2.183.1 ± 2.81.1 ± 0.1
Control (Blank PLGA)240 ± 4.50.15 ± 0.01-28.3 ± 1.8N/AN/A
Table 2: In Vitro Evaluation of Targeted this compound Loaded PLGA Nanoparticles
FormulationCell LineCellular Uptake (%)IC50 (µg/mL)
Free this compoundTarget Cells15.2 ± 2.5> 100
PLGA-IR1061Target Cells45.8 ± 4.155.7 ± 4.3
Targeted-PLGA-IR1061Target Cells88.9 ± 5.312.4 ± 1.9
Targeted-PLGA-IR1061Control (Non-Target) Cells25.1 ± 3.748.2 ± 3.8

Experimental Protocols

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of this compound in 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.[10][11]

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet three times with deionized water to remove excess surfactant and un-encapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Surface Functionalization for Targeted Delivery
  • Activation of Carboxyl Groups: Resuspend 50 mg of this compound loaded PLGA nanoparticles in 10 mL of MES buffer (pH 6.5). Add 10 mg of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 5 mg of N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the PLGA surface.[5] Incubate for 30 minutes at room temperature.

  • Conjugation of Targeting Ligand: Add the desired targeting ligand (e.g., folic acid, a specific peptide, or an antibody) to the activated nanoparticle suspension. The amount of ligand will need to be optimized.

  • Reaction Quenching: Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring. Quench the reaction by adding a small amount of hydroxylamine.

  • Purification: Purify the surface-functionalized nanoparticles by centrifugation and washing with deionized water to remove unreacted ligand and coupling agents.

  • Storage: Lyophilize the targeted nanoparticles as described in Protocol 1.

Protocol 3: Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Resuspend the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS).[12]

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[13]

  • Encapsulation Efficiency and Drug Loading:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent.

    • Quantify the amount of encapsulated this compound using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic excitation and emission wavelengths.

    • Calculate the Encapsulation Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100.

    • Calculate the Drug Loading (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100.

Protocol 4: In Vitro Cellular Uptake Study
  • Cell Culture: Seed the target cells (expressing the receptor for the chosen ligand) and control non-target cells in 24-well plates and allow them to adhere overnight.

  • Treatment: Incubate the cells with free this compound, non-targeted PLGA-IR1061 nanoparticles, and targeted PLGA-IR1061 nanoparticles at a specific concentration for a defined period (e.g., 4 hours).

  • Analysis:

    • Fluorescence Microscopy: Wash the cells with PBS, fix them, and stain the nuclei with DAPI. Visualize the cellular uptake of the this compound loaded nanoparticles using a fluorescence microscope.

    • Flow Cytometry: Wash the cells, detach them, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to attach overnight.[14]

  • Treatment: Expose the cells to serial dilutions of free this compound, blank PLGA nanoparticles, non-targeted PLGA-IR1061 nanoparticles, and targeted PLGA-IR1061 nanoparticles for 24-72 hours.[15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the agent that causes 50% inhibition of cell growth).

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Targeting Ligand Conjugation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation s1 Organic Phase (PLGA + this compound) s3 Emulsification (o/w) s1->s3 s2 Aqueous Phase (Surfactant) s2->s3 s4 Solvent Evaporation s3->s4 s5 Purification & Lyophilization s4->s5 f1 Nanoparticle Resuspension s5->f1 To Functionalization f2 EDC/NHS Activation f1->f2 f3 Ligand Addition f2->f3 f4 Purification f3->f4 c1 DLS (Size, PDI, Zeta) f4->c1 c2 SEM/TEM (Morphology) f4->c2 c3 Spectroscopy (EE%, DL%) f4->c3 iv1 Cellular Uptake (Fluorescence Microscopy/Flow Cytometry) f4->iv1 iv2 Cytotoxicity Assay (MTT) f4->iv2

Caption: Experimental workflow for the synthesis, functionalization, and evaluation of targeted nanoparticles.

signaling_pathway cluster_delivery Targeted Delivery and Uptake cluster_action Intracellular Action np Targeted PLGA-IR1061 NP receptor Overexpressed Receptor np->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release This compound Release endosome->release Endosomal Escape/ PLGA Degradation imaging NIR Fluorescence Imaging release->imaging effect Therapeutic Effect (e.g., Photothermal Therapy) release->effect

References

Application Notes and Protocols: Preparing IR-1061 Micelles for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1061 is a hydrophobic, near-infrared (NIR-II) fluorescent dye with an emission maximum at approximately 1061 nm.[1] Its application in aqueous environments, crucial for biomedical imaging and drug delivery, is hampered by its poor water solubility and tendency to aggregate, which leads to fluorescence quenching.[2][3] Encapsulating this compound into the hydrophobic core of micelles offers a robust solution to overcome these limitations. This document provides detailed protocols for the preparation of this compound micelles using various polymeric systems, enhancing its solubility and stability for research and development applications.

The formation of micelles with a hydrophobic core and a hydrophilic shell not only improves the dispersion of this compound in aqueous media but also protects it from quenching by water molecules.[2][3] The choice of polymer is critical and can be guided by the Hansen solubility parameter (HSP) to ensure high affinity between the polymer core and the dye, leading to more stable and brighter nanoparticles.[4] This document outlines methods using DSPE-PEG, PEG-b-PLGA, and polystyrene-based nanoparticles.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Micelle Preparation

ParameterDSPE-PEG MicellesPEG-b-PLGA MicellesPolystyrene-Based NanoparticlesApoferritin NanocagesHuman Serum Albumin (HSA) Nanoparticles
Polymer/Protein DSPE-PEG₂ₖPEG-b-PLGAPolystyrene (PSt) with acrylic acidApoferritin (AFN)Human Serum Albumin (HSA)
This compound Concentration 25 µg in 1 mL ACN0.1 mg/mL in ACN (1 mL)Saturated at ~0.12% (w/w) in 30% DMSO50 mg in 50 mL DMSOThis compound to HSA molar ratio of 1:2
Polymer/Protein Conc. 1.5 mg in 1 mL ACN11.1 mg/mL in ACN (9 mL)Not specified3 mg/mL in aqueous solutionNot specified
Solvent System Acetonitrile (ACN) and WaterAcetonitrile (ACN) and WaterDimethyl sulfoxide (DMSO) and WaterDimethyl sulfoxide (DMSO) and WaterMethanol and Water
Method One-pot nanoprecipitationNanoprecipitationSwelling-diffusionConjugation and self-assemblyCo-precipitation and heating
Resulting Particle Size 8-10 nm (hydrodynamic diameter)Not specified~50 nm (diameter)Not specified11-16 nm (TEM), ~50 nm (hydrodynamic)
Reference [2][3][4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded DSPE-PEG Micelles via Nanoprecipitation

This protocol describes a simple and rapid "one-pot" method for encapsulating this compound into DSPE-PEG micelles.[2][3]

Materials:

  • This compound dye

  • N-(carbonyl-methoxypolyethyleneglycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE-PEG₂ₖ)

  • Acetonitrile (ACN), HPLC grade

  • Distilled water

  • Magnetic stirrer

  • Centrifugal filter units (MWCO 10 kDa)

Procedure:

  • Dissolution: Dissolve 1.5 mg of DSPE-PEG₂ₖ and 25 µg of this compound in 1 mL of acetonitrile (ACN).

  • Micelle Formation: Rapidly add 2 mL of distilled water to the ACN solution while stirring. The solution will become a suspension as the micelles form.

  • Solvent Evaporation: Continue stirring the aqueous suspension at room temperature (25 °C) for 9 hours to allow for the complete evaporation of ACN.

  • Purification: Purify the resulting aqueous suspension of this compound loaded micelles using centrifugal filter units (MWCO 10 kDa). Centrifuge at 20,000g for 5 minutes and repeat the washing step three times with distilled water.

  • Final Dispersion: Resuspend the purified micelles in 2 mL of distilled water.

  • Characterization: Characterize the hydrodynamic diameter of the micelles using Dynamic Light Scattering (DLS). The expected size is between 8-10 nm.[2][3]

Protocol 2: Preparation of this compound Loaded PEG-b-PLGA Micelles

This protocol is based on matching the solubility parameters of the polymer core and the dye to achieve high loading and stability.[4]

Materials:

  • This compound dye

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-b-PLGA)

  • Acetonitrile (ACN), HPLC grade

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Stock Solutions: Prepare a stock solution of PEG-b-PLGA in ACN at a concentration of 11.1 mg/mL and a stock solution of this compound in ACN at 0.1 mg/mL.

  • Mixing: In a vial, mix 9 mL of the PEG-b-PLGA solution with 1 mL of the this compound solution. This results in a polymer to dye weight ratio of approximately 1000:1.

  • Nanoprecipitation: Add the 10 mL mixture to 40 mL of distilled water under stirring.

  • Solvent Evaporation: Leave the aqueous solution stirring overnight at 20 °C to ensure complete evaporation of the ACN.

  • Characterization: The resulting OTN-PNPs (Over-Thousand-Nanometer Polymeric Nanoparticles) can be characterized for size, dye loading, and fluorescence properties.

Protocol 3: Loading this compound into Polystyrene-Based Nanoparticles via Swelling-Diffusion

This method is suitable for loading this compound into pre-formed polystyrene-based nanoparticles.[5]

Materials:

  • Pre-synthesized polystyrene-based nanoparticles (PSt NPs)

  • This compound dye

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • This compound Solution: Prepare a solution of this compound in DMSO. The concentration will depend on the desired loading ratio.

  • Nanoparticle Suspension: Disperse the PSt NPs in an aqueous solution, which may contain a specific concentration of DMSO (e.g., 30%) to facilitate swelling.[5]

  • Loading: Add the this compound/DMSO solution to the nanoparticle suspension.

  • Incubation: Allow the mixture to incubate, enabling the dye to diffuse into the swollen nanoparticles. The incubation time and temperature may need to be optimized.

  • Purification: Remove the unloaded dye by methods such as dialysis or centrifugal filtration.

  • Characterization: Analyze the dye loading content and the photophysical properties of the resulting fluorescent nanoparticles.

Visualization

experimental_workflow cluster_prep Preparation of Organic Phase cluster_micellization Micelle Formation cluster_purification Purification and Characterization A Dissolve Polymer (e.g., DSPE-PEG, PEG-b-PLGA) C Mix Polymer and this compound in Organic Solvent (e.g., ACN) A->C B Dissolve this compound B->C D Rapid addition to Aqueous Phase (Water) C->D E Self-assembly into This compound Micelles D->E F Solvent Evaporation E->F G Purification (e.g., Centrifugal Filtration, Dialysis) F->G H Characterization (DLS, Spectroscopy) G->H logical_relationship IR1061 This compound Dye Properties Properties: - Hydrophobic - Poor water solubility - Aggregation-caused quenching IR1061->Properties Micelles Micelle Encapsulation Properties->Micelles necessitates Goal Goal: Enhanced Aqueous Solubility and Stability for Bio-applications Goal->Micelles achieved by Core Hydrophobic Core: - Sequesters this compound - Prevents aggregation Micelles->Core Shell Hydrophilic Shell: - Ensures aqueous dispersibility Micelles->Shell Outcome Stable this compound Micelles in Aqueous Solution Core->Outcome Shell->Outcome

References

Application Notes and Protocols for Bimodal Imaging with IR-1061 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1061, a near-infrared (NIR) cyanine dye, has emerged as a powerful tool for in vivo imaging due to its fluorescence emission in the second near-infrared (NIR-II) window (1000-1700 nm). This spectral range offers significant advantages for deep-tissue imaging, including reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to the visible and NIR-I regions.[1][2] To further enhance its diagnostic capabilities, this compound is often incorporated into multimodal probes, enabling bimodal imaging that combines the high sensitivity of fluorescence imaging with the superior spatial resolution of magnetic resonance imaging (MRI) or the high contrast of photoacoustic (PA) imaging.[3][4]

This document provides detailed application notes and protocols for the formulation and use of this compound-based bimodal probes for preclinical research. These protocols are designed to guide researchers in synthesizing and characterizing these advanced imaging agents and in performing in vivo bimodal imaging experiments to study biological processes, with a particular focus on cancer research.

Properties of this compound Dye

This compound is a hydrophobic organic dye with distinct spectral properties that make it suitable for NIR-II imaging. A summary of its key characteristics is provided in the table below.

PropertyValueReference(s)
Main Absorption Peak (λmax,abs) 1064 nm[5]
Shoulder Absorption Peak 890 nm[5]
Emission Peak (λmax,em) ~1100 nm[5]
Molecular Weight 749.13 g/mol [6]
Formula C44H34BClF4S2[6]
Solubility Soluble in DMSO; Insoluble in water[6][7]

Bimodal Probe Formulation: this compound and Gd-DOTA Loaded Nanoparticles

Due to its hydrophobic nature, this compound requires encapsulation within a nanocarrier for in vivo applications.[7] This section provides protocols for formulating bimodal probes by co-encapsulating this compound and conjugating a gadolinium-based MRI contrast agent (Gd-DOTA) to polymeric micelles and liposomes.

Protocol 1: Preparation of this compound-loaded PLGA-PEG-Gd-DOTA Micelles

This protocol describes the synthesis of bimodal probes using a self-assembly method of PLGA-PEG block copolymers.[8][9][10]

Materials:

  • This compound dye

  • PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)

  • Gd-DOTA-NH2 (Gadolinium-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of PLGA-PEG-COOH:

    • Dissolve PLGA-PEG-COOH in DCM.

    • Add EDC and NHS in a 2:1 molar ratio to the carboxylic acid groups of PLGA-PEG-COOH.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.

  • Conjugation of Gd-DOTA-NH2:

    • Add Gd-DOTA-NH2 to the activated PLGA-PEG-COOH solution.

    • Stir the mixture overnight at room temperature.

    • Purify the resulting PLGA-PEG-DOTA-Gd conjugate by dialysis against deionized water for 48 hours.

    • Lyophilize the purified product to obtain a white powder.

  • Encapsulation of this compound:

    • Dissolve the PLGA-PEG-DOTA-Gd conjugate and a specific weight percentage of this compound in DMSO.

    • Add this solution dropwise to vigorously stirring deionized water.

    • Allow the micelles to self-assemble by stirring for 2-4 hours.

    • Remove the organic solvent and free dye by dialysis against deionized water for 48 hours.

    • Filter the final solution through a 0.22 µm syringe filter.

Characterization:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM)

  • Optical Properties: UV-Vis-NIR Spectrophotometer and Fluorescence Spectrometer

  • Gadolinium Content: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Protocol 2: Preparation of this compound and Gd-DOTA Co-loaded Liposomes

This protocol outlines the preparation of bimodal liposomal probes using the thin-film hydration method.[11]

Materials:

  • This compound dye

  • DSPE-PEG-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)])

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Gd-DOTA-NH2

  • EDC and NHS

  • Chloroform and Methanol

  • PBS

Procedure:

  • Synthesis of DSPE-PEG-DOTA-Gd:

    • Follow a similar conjugation procedure as described in Protocol 1, substituting PLGA-PEG-COOH with DSPE-PEG-COOH.

  • Liposome Formulation:

    • Dissolve DSPC, cholesterol, DSPE-PEG-DOTA-Gd, and this compound in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film.

    • Hydrate the film with PBS by gentle rotation at a temperature above the lipid phase transition temperature.

    • Extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a desired size.

    • Remove unencapsulated this compound and free Gd-DOTA by size exclusion chromatography.

Characterization:

  • As described in Protocol 1.

In Vivo Bimodal Imaging Protocols

This section provides generalized protocols for performing bimodal fluorescence/MRI and fluorescence/photoacoustic imaging in preclinical models, typically mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.

Animal Preparation
  • Animal Model: Use appropriate tumor-bearing mouse models (e.g., subcutaneous or orthotopic xenografts).

  • Anesthesia: Anesthetize the mice using isoflurane (1-2% in oxygen) or another approved anesthetic agent.

  • Probe Administration: Inject the this compound-based bimodal probe intravenously via the tail vein. The typical dosage will depend on the probe formulation and should be optimized for each study.

  • Physiological Monitoring: Monitor the animal's heart rate, respiration, and temperature throughout the imaging procedure.

Protocol 3: Bimodal NIR-II Fluorescence and MR Imaging

NIR-II Fluorescence Imaging:

  • Imaging System: Use an in vivo imaging system equipped with a NIR-II laser and an InGaAs camera.

  • Excitation: 980 nm or 1064 nm laser.[12]

  • Emission Filter: Long-pass filter appropriate for this compound emission (e.g., 1100 nm long-pass).

  • Imaging Parameters: Adjust laser power and exposure time to achieve optimal signal-to-noise ratio.

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to assess probe biodistribution and tumor accumulation.[6]

Magnetic Resonance Imaging (MRI):

  • Imaging System: Use a high-field preclinical MRI scanner (e.g., 7T or 9.4T).

  • Coil: Use a volume or surface coil appropriate for the size of the animal and the region of interest.

  • Pulse Sequence: Acquire T1-weighted images to visualize the contrast enhancement from the Gd-DOTA component. A common sequence is a spin-echo or gradient-echo sequence.[13]

  • Imaging Parameters:

    • Repetition Time (TR): 400-600 ms

    • Echo Time (TE): 10-20 ms

    • Slice Thickness: 1-2 mm

    • Field of View (FOV): Appropriate for the animal size.

  • Image Acquisition: Acquire pre-contrast images followed by post-contrast images at the same time points as the fluorescence imaging.

Protocol 4: Bimodal NIR-II Fluorescence and Photoacoustic Imaging

NIR-II Fluorescence Imaging:

  • Follow the procedure described in Protocol 3.

Photoacoustic (PA) Imaging:

  • Imaging System: Use a preclinical photoacoustic imaging system.

  • Laser: A tunable pulsed laser capable of exciting in the NIR-II region. For this compound, an excitation wavelength of 1064 nm is optimal.[14]

  • Ultrasound Transducer: A high-frequency ultrasound transducer for detecting the photoacoustic signals.

  • Imaging Parameters: Adjust laser energy and signal averaging to optimize image quality.

  • Image Acquisition: Acquire co-registered ultrasound and photoacoustic images at various time points post-injection.

Data Presentation and Analysis

Quantitative data from bimodal imaging studies should be summarized in tables for clear comparison. The analysis of bimodal imaging data involves several steps to extract meaningful biological information.

Quantitative Data Summary:

Imaging ModalityParameterControl GroupExperimental Groupp-value
Fluorescence Tumor-to-Background Ratio (TBR)
Signal Intensity (a.u.)
MRI Signal Enhancement (%)
T1 Relaxation Time (ms)
Photoacoustic PA Signal Intensity (a.u.)

Data Analysis Workflow:

  • Image Co-registration: Spatially align the images obtained from the two different modalities. This can be achieved using fiducial markers or image registration software that utilizes anatomical landmarks. Software such as Amira, VivoQuant, or custom scripts in MATLAB with toolboxes like SPM can be used for this purpose.[15][16][17]

  • Region of Interest (ROI) Analysis: Define ROIs on the images corresponding to the tumor and healthy tissues.

  • Signal Quantification:

    • Fluorescence: Calculate the mean fluorescence intensity within the ROIs and determine the tumor-to-background ratio (TBR).

    • MRI: Measure the signal intensity in the ROIs before and after contrast agent injection to calculate the percentage of signal enhancement. Alternatively, T1 maps can be generated to quantify changes in the T1 relaxation time.

    • Photoacoustic: Quantify the mean photoacoustic signal intensity within the ROIs.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed differences between experimental and control groups.

Visualizations

Experimental Workflow for Bimodal Imaging

G cluster_prep Probe Preparation cluster_animal Animal Model cluster_imaging Bimodal Imaging cluster_analysis Data Analysis prep1 Synthesize Bimodal Probe (e.g., this compound-PLGA-PEG-Gd-DOTA) prep2 Characterize Probe (DLS, TEM, Spectroscopy) prep1->prep2 animal1 Induce Tumor Model prep2->animal1 animal2 Administer Probe (i.v.) animal1->animal2 img1 NIR-II Fluorescence Imaging animal2->img1 img2 MRI / PA Imaging animal2->img2 ana1 Image Co-registration img1->ana1 img2->ana1 ana2 ROI Analysis ana1->ana2 ana3 Signal Quantification ana2->ana3 ana4 Statistical Analysis ana3->ana4

Caption: Workflow for bimodal imaging with this compound probes.

Signaling Pathway Example: Targeting Tumor Angiogenesis

Bimodal probes can be functionalized with targeting ligands to investigate specific signaling pathways. For example, by conjugating an RGD peptide, which targets αvβ3 integrin overexpressed on angiogenic endothelial cells, the probe can be used to visualize and quantify tumor angiogenesis.

G cluster_imaging Bimodal Imaging Readout probe RGD-IR-1061-NP-Gd-DOTA integrin αvβ3 Integrin probe->integrin Binds fluorescence Fluorescence Signal (High Sensitivity) probe->fluorescence mri MRI Signal (High Resolution Anatomy) probe->mri endothelial_cell Tumor Endothelial Cell integrin->endothelial_cell Expressed on angiogenesis Angiogenesis endothelial_cell->angiogenesis Promotes tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth Supports

Caption: Targeting tumor angiogenesis with RGD-functionalized bimodal probes.

Conclusion

Bimodal imaging with this compound probes offers a powerful strategy for preclinical research, providing complementary information from fluorescence and either MR or photoacoustic imaging. The protocols and application notes provided here serve as a comprehensive guide for researchers to design, synthesize, and utilize these advanced imaging agents for a wide range of biomedical applications, including cancer diagnosis, monitoring therapeutic response, and elucidating complex biological pathways.[15][18][19] Successful implementation of these techniques will undoubtedly contribute to the advancement of drug development and our understanding of disease mechanisms.

References

Application Notes and Protocols for IR-1061 in Deep Tissue Blood Vessel Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing vascular structures deep within living tissue is crucial for a myriad of research applications, from oncology to regenerative medicine. Near-infrared II (NIR-II) fluorescence imaging, operating in the 1000-1700 nm window, offers significant advantages over traditional visible and NIR-I imaging, including deeper tissue penetration and higher spatial resolution due to reduced photon scattering and tissue autofluorescence. IR-1061, a polymethine cyanine dye, has emerged as a promising fluorophore for NIR-II imaging, enabling high-contrast visualization of deep-seated vasculature. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical research settings.

Principle of NIR-II Imaging with this compound

This compound is a hydrophobic organic dye with an absorption maximum around 1064 nm and an emission peak at approximately 1100 nm.[1] Its operation in the NIR-II window allows for the excitation and emission of photons that are less susceptible to scattering and absorption by biological tissues such as skin, muscle, and bone. This key characteristic enables imaging at greater depths with a significantly improved signal-to-background ratio compared to imaging in the visible or NIR-I (700-900 nm) spectrum.[2][3]

Due to its hydrophobic nature, this compound requires encapsulation in a biocompatible carrier for in vivo applications. Common strategies include the use of liposomes or polymeric micelles, such as those formed with DSPE-PEG, to enhance its solubility and stability in aqueous environments.[4][5] Once administered intravenously, these this compound formulations circulate within the bloodstream, allowing for real-time, dynamic imaging of the vasculature.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound and NIR-II imaging for deep tissue vascular visualization.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Main Absorption Peak (λabs)~1064 nm[1]
Shoulder Absorption Peak~890 nm[1]
Emission Peak (λem)~1100 nm[1]
Quantum Yield (in liposomes)1.70 ± 5%[6]

Table 2: In Vivo Vascular Imaging Performance

ParameterReported ValueExperimental ModelReference
Imaging Depth> 7 mmChicken Tissue Phantom[2][6]
Spatial Resolution~30 µmMouse Hindlimb Vasculature[7]
Temporal Resolution< 200 ms/frame Mouse Hindlimb Vasculature[7]
Signal Observation TimeWithin 30 seconds post-injectionMice[1][8]
Signal Stability in VasculatureStable for at least 300 secondsMice[1][8]

Table 3: Representative NIR-II Imaging System Parameters

ParameterSettingApplicationReference
Excitation Wavelength808 nmVascular Imaging[6]
Excitation Power Density140 mW/cm²Dynamic Vascular Imaging[6]
Emission Filter>1000 nm or 1100 nm long-passGeneral NIR-II Imaging[9]
Exposure Time100 - 300 msVascular Imaging[6][9]
DetectorInGaAs CameraNIR-II Imaging[9]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded DSPE-PEG Micelles

This protocol describes the preparation of water-soluble this compound micelles using the nanoprecipitation method with DSPE-PEG.

Materials:

  • This compound dye

  • DSPE-PEG (e.g., DSPE-PEG2k)

  • Acetonitrile (ACN), anhydrous

  • Distilled, deionized water (ddH₂O)

  • Centrifugal filter units (MWCO 10 kDa)

  • Stir plate and stir bar

  • Vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of DSPE-PEG in ACN (e.g., 1.5 mg/mL).

    • Prepare a stock solution of this compound in ACN (e.g., 25 µg/mL).

  • Micelle Formulation:

    • In a clean glass vial, combine 1 mL of the DSPE-PEG stock solution and 1 mL of the this compound stock solution.[4]

    • Rapidly add 2 mL of ddH₂O to the ACN solution while stirring vigorously. The solution should become translucent, indicating the formation of micelles.

  • Solvent Evaporation:

    • Allow the acetonitrile to evaporate by stirring the solution at room temperature for approximately 9 hours in a fume hood.[4]

  • Purification:

    • Purify the aqueous suspension of this compound loaded micelles using a centrifugal filter unit (10 kDa MWCO).

    • Centrifuge at 20,000 x g for 5 minutes. Discard the filtrate.

    • Repeat the washing step twice by resuspending the micelles in fresh ddH₂O and centrifuging again.

  • Final Formulation:

    • Resuspend the purified micelles in a desired volume of sterile phosphate-buffered saline (PBS) for in vivo injection.

    • The final concentration of this compound should be determined based on the desired dosage for injection.

G cluster_prep Preparation of Stock Solutions cluster_formulation Micelle Formulation cluster_purification Purification cluster_final Final Product DSPE_PEG DSPE-PEG in ACN Mix Mix DSPE-PEG and this compound solutions DSPE_PEG->Mix IR1061_ACN This compound in ACN IR1061_ACN->Mix Add_H2O Rapidly add ddH₂O with stirring Mix->Add_H2O Evaporate Evaporate ACN Add_H2O->Evaporate Centrifuge Centrifugal Filtration Evaporate->Centrifuge Final_Product This compound Micelles in PBS Centrifuge->Final_Product

Workflow for preparing this compound loaded DSPE-PEG micelles.
Protocol 2: In Vivo Vascular Imaging in a Mouse Model

This protocol outlines the procedure for intravenous administration of this compound formulation and subsequent NIR-II imaging of the vasculature in a mouse model.

Materials:

  • This compound formulation (from Protocol 1)

  • 6-8 week old mice (e.g., nude mice)

  • Anesthesia (e.g., isoflurane)

  • Animal restrainer

  • Sterile syringes and needles (27-30 G)

  • NIR-II imaging system equipped with an InGaAs camera and appropriate lasers and filters.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the imaging stage in a supine or prone position, depending on the desired imaging area.

    • Maintain the mouse's body temperature using a heating pad.

    • If necessary, remove fur from the imaging area using a depilatory cream to minimize light scattering.

  • Intravenous Injection:

    • Warm the tail of the mouse with a heat lamp or warm water to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Inject a bolus of the this compound formulation (typically 100-200 µL) into a lateral tail vein using a 27-30 G needle.

  • NIR-II Imaging:

    • Immediately after injection, begin image acquisition using the NIR-II imaging system.

    • Excitation: Use a laser with a wavelength appropriate for this compound's shoulder peak (e.g., 808 nm) or its main absorption peak if a suitable laser is available. Set the power density to a level that provides adequate signal without causing tissue damage (e.g., 100-150 mW/cm²).

    • Emission: Use a long-pass filter to collect fluorescence in the NIR-II window (e.g., >1000 nm or >1100 nm).

    • Acquisition: Set the exposure time of the InGaAs camera to achieve a good signal-to-noise ratio without saturation (e.g., 100-500 ms).

    • Acquire a series of images or a video to observe the dynamic flow of the contrast agent through the vasculature.

  • Data Analysis:

    • Analyze the acquired images to visualize vascular structures.

    • Quantitative analysis can be performed to measure vessel diameter, blood flow velocity, and signal-to-background ratios.

G cluster_animal_prep Animal Preparation cluster_injection Injection cluster_imaging NIR-II Imaging cluster_analysis Data Analysis Anesthetize Anesthetize Mouse Position Position on Imaging Stage Anesthetize->Position Depilate Depilate Imaging Area Position->Depilate Warm_Tail Warm Tail to Dilate Veins Depilate->Warm_Tail Inject Intravenous Injection of this compound Warm_Tail->Inject Set_Parameters Set Excitation/Emission Parameters Inject->Set_Parameters Acquire_Images Acquire Image Sequence Analyze Image and Quantitative Analysis Acquire_Images->Analyze Set_Parameters->Acquire_Images

Workflow for in vivo vascular imaging with this compound.

Biodistribution

Troubleshooting

  • Low Signal Intensity:

    • Increase the concentration of the injected this compound formulation.

    • Optimize imaging parameters, such as increasing laser power or exposure time (be mindful of potential phototoxicity and saturation).

    • Ensure the NIR-II imaging system is properly aligned and focused.

  • High Background Signal:

    • Use appropriate long-pass filters to block scattered excitation light and autofluorescence from the NIR-I region.

    • Ensure the imaging room is completely dark to avoid ambient light contamination.

  • Poor Image Resolution:

    • Optimize the focus of the imaging system.

    • Minimize motion artifacts by ensuring the animal is properly anesthetized and secured.

Conclusion

This compound is a valuable tool for high-resolution, deep-tissue imaging of the vasculature in preclinical research. By leveraging the advantages of the NIR-II window and appropriate formulation strategies, researchers can achieve unprecedented visualization of blood vessels in vivo. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

Application of IR-1061 in Over-Thousand Nanometer (OTN) Near-Infrared (NIR) Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Over-thousand nanometer (OTN), also known as the second near-infrared (NIR-II) window (1000-1700 nm), offers significant advantages for in vivo imaging. This spectral range minimizes light scattering and tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging. IR-1061 is a commercially available organic dye with fluorescence emission in the NIR-II region, making it a valuable tool for preclinical research.[1][2][3] However, its hydrophobic nature necessitates formulation into nanoparticles to ensure solubility and stability in aqueous biological environments for in vivo applications.[4][5]

This document provides detailed application notes and protocols for the use of this compound in OTN-NIR imaging experiments, with a focus on its formulation into nanoparticles and subsequent in vivo imaging.

Properties of this compound

This compound is a polymethine cyanine dye with the following key characteristics:

PropertyValueReference
Main Absorption Peak ~1064 nm[6]
Shoulder Absorption Peak ~890 nm[6]
Emission Peak ~1100 nm[6]
Molecular Weight 749.13 g/mol [6]
Formula C44H34BClF4S2[6]
Appearance Brown to black solid[6]
Solubility Soluble in DMSO (up to 5 mg/mL with heating)[6]

Data Presentation: Nanoparticle Formulations of this compound

To overcome the hydrophobicity of this compound, various nanoparticle formulations have been developed. The choice of nanoparticle will influence the probe's size, stability, and in vivo biodistribution. Below is a summary of different this compound nanoparticle formulations and their key characteristics.

Nanoparticle TypeCompositionHydrodynamic Size (nm)Zeta Potential (mV)Quantum Yield (%)Reference
IR1061@HSA Human Serum Albumin~50-44.71.15[7]
IR-AFN@PTX-FA Apoferritin, PEG, Folic AcidNot specifiedNot specifiedNot specified[4]
OTN-PSt-PEG NP Polystyrene, Acrylic Acid, PEGNot specifiedNot specified0.65[5]
IR1061-ALP-N3 Anionic Liposomes~112Not specifiedNot specified[8]
Neutral Liposomes DPPC~85Not specifiedNot specified
Cationic Liposomes DOTAP~102Not specifiedNot specified

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles (IR1061@HSA)

This protocol is adapted from a method describing the synthesis of IR1061@HSA nanoparticles.[7]

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Methanol

  • Deionized (DI) water

  • Dialysis membrane (MWCO: 7000 Da)

  • Magnetic stirrer and heating plate

  • Bath sonicator

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in methanol.

  • Prepare HSA Solution: Prepare an aqueous solution of HSA in DI water.

  • Nanoparticle Formation:

    • Mix the this compound solution with the HSA solution at a molar ratio of 1:2 (this compound:HSA).

    • Heat the mixture to 80°C for 2 hours with continuous stirring.

  • Purification:

    • Dialyze the resulting nanoparticle solution against DI water for 24-48 hours using a dialysis membrane to remove free this compound and methanol.

    • Change the DI water every 4-6 hours.

  • Characterization:

    • Measure the hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).

    • Observe the morphology using Transmission Electron Microscopy (TEM).

    • Determine the absorption and emission spectra using a spectrophotometer and fluorometer, respectively.

Protocol 2: In Vivo OTN-NIR Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging using this compound nanoparticles.

Materials:

  • This compound loaded nanoparticles suspended in sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Animal imaging system equipped for NIR-II imaging (e.g., with an InGaAs camera and appropriate filters)

  • Laser for excitation (e.g., 808 nm or 980 nm)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage. Maintain body temperature using a warming pad.

  • Probe Administration:

    • Administer the this compound nanoparticle suspension via intravenous (tail vein) injection. The typical injection volume is around 100-200 µL.

  • Image Acquisition:

    • Immediately after injection, begin acquiring images using the NIR-II imaging system. Signals can often be observed as early as 30 seconds post-injection, especially in the vasculature.[6]

    • Set the excitation source to the appropriate wavelength (e.g., 808 nm or 980 nm).

    • Use a long-pass filter to collect the emission signal in the NIR-II window (e.g., >1000 nm).

    • Acquire images at various time points (e.g., 30s, 5 min, 30 min, 2h, 4h, 24h) to monitor the biodistribution and clearance of the probe. Blood vessels and liver are often visualized first, with accumulation in the liver and spleen observed at later time points.[6]

  • Data Analysis:

    • Analyze the acquired images to determine the signal intensity in regions of interest (e.g., tumor, major organs).

    • Quantify the biodistribution of the nanoparticles over time.

Mandatory Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis IR1061 This compound Dye Formulation Nanoparticle Formulation IR1061->Formulation Nanoparticle Nanoparticle Carrier (e.g., HSA, Liposome) Nanoparticle->Formulation Purification Purification & Characterization Formulation->Purification Injection Intravenous Injection Purification->Injection Animal Animal Model (e.g., Tumor-bearing mouse) Animal->Injection Imaging OTN-NIR Imaging (Various Time Points) Injection->Imaging Biodistribution Biodistribution Analysis Imaging->Biodistribution SignalQuant Signal Quantification Imaging->SignalQuant Conclusion Conclusion Biodistribution->Conclusion SignalQuant->Conclusion

Caption: Experimental workflow for OTN-NIR imaging using this compound nanoparticles.

OTN_NIR_Principle cluster_light Light Interaction with Tissue cluster_signal Signal Generation & Detection Excitation Excitation Light (e.g., 808 nm / 980 nm) Tissue Biological Tissue Excitation->Tissue Probe This compound Nanoparticle Tissue->Probe Light Penetration Emission NIR-II Emission (>1000 nm) Probe->Emission Fluorescence Detector InGaAs Detector Emission->Detector Reduced Scattering & Autofluorescence Image High-Resolution Image Detector->Image

Caption: Principle of OTN-NIR imaging with this compound probes.

Conclusion

This compound is a potent NIR-II fluorescent dye that, when appropriately formulated into nanoparticles, serves as a powerful tool for high-resolution, deep-tissue in vivo imaging. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their OTN-NIR imaging experiments, paving the way for advanced preclinical studies in drug development and disease diagnosis. The continued development of novel this compound nanoparticle formulations holds the promise of further enhancing its imaging capabilities and potential for clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing IR-1061 Fluorescence in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the fluorescence quantum yield of IR-1061 in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound dye significantly lower in an aqueous solution compared to an organic solvent?

A1: this compound is a hydrophobic molecule that is poorly soluble in water.[1][2] In aqueous environments, its fluorescence is easily quenched due to two primary reasons:

  • Interaction with Water Molecules: Water molecules can interact with the this compound dye, leading to non-radiative decay pathways that dissipate the excitation energy as heat instead of light. Specifically, polar hydroxyl ions can replace the nonpolar counter ion (BF4-) of this compound, leading to quenching.[1]

  • Aggregation: In aqueous solutions, hydrophobic this compound molecules tend to aggregate to minimize their contact with water. This can lead to the formation of dimers or H-aggregates, which are often non-fluorescent or have significantly lower fluorescence quantum yields.[2][3][4]

Q2: What are the main strategies to improve the fluorescence quantum yield of this compound in aqueous solutions?

A2: The most effective strategy is to create a protective, hydrophobic microenvironment around the this compound molecules to shield them from water and prevent aggregation.[1] This is typically achieved through encapsulation within various nanostructures, such as:

  • Polymeric Micelles: These are core-shell structures formed by amphiphilic block copolymers like PEG-PLGA, PEG-PLA, and PEG-PCL.[1][5] The hydrophobic core encapsulates this compound, while the hydrophilic shell ensures dispersibility in water.

  • Liposomes: These are vesicular structures composed of phospholipid bilayers. Anionic liposomes have shown to be particularly effective in encapsulating the cationic this compound dye due to favorable electrostatic interactions.[6]

  • Solid Nanoparticles: Polymers like polystyrene (PSt) can be used to create solid nanoparticles that encapsulate this compound.[1][5]

Q3: How does the choice of encapsulation material affect the fluorescence of this compound?

A3: The properties of the encapsulation material are critical for maximizing fluorescence enhancement. Key factors to consider include:

  • Polarity: The polarity of the hydrophobic core should be compatible with the polar nature of the this compound dye to ensure efficient encapsulation. For instance, incorporating acrylic acid into polystyrene nanoparticles increases the core's polarity and improves this compound loading and fluorescence.[1][5]

  • Crystallinity and Robustness: A more crystalline and robust polymer core, such as that formed by PEG-b-PLLA, can offer greater stability in vivo and better retain the encapsulated dye, leading to sustained fluorescence.[5][7]

  • Charge: For liposomal encapsulation, the charge of the phospholipids plays a significant role. Anionic liposomes exhibit a better encapsulation effect for the positively charged this compound compared to cationic or neutral liposomes.[6]

Q4: Can the fluorescence of encapsulated this compound be further optimized?

A4: Yes. Even within a hydrophobic core, this compound can form non-fluorescent dimers at high concentrations.[2][3] A post-preparation heat treatment of this compound-loaded micelles (e.g., at 50-70°C) can enhance the mobility of the polymer chains, promoting the dissociation of these dimers back into fluorescent monomers.[2][3] Upon cooling, the dissociated state is maintained, resulting in a higher overall fluorescence intensity.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no fluorescence signal from this compound in my aqueous buffer. 1. Direct exposure of this compound to the aqueous environment. 2. Aggregation and dimer formation of the dye.1. Encapsulate this compound in a hydrophobic nanocarrier such as polymeric micelles or liposomes to shield it from water. 2. Ensure the concentration of this compound within the nanocarrier is below the threshold for significant aggregation. Consider performing a heat treatment after encapsulation to dissociate any pre-formed dimers.
Fluorescence intensity of my encapsulated this compound is still suboptimal. 1. Inefficient encapsulation of the dye. 2. High concentration of this compound within the nanoparticles leading to self-quenching. 3. Mismatch between the polarity of the dye and the nanoparticle core.1. Optimize the encapsulation protocol. For liposomes, consider using anionic phospholipids. For polymeric micelles, select a polymer with a suitable hydrophobic core. 2. Reduce the initial loading concentration of this compound. The ratio of absorbance at the monomer peak (~1060 nm) to the dimer peak (~900 nm) can indicate the extent of aggregation.[2] 3. Modify the polarity of the nanoparticle core. For example, by incorporating acrylic acid into polystyrene nanoparticles.[5]
The fluorescence signal of my this compound probe decreases over time in my in vivo experiment. 1. Poor stability of the nanocarrier, leading to premature release of the dye. 2. Photobleaching of the dye.1. Use more robust nanocarriers. For example, micelles made from polymers with higher crystallinity (e.g., PLLA) have shown better in vivo stability.[5][7] 2. While encapsulation helps, minimizing prolonged exposure to high-intensity excitation light can reduce photobleaching.

Quantitative Data Summary

Table 1: Quantum Yield of this compound in Different Environments

EnvironmentQuantum Yield (QY)Reference
Dichloromethane (DCM)1.70 ± 5%[8]
Dichloromethane (CH2Cl2)0.59%[9]
Dichloromethane (DCM)0.41%[9]
PFTQ-PEG-Gd NPs (aqueous)0.38% (using this compound as reference)[8][10]
Phenylazo-containing fluorophore in micelles (aqueous)~3.51% (in 1000-1500 nm range)[11]

Table 2: Effect of Encapsulation on this compound Fluorescence

Encapsulation SystemKey FindingReference
Anionic LiposomesShowed the best encapsulation effect compared to cationic liposomes.[6]
PEG-b-PLLA MicellesHigher fluorescence retention in vivo compared to PEG-b-PDLLA micelles.[5][7]
PSt-based nanoparticles with acrylic acidIncreased acrylic acid ratio correlated with higher this compound encapsulation and fluorescence.[1][5]
Phospholipid-PEG MicellesHeat treatment (50-70°C) after encapsulation increased fluorescence intensity by dissociating dimers.[2][3]

Experimental Protocols

Protocol 1: Encapsulation of this compound in Phospholipid-PEG Micelles

This protocol is adapted from a method described for preparing micellar nanoparticles (MNPs) encapsulating this compound.[2][3]

  • Preparation of the Organic Phase: Dissolve 1.5 mg of DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) and 25 µg of this compound in 1 mL of acetonitrile (ACN).

  • Micelle Formation: Rapidly add 2 mL of distilled water to the ACN solution while stirring. This will induce the self-assembly of the phospholipid-PEG into micelles, encapsulating the hydrophobic this compound.

  • Solvent Evaporation: Continue stirring the solution at 25°C for 9 hours to allow for the complete evaporation of the ACN. This results in an aqueous suspension of the this compound-loaded micelles.

  • Purification: Purify the obtained micelle suspension using a centrifuge filter (e.g., MWCO 10 kDa) at 20,000g for 5 minutes. Repeat this step three times to remove any free dye and residual solvent.

  • Final Formulation: Resuspend the purified this compound-loaded micelles in the desired volume of distilled water or buffer.

Protocol 2: Heat Treatment for Enhancing Fluorescence of this compound Loaded Micelles

This protocol is based on the findings that heat can dissociate this compound dimers within the micellar core.[2][3]

  • Sample Preparation: Prepare the aqueous suspension of this compound-loaded micelles as described in Protocol 1.

  • Heating: Heat the micelle dispersion to a temperature between 50°C and 70°C. This increases the mobility of the hydrophobic polymer chains, allowing the encapsulated this compound dimers to dissociate into monomers.

  • Holding: Maintain the sample at the elevated temperature for a short period (e.g., 5 minutes).

  • Cooling: Gradually cool the sample back to room temperature (25°C).

  • Measurement: The fluorescence intensity of the heat-treated micelles should now be higher than that of the untreated micelles.

Visualizations

logical_relationship Troubleshooting Logic for Low this compound Fluorescence A Low Fluorescence in Aqueous Solution B Is this compound encapsulated? A->B C Encapsulate in Micelles or Liposomes B->C No F Check for Aggregation (Absorbance at ~900nm) B->F Yes D Yes E No I Apply Heat Treatment (50-70°C) F->I High Aggregation J Optimize Encapsulation Material (e.g., anionic lipids, robust polymers) F->J Low Aggregation G High Aggregation H Low Aggregation

Caption: Troubleshooting workflow for low this compound fluorescence.

experimental_workflow Workflow for Preparing High-Yield this compound Nanoparticles cluster_prep Preparation cluster_opt Optimization cluster_char Characterization A Dissolve this compound & Polymer/Lipid in Organic Solvent B Rapidly Add Aqueous Phase A->B C Solvent Evaporation B->C D Purification (e.g., Centrifugal Filtration) C->D E Heat Treatment (50-70°C) D->E F Cool to Room Temperature E->F G Measure Fluorescence Quantum Yield F->G H Analyze Absorption Spectra for Dimers F->H

Caption: Experimental workflow for this compound nanoparticle preparation.

signaling_pathway Mechanism of this compound Fluorescence Quenching and Enhancement cluster_quench Quenching Pathways cluster_enhance Enhancement Strategy A This compound Monomer (Excited State) B Fluorescence Emission (~1064 nm) A->B Desired Pathway C Interaction with Water A->C E Aggregation (Dimer/H-aggregate Formation) A->E D Non-radiative Decay (Heat) C->D F Quenched State E->F G Encapsulation in Hydrophobic Nanoparticle G->A Shields from Water & Prevents Aggregation

Caption: this compound fluorescence quenching and enhancement mechanisms.

References

Technical Support Center: Troubleshooting IR-1061 Aggregation and Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation and fluorescence quenching of the near-infrared (NIR-II) dye IR-1061. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary spectral properties?

This compound is a hydrophobic, cationic polymethine dye used for over-thousand-nanometer (OTN) near-infrared (NIR-II) fluorescence imaging.[1][2] Its key spectral properties are summarized in the table below.

PropertyValueSolvent/Conditions
Main Absorption Peak (Monomer) ~1060-1064 nmAcetonitrile (ACN), Tetrahydrofuran (THF)[3][4][5]
Shoulder Absorption Peak (Dimer/Aggregate) ~890-950 nmHigh concentrations in THF, Acetonitrile[3][4][5]
Emission Peak ~1100 nmAcetonitrile (ACN)[3][5]
Quantum Yield (QY) 1.70 ± 5%[6]

Q2: Why is my this compound fluorescence signal weak or absent?

Weak or absent fluorescence from this compound is often due to fluorescence quenching. The primary causes of quenching include:

  • Aggregation: this compound has a strong tendency to form non-fluorescent or weakly fluorescent dimers and higher-order aggregates (H-aggregates) at high concentrations.[4][6] Dimer formation is characterized by an increased absorption peak around 930-950 nm.[4][5]

  • Interaction with Water: As a hydrophobic dye, this compound's fluorescence is significantly quenched in aqueous or protic environments.[2][4] This is a critical consideration for biological imaging applications.

  • Concentration Quenching: Even in suitable organic solvents, fluorescence intensity can decrease at high concentrations (>5 µg/mL in THF) due to aggregation.[4]

  • Photobleaching: Although generally more photostable than some other dyes, prolonged exposure to excitation light can lead to photobleaching and a decrease in signal.

Q3: What causes this compound to aggregate?

Several factors contribute to the aggregation of this compound:

  • High Concentration: Increasing the concentration of this compound in a solution promotes the formation of dimers and aggregates.[4]

  • Solvent Environment: The choice of solvent plays a crucial role. While soluble in organic solvents like acetonitrile (ACN) and tetrahydrofuran (THF), its hydrophobic nature drives aggregation in aqueous solutions.[2][4]

  • Hydrophobic Interactions: The hydrophobic backbone of the this compound molecule promotes self-assembly to minimize contact with polar environments.[1]

  • Encapsulation Matrix: When encapsulated in nanoparticles, a mismatch in affinity between the dye and the hydrophobic core of the carrier can lead to aggregation.[5]

Troubleshooting Guides

Issue 1: Poor solubility and visible aggregates in aqueous solutions.

Cause: this compound is poorly soluble in water due to its hydrophobic nature.[2] Direct dissolution in aqueous buffers will lead to immediate aggregation and precipitation.

Solution:

  • Encapsulation: To use this compound in biological systems, it must be encapsulated within a carrier that provides a hydrophobic microenvironment while being dispersible in water. Common encapsulation strategies include:

    • Liposomes: Anionic liposomes have shown to be particularly effective for encapsulating the cationic this compound dye.[1][6]

    • Polymer Micelles: Amphiphilic block copolymers like DSPE-PEG can form micelles that encapsulate this compound in their hydrophobic core.[4]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create stable nanoparticles for this compound delivery.[2]

Experimental Protocol: Encapsulation in DSPE-PEG Micelles

  • Dissolve this compound and DSPE-PEG in a suitable organic solvent such as acetonitrile (ACN).

  • Slowly add this organic solution to an aqueous buffer while stirring vigorously.

  • The micelles will self-assemble, encapsulating the this compound.

  • Remove the organic solvent, for example, by evaporation under reduced pressure.

  • The resulting solution will contain this compound-loaded micelles dispersed in the aqueous buffer.

Issue 2: Low fluorescence intensity and a blue-shifted absorption peak.

Cause: This is a classic sign of this compound dimerization and H-aggregation, which leads to fluorescence quenching.[6][7] The blue-shifted absorption peak (around 890-950 nm) corresponds to the formation of these aggregates.[4][5]

Solutions:

  • Reduce Concentration: If working in an organic solvent, diluting the this compound solution can shift the equilibrium from dimers back to monomers, restoring fluorescence. Concentration quenching is observed at concentrations greater than 5 µg/mL in THF.[4]

  • Optimize Encapsulation:

    • Charge Matching: As this compound is cationic, using anionic encapsulating materials (e.g., liposomes with negatively charged phospholipids) can improve encapsulation efficiency and reduce aggregation due to electrostatic interactions.[6] Cationic liposomes, on the other hand, show poor encapsulation of this compound.[6]

    • Hydrophobic Core Compatibility: The choice of the hydrophobic core material in micelles or nanoparticles is crucial. A higher affinity between the core polymer and this compound can prevent dye dimerization.[1]

  • Heat Treatment: For this compound encapsulated in micelles, temporary heat treatment (e.g., at 50-70 °C) can dissociate dimers within the hydrophobic core, leading to an increase in fluorescence intensity upon cooling.[4]

Experimental Protocol: Heat Treatment for Dimer Dissociation in Micelles

  • Prepare your dispersion of this compound-loaded micelles in an aqueous buffer.

  • Heat the sample to a temperature between 50 °C and 70 °C for a short period (e.g., 10-30 minutes). The optimal temperature and time should be determined empirically.

  • Allow the sample to cool back down to room temperature before taking fluorescence measurements.

  • The fluorescence intensity should be higher than before the heat treatment due to the dissociation of non-fluorescent dimers into fluorescent monomers.[4]

Visualizing Key Processes

Below are diagrams illustrating the concepts of this compound aggregation and the troubleshooting workflow.

IR1061_Aggregation cluster_monomer Monomer State cluster_dimer Aggregated State M This compound Monomer M_props Abs: ~1060 nm Emits: ~1100 nm Highly Fluorescent M->M_props D This compound Dimer/Aggregate M->D High Concentration Aqueous Environment D->M Dilution Encapsulation Heat Treatment D_props Abs: ~930 nm Quenched Fluorescence D->D_props

Caption: Factors influencing the equilibrium between fluorescent this compound monomers and quenched dimers.

Troubleshooting_Workflow Start Start: Low/No Fluorescence Signal Check_Abs Measure Absorption Spectrum Start->Check_Abs Peak_Shift Peak at ~930 nm? Check_Abs->Peak_Shift Observe Spectrum Aggregation Issue: Aggregation/ Dimerization Peak_Shift->Aggregation Yes Quenching Issue: Environmental Quenching (e.g., water) Peak_Shift->Quenching No (in aqueous media) Sol_Dilute Solution: Reduce Concentration Aggregation->Sol_Dilute Sol_Heat Solution: Heat Treatment (if encapsulated) Aggregation->Sol_Heat Sol_Encapsulate Solution: Encapsulate in Hydrophobic Carrier Quenching->Sol_Encapsulate End End: Fluorescence Restored Sol_Dilute->End Sol_Heat->End Sol_Encapsulate->End

Caption: A logical workflow for troubleshooting low fluorescence signals from this compound.

References

Technical Support Center: Optimizing IR-1061 Loading in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of the near-infrared dye IR-1061 into nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-loaded nanoparticles show low fluorescence intensity. What are the possible causes and solutions?

Low fluorescence intensity is a common issue that can arise from several factors during the formulation process. The primary culprits are often related to dye aggregation and concentration quenching.

  • This compound Aggregation: this compound is a hydrophobic and polar molecule that can form non-fluorescent or weakly fluorescent aggregates (H-aggregates) within the nanoparticle core, especially at high concentrations.[1][2] This aggregation leads to self-quenching of the dye's fluorescence. In some cases, J-aggregates may form, which can exhibit red-shifted absorption and emission, but their formation needs to be controlled for desired outcomes.[3][4]

  • Concentration Quenching: Even without forming distinct aggregates, excessively high local concentrations of this compound within the nanoparticles can lead to fluorescence quenching.[2][5] There is an optimal loading concentration beyond which the fluorescence intensity will decrease with increasing dye content.[2]

  • Mismatched Polarity: The polarity of the nanoparticle's core material and the this compound dye must be well-matched.[2][6] A significant mismatch can lead to poor encapsulation, dye leakage, or aggregation.[6]

  • Interaction with Water: Water molecules can act as a quencher for this compound fluorescence.[7] If the nanoparticle core is not sufficiently hydrophobic or if water penetrates the core, it can lead to reduced fluorescence.

Troubleshooting Steps:

  • Optimize this compound Concentration: Systematically vary the initial this compound loading concentration to find the optimal ratio of dye to nanoparticle material. Start with a low concentration and gradually increase it while monitoring the fluorescence intensity.

  • Select Appropriate Nanoparticle Matrix: Choose a polymer or lipid with a polarity that is compatible with this compound. For instance, polymers like PLGA and PLA have shown good affinity for this compound.[6] The choice of nanoparticle material can also influence the stability of the encapsulated dye.[8]

  • Control Aggregation:

    • Consider using anionic liposomes, which have shown better encapsulation effects for this compound compared to cationic or neutral liposomes.[1]

    • For polymeric nanoparticles, adjusting the polarity of the core by copolymerizing with monomers like acrylic acid can improve dye loading and emission.[2]

  • Solvent Selection and Preparation Method: The choice of organic solvent and the method of nanoparticle preparation can significantly impact dye loading and aggregation. For example, using DMSO as a co-solvent can enhance the loading of this compound into polystyrene nanoparticles by promoting swelling.[2][9]

Q2: I'm observing a shift in the absorbance spectrum of my this compound-loaded nanoparticles. What does this indicate?

A shift in the absorbance spectrum of this compound upon encapsulation is a strong indicator of a change in the dye's molecular state and microenvironment.

  • H-Aggregation: A blue-shift in the absorption spectrum, often accompanied by the appearance of a new peak around 770-890 nm, typically signifies the formation of H-aggregates.[1] This is often associated with a decrease in fluorescence intensity.[1]

  • J-Aggregation: A red-shift in the absorption spectrum is characteristic of J-aggregate formation.[3][4] J-aggregates are ordered molecular assemblies that can have distinct and potentially useful optical properties.

  • Dimer Formation: At high concentrations, this compound can form dimers, which have a distinct absorption peak at a shorter wavelength (around 930 nm) compared to the monomer peak (around 1060 nm).[5][10]

  • Environmental Effects: The polarity of the nanoparticle core can also influence the absorption spectrum of the encapsulated dye.

Troubleshooting and Interpretation:

  • Analyze Spectral Changes: Carefully analyze the changes in the absorption spectrum to diagnose the state of the encapsulated this compound. The ratio of absorbance at different wavelengths (e.g., 1064 nm vs. 890 nm) can indicate the proportion of free versus aggregated dye.[1]

  • Correlate with Fluorescence: Correlate the observed spectral shifts with changes in fluorescence emission. H-aggregation and excessive dimer formation are generally linked to fluorescence quenching.

  • Re-evaluate Formulation Parameters: If undesirable aggregation is occurring, revisit the formulation parameters as described in the previous question, such as dye concentration and nanoparticle composition.

Q3: How can I improve the loading efficiency of this compound into my nanoparticles?

Improving loading efficiency requires a systematic approach to optimizing the formulation and process parameters.

  • Enhance Affinity: The affinity between this compound and the nanoparticle core is crucial. Using polymers with solubility parameters that closely match that of this compound can significantly improve loading efficiency.[6][11] For example, PLGA and PLA have demonstrated higher affinity for this compound compared to PCL and polystyrene.[6]

  • Optimize the Preparation Method:

    • Solvent Choice: The solvent used to dissolve the polymer and dye plays a critical role. Solvents that are good for both the polymer and this compound will facilitate more efficient encapsulation.

    • Nanoprecipitation: In nanoprecipitation methods, the rate of addition of the organic phase to the aqueous phase can influence nanoparticle size and dye encapsulation.

    • Swelling-Diffusion Method: For pre-formed nanoparticles, a swelling-diffusion method can be employed. The use of a swelling agent like DMSO can increase the uptake of this compound into the nanoparticle core.[2][12]

  • Liposome Charge: For liposomal formulations, the charge of the phospholipids is a key factor. Anionic liposomes have been shown to have the best encapsulation effect for this compound.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on optimizing this compound loading in nanoparticles.

Table 1: Optimal this compound Loading Ratios and Resulting Nanoparticle Properties

Nanoparticle TypeOptimal this compound RatioResulting Hydrodynamic Size (nm)Polydispersity Index (PDI)Reference
Anionic Liposomes1.5% (w/w)850.138[1]
Polystyrene (PSt)0.1 wt%Not ReportedNot Reported[2]
Human Serum Albumin (HSA)Not Specified~50Not Reported[3]

Table 2: Influence of Formulation Parameters on this compound Loading and Fluorescence

Parameter VariedNanoparticle SystemObservationReference
Phospholipid ChargeLiposomesAnionic > Neutral > Cationic for encapsulation efficiency[1]
This compound ConcentrationLiposomesFluorescence peaks at 1.5% this compound, then decreases[1]
DMSO ConcentrationPolystyrene NanoparticlesIncreased DMSO (5% to 30%) enhances this compound loading and fluorescence[2][9]
Polymer TypePolymeric MicellesPLGA and PLA show higher affinity and loading for this compound than PCL and PSt[6]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Anionic Liposomes

This protocol is adapted from studies focused on optimizing this compound loading in liposomes.[1]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) (for anionic charge)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Lipid Film Hydration: a. Dissolve DPPC, DPPG, and this compound in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of lipids and the weight percentage of this compound should be optimized based on your experimental design (e.g., starting with 1.5% w/w this compound). b. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles.

  • Sonication: a. Sonicate the liposome suspension using a probe sonicator on ice to form small unilamellar vesicles.

  • Purification: a. Remove non-encapsulated this compound by methods such as dialysis or size exclusion chromatography.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation

This is a general protocol for encapsulating a hydrophobic agent like this compound into PLGA nanoparticles.[13][14]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Acetone or another suitable organic solvent (e.g., DMSO)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: a. Dissolve a specific amount of PLGA and this compound in the chosen organic solvent. The ratio of this compound to PLGA should be systematically varied to find the optimum.

  • Nanoprecipitation: a. Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring. b. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PLGA and the formation of nanoparticles with encapsulated this compound.

  • Solvent Evaporation: a. Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Washing and Collection: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step at least twice to remove residual PVA and non-encapsulated dye. c. The final nanoparticle suspension can be lyophilized for long-term storage.

Visual Guides

Troubleshooting_Workflow cluster_spectrum Spectral Analysis cluster_actions Corrective Actions Start Low Fluorescence Intensity Observed CheckSpectrum Analyze Absorbance Spectrum Start->CheckSpectrum BlueShift Blue-shift (H-aggregation)? CheckSpectrum->BlueShift CheckConcentration Review this compound Concentration OptimizeConc Optimize this compound Loading (Lower Concentration) CheckConcentration->OptimizeConc CheckNPMatrix Evaluate Nanoparticle Matrix ChangeMatrix Change Nanoparticle Matrix (e.g., anionic lipids, different polymer) CheckNPMatrix->ChangeMatrix BlueShift->CheckConcentration Yes RedShift Red-shift (J-aggregation)? BlueShift->RedShift No RedShift->CheckConcentration Yes NoShift No significant shift? RedShift->NoShift No NoShift->CheckConcentration Yes OptimizeConc->CheckNPMatrix ModifyProtocol Modify Preparation Protocol (e.g., add co-solvent like DMSO) ChangeMatrix->ModifyProtocol End Re-formulate and Characterize ModifyProtocol->End

Caption: Troubleshooting workflow for low fluorescence in this compound nanoparticles.

Logical_Relationship cluster_params Formulation Parameters cluster_outcomes Intermediate Outcomes cluster_final Final Nanoparticle Properties IR1061_Conc This compound Concentration Aggregation Aggregation State (Monomer, Dimer, H/J-Aggregates) IR1061_Conc->Aggregation NP_Matrix Nanoparticle Matrix (Polarity, Charge) NP_Matrix->Aggregation Loading_Efficiency Loading Efficiency NP_Matrix->Loading_Efficiency Solvent Solvent System Solvent->Loading_Efficiency Fluorescence Fluorescence Intensity Aggregation->Fluorescence Loading_Efficiency->Fluorescence Stability Colloidal Stability Loading_Efficiency->Stability

Caption: Key parameter relationships in this compound nanoparticle formulation.

References

Technical Support Center: Overcoming Poor Water Solubility of IR-1061 for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to effectively address the challenges posed by the poor water solubility of the near-infrared (NIR-II) dye IR-1061 in biological applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor water solubility a major hurdle in experiments?

This compound is a cyanine-based organic fluorescent dye with absorption and emission profiles in the second near-infrared (NIR-II) window (over 1000 nm).[1][2] This property is highly advantageous for deep-tissue in vivo imaging due to reduced light scattering and absorption by biological tissues.[3][4] However, this compound is a hydrophobic and polar molecule, making it virtually insoluble in water.[5][6][7] When introduced into aqueous physiological buffers, it tends to aggregate and precipitate, which can lead to a significant loss of fluorescence (quenching), inconsistent experimental results, and potential cytotoxicity.[5][6]

Q2: What is the correct way to prepare a stock solution of this compound?

A concentrated stock solution must first be prepared in a suitable organic solvent. The most commonly used solvents are dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][8][9] To achieve a higher concentration (e.g., 5 mg/mL), gentle warming (up to 60°C) and ultrasonication may be required.[1][9][10] It is critical to use anhydrous (newly opened) DMSO, as absorbed moisture can significantly hinder solubility.[1] Stock solutions should be stored sealed, away from moisture, at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Q3: My this compound precipitates immediately when I dilute the stock solution into my aqueous buffer. What should I do?

This is a common problem due to the dye's hydrophobicity. Direct dilution is often not feasible. The primary goal is to create a stable dispersion in the aqueous phase. Here are the initial troubleshooting steps:

  • Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is minimal, typically well below 1% (v/v), to reduce solvent toxicity and precipitation.

  • Lower the Final Dye Concentration: Attempt the experiment with a lower final concentration of this compound.

  • Employ a Solubilizing Agent: The most effective strategy is to use a carrier or surfactant to create a protective hydrophobic microenvironment for the dye. Common choices include Pluronic® F-127, bovine serum albumin (BSA), or encapsulation in nanoparticles like liposomes or polymeric micelles.[5][11][12][13]

Q4: I am observing a very weak or no fluorescence signal from my this compound solution. What could be the cause?

A weak signal is typically due to aggregation-caused quenching.[6] In an aqueous environment, hydrophobic this compound molecules cluster together (form dimers or H-aggregates), which provides a pathway for non-radiative energy decay, thus quenching the fluorescence.[3][7][11] This issue is resolved by preventing aggregation using the formulation strategies described in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Persistent Precipitation and Signal Quenching in Aqueous Buffers

Problem: You are unable to achieve a stable solution of this compound in your buffer (e.g., PBS, cell culture media), leading to visible precipitation and a poor fluorescence signal.

Solution Workflow: Employ a formulation strategy to encapsulate the dye.

  • Surfactant-Based Micelles (Pluronic® F-127): This is a rapid and effective method for many in vitro applications. Pluronic® F-127 is a non-ionic surfactant that forms micelles in aqueous solutions, encapsulating this compound within their hydrophobic core.[14][15][16] This prevents both aggregation and quenching caused by water molecules.[12][17] (See Protocol 1).

  • Protein Carrier (Bovine Serum Albumin - BSA): BSA can act as a natural carrier for hydrophobic molecules, significantly increasing their solubility and stability in physiological solutions.[13][18] The this compound@BSA complex often exhibits enhanced fluorescence brightness compared to the free dye.[13][18] This method is excellent for improving biocompatibility. (See Protocol 2).

  • Nanoparticle Encapsulation (Liposomes/Polymeric Micelles): For applications requiring high stability, particularly in vivo, encapsulation into liposomes or polymeric micelles (e.g., PEG-b-PLGA) is the gold standard.[5][19][20] Anionic liposomes are particularly effective at encapsulating the cationic this compound dye.[11][21] These advanced formulations provide a robust hydrophobic shield, prolong circulation time, and can be further modified for targeted delivery.[5][22]

Issue 2: Inconsistent Results or Low Signal in Cell-Based Assays

Problem: You achieve a seemingly clear solution, but experience inconsistent cellular staining, low signal uptake, or signs of cytotoxicity.

Solution Workflow: Optimize the delivery vehicle and protocol.

  • Compare Delivery Methods: Test both Pluronic® F-127 and BSA formulations. The BSA-based complex may offer superior biocompatibility and cellular uptake compared to surfactant-based methods for some cell lines.[13][18]

  • Optimize Staining Conditions:

    • Concentration: Titrate the final concentration of the this compound formulation to find the optimal balance between signal strength and background noise/toxicity.

    • Incubation Time: Vary the incubation period (e.g., 15 min to 2 hours) to allow for sufficient cellular uptake.

    • Washing Steps: Ensure washing steps are adequate to remove unbound dye but not so harsh as to cause rapid efflux of the dye from the cells.

  • Characterize Your Formulation: If using a nanoparticle or liposomal formulation, it is crucial to characterize its properties. Use Dynamic Light Scattering (DLS) to determine the particle size and polydispersity index (PDI) to ensure consistency between batches.

Quantitative Data Summary: this compound Solubilization Strategies

Formulation MethodCommon Organic Solvent (for stock)Carrier / SurfactantTypical Final Concentration RangeKey AdvantagesPotential Issues
Co-solvent DMSO, DMFNone< 5 µMSimple and fast preparation.Very prone to precipitation and quenching; high solvent levels can be toxic.
Surfactant Micelles DMSO, EthanolPluronic® F-1271 - 20 µMEasy to prepare; significantly improves solubility and reduces quenching.[12][14]Can alter cell membrane properties at high concentrations.[17]
Protein Complexation DMSOBovine Serum Albumin (BSA)1 - 20 µMHigh biocompatibility; enhances fluorescence; increases solubility.[13][23]Preparation may require optimization (incubation time, temperature).[13]
Liposome Encapsulation Chloroform, DMSOPhospholipids (e.g., DPPC, DPPG)1 - 50 µMExcellent stability and biocompatibility; protects dye from quenching.[11][19]More complex preparation; dye concentration can induce aggregation within the liposome.[11]
Polymeric Nanoparticles Acetonitrile, DMFPEG-b-PLGA, PolystyreneVaries widelyHigh stability for in vivo use; tunable properties; protects dye effectively.[5][6]Complex multi-step preparation and characterization required.

Experimental Protocols

Protocol 1: Solubilization of this compound using Pluronic® F-127

This protocol is adapted for preparing a working solution for typical in vitro experiments.

  • Materials: this compound powder, anhydrous DMSO, Pluronic® F-127 (e.g., 20% w/v solution in DMSO or 10% in water), and desired aqueous buffer (e.g., PBS or HBSS).

  • Stock Preparation: a. Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. b. If using solid Pluronic® F-127, prepare a 20% (w/v) stock in anhydrous DMSO. This may require gentle heating (~40°C).[17]

  • Working Solution Preparation: a. In a microcentrifuge tube, mix your this compound DMSO stock solution with the 20% Pluronic® F-127 DMSO stock solution in a 1:1 volume ratio.[17] For example, mix 2 µL of this compound stock with 2 µL of Pluronic® F-127 stock. b. Vortex the mixture briefly. c. Rapidly add this mixture to your pre-warmed (37°C) aqueous buffer while vortexing to achieve the desired final this compound concentration (e.g., 1-10 µM). d. Use the final solution immediately. The final Pluronic® F-127 concentration should ideally be kept at or below 0.1%.[17]

Protocol 2: Preparation of this compound@BSA Complex for Cellular Imaging

This protocol enhances biocompatibility and cellular delivery.

  • Materials: this compound powder, anhydrous DMSO, Bovine Serum Albumin (BSA), PBS, serum-free cell culture medium.

  • Stock Preparation: a. Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. b. Prepare a BSA solution (e.g., 10 mg/mL) in PBS or serum-free medium.

  • Complex Formation: a. Add the this compound stock solution dropwise to the BSA solution to achieve the desired final concentration and a dye:BSA molar ratio of approximately 1:1.[13] b. Incubate the mixture for at least 1-2 hours at a controlled temperature (e.g., 37-50°C) with gentle stirring to facilitate non-covalent binding.[13] c. The resulting this compound@BSA complex solution can be sterile-filtered (0.22 µm filter) and is ready for addition to cell cultures.

Mandatory Visualizations

G cluster_workflow This compound Formulation Workflow cluster_formulation Formulation Options IR_Powder This compound Powder Organic_Solvent Anhydrous DMSO IR_Powder->Organic_Solvent Dissolve Stock_Solution Concentrated Stock Solution Organic_Solvent->Stock_Solution Pluronic Pluronic F-127 Stock_Solution->Pluronic Mix BSA BSA Solution Stock_Solution->BSA Mix Liposomes Liposomes / NPs Stock_Solution->Liposomes Encapsulate Precipitation Aggregation & Precipitation Stock_Solution->Precipitation Direct Dilution Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Pluronic->Aqueous_Buffer Dilute BSA->Aqueous_Buffer Dilute Liposomes->Aqueous_Buffer Resuspend Final_Solution Stable Dispersed Solution Aqueous_Buffer->Final_Solution

Caption: General workflow for formulating this compound to prevent precipitation.

G cluster_troubleshooting Troubleshooting Low Fluorescence Signal Low_Signal Weak or No Fluorescence Signal Cause Primary Cause: Aggregation-Caused Quenching Low_Signal->Cause Solution_Header Solution: Create a Protective Hydrophobic Microenvironment Cause->Solution_Header Method1 Use Pluronic F-127 (Micelle Formation) Solution_Header->Method1 Method2 Use BSA (Protein Complexation) Solution_Header->Method2 Method3 Use Nanoparticles (Liposomal Encapsulation) Solution_Header->Method3 Result Stable Monomeric Dye & Restored Fluorescence Method1->Result Method2->Result Method3->Result

Caption: Logic diagram for troubleshooting poor this compound fluorescence.

G cluster_pathway Cellular Uptake Pathway of Formulated this compound Formulation This compound Formulation (e.g., BSA Complex) Cell_Membrane Cell Membrane Formulation->Cell_Membrane Binds to Receptor or Interacts with Membrane Cell_Exterior Cell Exterior Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome / Cytoplasm (Dye Release) Endosome->Lysosome Imaging NIR-II Imaging Lysosome->Imaging Excitation & Emission

Caption: Conceptual pathway for cellular uptake of formulated this compound.

References

Technical Support Center: IR-1061 In Vivo Signal Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the near-infrared (NIR-II) fluorescent dye, IR-1061. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this compound signal stability during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for in vivo imaging?

This compound is a polymethine organic dye that fluoresces in the second near-infrared (NIR-II) window, with a main absorption peak around 1064 nm and an emission peak at approximately 1100 nm.[1] It is utilized for in vivo imaging due to the reduced scattering and absorption of light in the NIR-II region by biological tissues, which allows for deeper tissue penetration and higher spatial resolution compared to imaging in the visible or NIR-I spectrum.[2][3]

Q2: What are the primary challenges associated with using this compound in vivo?

The main challenges with this compound are its poor water solubility and tendency to aggregate in aqueous environments, which leads to fluorescence quenching.[4] Additionally, its fluorescence can be quenched by interactions with water molecules.[5] Like many fluorophores, it is also susceptible to concentration quenching, where higher concentrations can paradoxically lead to a weaker signal.[6]

Q3: How can I improve the solubility and stability of this compound for in vivo use?

The most effective method is to encapsulate this compound within a protective nanoparticle carrier. This shields the dye from the aqueous environment and prevents aggregation.[5] Common encapsulation materials include:

  • Polymeric Micelles: Formulations using polymers like PEG-b-PLGA, PEG-b-PLA, and PEG-b-PCL have been shown to effectively encapsulate this compound.[4]

  • Liposomes: Anionic liposomes have demonstrated the best encapsulation effect for this compound.[6]

  • Albumin-based Nanoparticles: Human Serum Albumin (HSA) nanoparticles can form J-aggregates with this compound, enhancing its photostability and providing a good platform for phototheranostics.

Q4: Does the animal's diet affect the quality of NIR-II imaging?

Yes, the diet of the animal model can impact the background fluorescence. Standard rodent chow often contains chlorophyll, which autofluoresces in the 650-700 nm range. While this compound operates at longer wavelengths, minimizing all sources of background is good practice. Switching to an alfalfa-free or purified diet for at least one week prior to imaging can help reduce this background interference.[7]

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

This is a common issue that can arise from several factors, from the preparation of the dye to the imaging setup.

Potential Cause Recommended Solution
Poor Dye Formulation Ensure this compound is properly encapsulated in a suitable nanoparticle formulation to prevent quenching in an aqueous environment. The choice of polymer for micellar nanoparticles is critical; PLGA and PLA cores have shown higher affinity and stability for this compound compared to PCL cores.[4]
Concentration Quenching Titrate the concentration of your this compound formulation. At high concentrations, fluorescent dyes can self-quench, leading to a diminished signal.[8]
Suboptimal Imaging Parameters Optimize your imaging system's settings. This includes adjusting the laser power, exposure time, and ensuring the correct filters for this compound's excitation and emission spectra are in use. For NIR imaging, typical acquisition times can range from 30 to 60 seconds.[9] If the signal is still low, consider increasing the administered dose of the imaging agent rather than excessively long exposure times.[9]
Incorrect pH of Formulation The pH during the preparation of nanoparticle-encapsulated this compound can affect its loading efficiency and fluorescence. Preparing the formulation in a slightly acidic solution (e.g., pH 3.0) has been shown to yield more highly emissive nanoparticles.[10]
Photobleaching Minimize the exposure of your this compound formulation to light before and during the experiment. Use the lowest effective laser power and exposure time during imaging to reduce photobleaching.[7]
Problem 2: High Background Signal

A high background can obscure the specific signal from your target of interest, reducing the signal-to-background ratio and making data interpretation difficult.

Potential Cause Recommended Solution
Tissue Autofluorescence While lower in the NIR-II window, some tissue autofluorescence still exists. Ensure you are using appropriate emission filters to isolate the this compound signal. Imaging unstained control animals is crucial to establish a baseline for autofluorescence.[8]
Non-specific Probe Accumulation If this compound is conjugated to a targeting moiety (e.g., an antibody), high background can result from non-specific binding. Ensure the targeting ligand is highly specific and consider optimizing the blocking steps in your protocol if applicable.[7] For passive targeting via the enhanced permeability and retention (EPR) effect, the circulation half-life of the nanoparticle formulation is critical. Longer circulating nanoparticles may lead to higher tumor accumulation and a better signal-to-background ratio over time.[5]
Imaging System Noise Ensure your imaging system's detector is adequately cooled to minimize thermal noise. For InGaAs cameras, which are used for NIR-II imaging, cooling to -40°C or lower is beneficial.[11]
Contaminated Scanning Surface Clean the imaging platform before each use with methanol or ethanol followed by ultrapure water to remove any residual fluorescent contaminants.[12]

Quantitative Data Summary

The stability and brightness of the this compound signal are highly dependent on its formulation and environment.

Table 1: Influence of Encapsulation on this compound Quantum Yield

FormulationSolvent/MediumQuantum Yield (%)Reference
Free this compoundDichloromethane0.32 - 1.7[13]
IR1061@HSA NanoparticlesAqueous Solution1.15[14]

Table 2: Stability of Encapsulated this compound in Different Media

Nanoparticle CoreMediumStability ObservationReference
PEG-b-PLLAPBSMore stable than PEG-b-PDLLA[15]
PEG-b-PDLLAPBSLess stable, higher influx of water[15]
PEG-b-PLLAAlbumin SolutionMore stable than PEG-b-PDLLA[15]
PEG-b-PDLLAAlbumin SolutionLess stable, albumin can disrupt micellar structure[4][15]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound-loaded Polymeric Micelles

This protocol is adapted from a method for preparing OTN-PNPs (Over-Thousand-Nanometer Polymeric Nanoparticles).

  • Stock Solutions:

    • Prepare a solution of PEG-b-PLGA in acetonitrile (ACN) at a concentration of 11.1 mg/mL.

    • Prepare a solution of this compound in ACN at a concentration of 0.1 mg/mL.

  • Micelle Formation:

    • In a vial, mix 9 mL of the PEG-b-PLGA solution with 1 mL of the this compound solution. The weight ratio of polymer to dye should be approximately 1000:1.

    • Add the polymer/dye mixture to 40 mL of distilled water while stirring.

  • Solvent Evaporation:

    • Leave the aqueous solution stirring overnight at 20°C to allow for the complete evaporation of ACN.

  • Purification:

    • The resulting nanoparticle suspension can be purified if necessary, for example, by using centrifuge filters.

Workflow 1: General In Vivo Imaging Procedure

in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_dye Prepare this compound Nanoparticle Formulation injection Administer Formulation (e.g., intravenous injection) prep_dye->injection animal_prep Prepare Animal Model (e.g., anesthesia, hair removal) animal_prep->injection image_acquisition Acquire Images at Predetermined Time Points injection->image_acquisition roi_analysis Perform Region of Interest (ROI) Analysis image_acquisition->roi_analysis quantification Quantify Signal Intensity and Signal-to-Background Ratio roi_analysis->quantification

General workflow for in vivo imaging with this compound.
Workflow 2: Troubleshooting Weak Signal

troubleshoot_weak_signal start Weak or No Signal check_formulation Is the this compound formulation optimized for stability? start->check_formulation optimize_formulation Encapsulate this compound in nanoparticles (e.g., PEG-b-PLGA). check_formulation->optimize_formulation No check_concentration Have you performed a concentration titration? check_formulation->check_concentration Yes optimize_formulation->check_concentration titrate_concentration Test a range of concentrations to avoid quenching. check_concentration->titrate_concentration No check_imaging_params Are imaging parameters (laser, exposure, filters) optimal? check_concentration->check_imaging_params Yes titrate_concentration->check_imaging_params adjust_params Optimize acquisition settings. Consider increasing the dose. check_imaging_params->adjust_params No check_ph Was the formulation pH controlled during preparation? check_imaging_params->check_ph Yes adjust_params->check_ph adjust_ph Prepare formulation in a slightly acidic buffer. check_ph->adjust_ph No success Signal Improved check_ph->success Yes adjust_ph->success

A decision tree for troubleshooting a weak this compound signal.
Workflow 3: Data Analysis for Quantification

data_analysis_workflow acquire Acquire Raw Fluorescence Images preprocess Pre-process Images (e.g., background subtraction) acquire->preprocess roi Define Regions of Interest (ROI) (e.g., tumor, background) preprocess->roi measure Measure Mean Fluorescence Intensity (MFI) in ROIs roi->measure calculate Calculate Signal-to-Background Ratio (SBR) measure->calculate analyze Statistical Analysis and Data Visualization calculate->analyze

A simplified workflow for quantitative analysis of in vivo fluorescence images.

References

methods to reduce non-specific binding of IR-1061 probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of IR-1061 probes during experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

High background or non-specific signal can obscure the desired signal from your this compound probe, leading to inaccurate results. This guide provides a systematic approach to troubleshooting and optimizing your experimental protocol.

ProblemPotential Cause(s)Recommended Solution(s)Expected Outcome
High background fluorescence across the entire sample Inadequate Blocking: Non-specific sites on the tissue or cells are not sufficiently saturated.- Increase blocking incubation time (e.g., from 30 minutes to 1-2 hours).- Test alternative blocking agents such as Bovine Serum Albumin (BSA), casein, or normal serum from a non-reactive species.[1][2]- Optimize the concentration of the blocking agent (e.g., 1-5% BSA).[3]A noticeable reduction in the overall background signal.
Probe Concentration Too High: Excess probe is binding non-specifically to various components.- Perform a titration to determine the optimal probe concentration. Start with the recommended concentration and test serial dilutions.Decreased background signal while maintaining a strong specific signal.
Insufficient Washing: Unbound probe is not being adequately removed.- Increase the number of wash steps (e.g., from 3 to 5).- Increase the duration of each wash (e.g., from 5 to 10-15 minutes).- Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) in the wash buffer to reduce hydrophobic interactions.[1]Lower background fluorescence throughout the sample.
Punctate or localized non-specific signal Probe Aggregation: this compound is a hydrophobic dye prone to forming aggregates in aqueous solutions, which can bind non-specifically.[4]- Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before dilution in aqueous buffers.[4]- Consider encapsulating the probe in biocompatible nanoparticles or micelles to improve solubility and reduce aggregation.[4]- Briefly sonicate the diluted probe solution before application.A more diffuse and lower background signal, with a reduction in bright, non-specific spots.
Binding to Fc Receptors: If the this compound probe is conjugated to an antibody, the antibody's Fc region may bind to Fc receptors on certain cell types.- Use a blocking step with serum from the same species as the sample tissue.[5]- Consider using F(ab')2 fragments of the antibody, which lack the Fc region.Reduced non-specific binding in cell populations known to express Fc receptors.
High background in unstained control samples Autofluorescence: The sample itself may have endogenous fluorescence in the near-infrared spectrum.- Image an unstained, untreated sample to assess the level of autofluorescence.[6]- If autofluorescence is high, consider using a commercial autofluorescence quenching reagent.[6][7]- Select imaging filters that minimize the detection of autofluorescence while maximizing the signal from the this compound probe.[8]A significant decrease in background signal in control samples, allowing for a better signal-to-noise ratio in stained samples.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound probes?

Non-specific binding is the attachment of the this compound probe to unintended targets in your sample through mechanisms like hydrophobic or ionic interactions.[1] this compound is a hydrophobic molecule, which increases its tendency to bind non-specifically to hydrophobic components within cells and tissues.[9] This leads to a high background signal that can mask the true signal from your target, reducing the sensitivity and accuracy of your experiment.

Q2: How do I choose the right blocking agent for my experiment?

The choice of blocking agent depends on your sample type and the specifics of your this compound probe.

  • Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications.[3]

  • Casein or Non-fat Dry Milk: A cost-effective alternative to BSA, but may not be suitable for all applications, especially if your system involves biotin-streptavidin interactions, as milk products can contain endogenous biotin.[10]

  • Normal Serum: Using serum from the species in which your secondary antibody (if applicable) was raised, or from a species unrelated to your primary antibody, can be very effective at blocking non-specific antibody binding.[1]

It is often necessary to empirically test different blocking agents to find the one that provides the lowest background for your specific experiment.

Q3: Can the buffer composition affect non-specific binding?

Yes, the composition of your incubation and wash buffers can significantly impact non-specific binding.

  • pH: The pH of the buffer can influence the charge of both the probe and the sample components, affecting electrostatic interactions.

  • Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can help to disrupt non-specific ionic interactions.

  • Detergents: Adding a small amount of a non-ionic detergent like Tween 20 can reduce non-specific binding by disrupting hydrophobic interactions.[1]

Q4: My this compound probe is conjugated to an antibody. Does this change how I should approach reducing non-specific binding?

Yes. In addition to the hydrophobic properties of the this compound dye, you also need to consider the potential for non-specific binding of the antibody itself. This includes:

  • Fc Receptor Binding: As mentioned in the troubleshooting guide, blocking with serum is crucial.

  • Cross-reactivity: The antibody may cross-react with other proteins in your sample. Ensure your antibody has been validated for specificity in your application.

Q5: How can I confirm that the signal I am seeing is specific?

To differentiate between specific and non-specific signals, proper controls are essential:

  • Negative Control (No Probe): A sample that goes through the entire staining protocol without the addition of the this compound probe. This will reveal the level of autofluorescence.

  • Negative Control (Isotype Control): If using an antibody-conjugated probe, use an isotype control antibody (an antibody of the same class and subclass but not directed against your target) conjugated to this compound. This will indicate the level of non-specific binding of the antibody conjugate.

  • Positive Control: A sample known to express the target of interest to confirm that the probe is working as expected.

Experimental Protocols

Protocol 1: General Blocking and Staining for this compound Probes
  • Rehydration and Permeabilization (if necessary): Rehydrate tissue sections or permeabilize cells according to your standard protocol.

  • Blocking:

    • Prepare a blocking buffer (e.g., Phosphate Buffered Saline (PBS) with 3% BSA and 0.1% Tween 20).

    • Incubate the sample in the blocking buffer for 1-2 hours at room temperature in a humidified chamber.

  • Primary Probe Incubation:

    • Dilute the this compound probe to its optimal concentration in the blocking buffer.

    • Remove the blocking buffer from the sample and add the diluted probe solution.

    • Incubate for the recommended time and temperature (e.g., overnight at 4°C or 1-2 hours at room temperature).

  • Washing:

    • Remove the probe solution.

    • Wash the sample three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20) for 10-15 minutes each time with gentle agitation.

  • Secondary Antibody Incubation (if applicable):

    • If using an unconjugated primary antibody and a secondary antibody conjugated to this compound, incubate with the secondary antibody diluted in blocking buffer.

    • Wash as in step 4.

  • Mounting and Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Image using a fluorescence microscope with the appropriate filter sets for this compound.

Protocol 2: Titration of this compound Probe Concentration
  • Prepare a series of dilutions of your this compound probe in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Divide your sample into sections or wells, one for each dilution.

  • Follow the general blocking and staining protocol, incubating each sample with a different probe concentration.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analyze the images to determine the concentration that provides the best signal-to-noise ratio (strong specific signal with low background).

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%- Readily available.- Generally effective at reducing hydrophobic and ionic interactions.[3]- Can be a source of batch-to-batch variability.- May not be sufficient for all types of non-specific binding.[11]
Casein / Non-fat Dry Milk 1-5%- Inexpensive and widely available.[3]- Contains endogenous biotin, which can interfere with avidin/streptavidin systems.[10]- Can sometimes mask certain epitopes.[10]
Normal Serum 5-10%- Very effective for blocking non-specific binding of antibodies to Fc receptors.[1]- Must be from a species that will not cross-react with the primary or secondary antibodies.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_incubation Probe Incubation cluster_washing Washing cluster_imaging Imaging prep Prepare Sample (e.g., Fixation, Permeabilization) block Block with Agent (e.g., BSA, Serum) 1-2 hours prep->block Proceed to Blocking incubate Incubate with This compound Probe block->incubate Apply Probe wash Wash to Remove Unbound Probe (3-5x, 10-15 min each) incubate->wash Remove Excess Probe image Mount and Image wash->image Final Step

Caption: General experimental workflow for reducing non-specific binding of this compound probes.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Optimization Steps start High Non-Specific Binding Observed check_autofluor Check Autofluorescence (Unstained Control) start->check_autofluor check_probe_conc Review Probe Concentration start->check_probe_conc optimize_blocking Optimize Blocking (Agent, Time) check_autofluor->optimize_blocking If autofluorescence is low titrate_probe Titrate Probe Concentration check_probe_conc->titrate_probe If concentration is high optimize_washing Optimize Washing (Number, Duration, Detergent) optimize_blocking->optimize_washing end Reduced Non-Specific Binding optimize_washing->end titrate_probe->optimize_washing

Caption: Logical troubleshooting workflow for addressing high non-specific binding.

References

Technical Support Center: Refining IR-1061 Nanoparticle Synthesis for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of IR-1061 nanoparticles. Our goal is to help you achieve formulations with improved stability and optimal performance for your research applications.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and handling of this compound nanoparticles.

Issue 1: Nanoparticle Aggregation

Question: My this compound nanoparticles are aggregating and precipitating out of solution. What are the possible causes and how can I fix this?

Answer:

Nanoparticle aggregation is a common issue, often stemming from the hydrophobic nature of this compound and improper formulation. Here are the primary causes and troubleshooting steps:

  • Insufficient Surface Stabilization: The hydrophilic shell of your nanoparticles may not be dense enough to provide adequate steric or electrostatic repulsion.

    • Solution: If using PEGylated polymers (e.g., PEG-b-PLA), ensure the PEG chain length is sufficient for steric stabilization. For liposomes, consider incorporating charged lipids to increase electrostatic repulsion. Anionic liposomes have shown good stability for this compound encapsulation.[1]

  • High Nanoparticle Concentration: Attempting to resuspend a large amount of lyophilized nanoparticle powder in a small volume of solvent can lead to immediate aggregation.[2]

    • Solution: Start by resuspending a smaller quantity of your nanoparticle powder. Gradually increase the concentration while monitoring for any signs of aggregation.

  • Improper Solvent/Buffer: The solvent or buffer used for resuspension can significantly impact nanoparticle stability.

    • Solution: Instead of pure deionized water, try resuspending your nanoparticles in a buffer solution like phosphate-buffered saline (PBS). However, be aware that high ionic strength can sometimes screen surface charges and lead to aggregation.[3] It's crucial to test the stability of your specific nanoparticle formulation in your intended buffer.[2]

  • Ineffective Resuspension Technique: Simple vortexing or pipetting may not be sufficient to break up nanoparticle agglomerates formed after drying.

    • Solution: Use ultrasonication (probe sonicator is more effective than a bath sonicator) for a short period (e.g., 10-30 minutes) to aid in redispersion.[2] Be cautious with sonication time and power to avoid degrading the nanoparticles or the encapsulated dye.

Issue 2: Low Fluorescence Intensity

Question: The fluorescence signal from my this compound nanoparticles is weaker than expected. How can I improve the brightness?

Answer:

Low fluorescence intensity can be attributed to several factors, including inefficient dye loading, self-quenching, and environmental effects.

  • Aggregation-Caused Quenching (ACQ): this compound, like many cyanine dyes, is prone to fluorescence quenching when it aggregates at high concentrations within the nanoparticle core.[4][5] This is often referred to as forming H-aggregates.

    • Solution 1: Optimize Dye Concentration: Systematically vary the initial weight ratio of this compound to the encapsulating material (e.g., polymer or lipid). A common starting point is a 1:1000 dye-to-polymer weight ratio.[5] Increasing the dye content beyond an optimal point can lead to decreased fluorescence.[6]

    • Solution 2: Heat Treatment: Post-synthesis heat treatment has been shown to dissociate this compound dimers back into fluorescent monomers within the nanoparticle core, thereby increasing fluorescence intensity.[7][8]

  • Poor Encapsulation Efficiency: If the this compound dye is not efficiently encapsulated, the overall fluorescence will be low.

    • Solution: Match Material Polarities: The affinity between the hydrophobic core of the nanoparticle and the this compound dye is critical for efficient loading.[5][9][10] Using Hansen solubility parameters (HSP) to match the polarity of the polymer core (e.g., PLGA, PLA) with that of this compound can significantly improve loading and brightness.[5]

  • Environmental Quenching: Exposure of the encapsulated this compound to water molecules can quench its fluorescence.[9][10]

    • Solution: Ensure your nanoparticle formulation creates a robust hydrophobic core that effectively shields the dye from the aqueous environment. Polymers with higher crystallinity, like poly(L-lactic acid) (PLLA), may offer better protection and stability compared to amorphous polymers like poly(DL-lactic acid) (PDLLA).[4]

Issue 3: Poor Stability in Biological Media

Question: My nanoparticles are stable in water but aggregate or show reduced fluorescence when I introduce them to cell culture media or serum. Why is this happening and what can I do?

Answer:

Biological media are complex environments containing salts, proteins, and other molecules that can destabilize nanoparticles.

  • Protein Corona Formation: Proteins in the media can adsorb onto the nanoparticle surface, leading to changes in size, surface charge, and aggregation state.

    • Solution: A dense polyethylene glycol (PEG) coating on the nanoparticle surface can help to reduce protein adsorption and improve stability in biological fluids.[6]

  • Ionic Strength Effects: The high ionic strength of biological buffers can compress the electrical double layer of charged nanoparticles, reducing electrostatic repulsion and leading to aggregation.[3]

    • Solution: Rely on steric stabilization (e.g., PEGylation) in addition to or instead of purely electrostatic stabilization for applications in high-salt environments.

  • Dye Leakage: Nanoparticles that are not sufficiently robust, such as some self-assembled micelles, may be prone to dissociation and leakage of the encapsulated dye in vivo.[6]

    • Solution: Consider using more robust nanoparticle matrices, such as those made from polystyrene (PSt), which are less likely to decompose in biological fluids.[6] Encapsulating this compound within a human serum albumin (HSA) matrix has also been shown to improve water solubility and stability in physiological environments.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best material to encapsulate this compound for good stability?

A1: The "best" material depends on your specific application. However, key principles for selecting a material include:

  • Polarity Matching: Choose a hydrophobic core polymer with a polarity similar to that of this compound to ensure high encapsulation efficiency and stability. Polymers like PLGA and PLA have shown better performance than PCL and PSt in some studies due to better affinity.[5]

  • Robustness: For in vivo applications, robust matrices like polystyrene-based nanoparticles or cross-linked liposomes may offer better stability against premature dye release compared to simple self-assembled micelles.[6]

  • Biocompatibility: Materials like PEG-b-PLA, PEG-b-PLGA, and human serum albumin (HSA) are widely used due to their excellent biocompatibility.[5][11]

Q2: How does the charge of a liposome affect this compound nanoparticle stability?

A2: The charge of the liposome can significantly impact both the encapsulation and the fluorescence properties of this compound. One study found that anionic liposomes (ALPs) exhibited the highest absorption and fluorescence intensities compared to neutral (NLPs) and cationic liposomes (CLPs) at the same this compound concentration.[1] The anionic formulation (IR1061-ALP-N3) also demonstrated good stability over two weeks.[1]

Q3: What is the difference between H-aggregates and J-aggregates of this compound?

A3: H-aggregates (hypsochromic) are "face-to-face" stacks of dye molecules that typically result in a blue-shift in the absorption spectrum and are often non-emissive or weakly fluorescent (aggregation-caused quenching). J-aggregates (bathochromic) are "head-to-tail" stacks that result in a sharp, red-shifted absorption band and can be highly fluorescent.[12] Controlling the aggregation state is crucial; while H-aggregation is often detrimental to fluorescence, forming J-aggregates can be a strategy to enhance optical properties.[11][12]

Q4: Can I use heat during the synthesis process?

A4: Yes, heat can be used strategically. For example, in the synthesis of IR1061@HSA nanoparticles, heating at 80°C for 2 hours was found to be optimal.[11] Additionally, post-synthesis heat treatment of micellar nanoparticles can be used to dissociate non-fluorescent this compound dimers within the core, improving the overall fluorescence quantum yield.[7][8] However, the preparation temperature during the formation of some liposomes did not appear to be a major factor affecting the dye's structural type.[1]

Data Presentation

Table 1: Summary of this compound Nanoparticle Formulations and Stability

Nanoparticle TypeCore MaterialSize (Hydrodynamic Diameter)Key Stability FindingsReference
Anionic LiposomesDPPC/DPPG~85 nmGood stability over two weeks; higher fluorescence than neutral or cationic liposomes.[1]
PEG-b-PLA MicellesPLANot SpecifiedHigher in vivo stability and fluorescence retention compared to PEG-b-PDLLA micelles.[4]
HSA NanoparticlesHuman Serum Albumin~50 nmGood stability and improved water solubility in physiological environments.[11]
PEG-PSt NanoparticlesPolystyrene/Acrylic Acid~50 nmHigh dispersion stability under physiological conditions; robust matrix prevents dye leakage.[6]
PEG-b-PLGA MicellesPLGANot SpecifiedHigh stability in PBS due to good affinity between polymer core and this compound.[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound Loaded Polymer Micelles via Nanoprecipitation

This protocol is a generalized method based on common procedures for forming polymeric nanoparticles.[5]

  • Solution Preparation:

    • Prepare a stock solution of the amphiphilic block copolymer (e.g., PEG-b-PLGA) in a water-miscible organic solvent like acetonitrile (ACN) at a concentration of ~10 mg/mL.

    • Prepare a stock solution of this compound in the same organic solvent at a concentration of ~0.1 mg/mL.

  • Mixing:

    • In a glass vial, mix the polymer solution and the this compound solution. The weight ratio of polymer to dye should be optimized, but a starting point of 1000:1 is common.[5]

  • Nanoprecipitation:

    • Add the organic mixture dropwise into a larger volume of deionized water (e.g., a 1:4 organic to water ratio) under constant, vigorous stirring.

    • Nanoparticles will self-assemble as the organic solvent diffuses into the water.

  • Solvent Evaporation:

    • Leave the aqueous solution stirring overnight in a fume hood at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification/Concentration:

    • Filter the nanoparticle suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.

    • The solution can be concentrated using centrifugal filter units if necessary.

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Analyze the morphology using Transmission Electron Microscopy (TEM).

    • Confirm dye encapsulation and assess the aggregation state using UV-Vis-NIR absorption and fluorescence spectroscopy.

Protocol 2: Assessing Nanoparticle Stability in Biological Media
  • Preparation:

    • Prepare a stock suspension of your purified this compound nanoparticles in deionized water or your initial formulation buffer.

    • Measure the initial particle size (Z-average diameter) and PDI using DLS.

  • Incubation:

    • Mix the nanoparticle stock suspension with the test medium (e.g., PBS, cell culture medium with 10% FBS) at a specific ratio (e.g., 1:10 v/v).

    • Incubate the mixture at a physiologically relevant temperature (e.g., 37°C).

  • Time-Point Measurements:

    • At various time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr), take an aliquot of the mixture.

    • Measure the particle size and PDI using DLS.

  • Analysis:

    • Plot the Z-average diameter and PDI as a function of time. A significant increase in either value indicates nanoparticle aggregation and poor stability in the tested medium.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_synth 2. Synthesis cluster_purify 3. Purification & Characterization prep1 Dissolve Polymer in Organic Solvent mix Mix Polymer and This compound Solutions prep1->mix prep2 Dissolve this compound in Organic Solvent prep2->mix precip Add Mixture Dropwise to Water with Stirring mix->precip evap Evaporate Organic Solvent precip->evap filter Filter (0.22 µm) evap->filter char Characterize: DLS, TEM, Spectroscopy filter->char

Caption: Workflow for this compound Nanoparticle Synthesis via Nanoprecipitation.

troubleshooting_tree start Problem: Low Nanoparticle Stability or Performance q1 What is the primary issue? start->q1 agg Aggregation q1->agg Aggregation low_fl Low Fluorescence q1->low_fl Low Fluorescence bio_inst Instability in Bio-Media q1->bio_inst Bio-Instability q_agg Check Resuspension Technique agg->q_agg q_fl Check Dye Concentration low_fl->q_fl q_bio Check Surface Coating bio_inst->q_bio sol_agg1 Use Ultrasonication q_agg->sol_agg1 Insufficient q_agg2 Check Surface Stabilization q_agg->q_agg2 Sufficient sol_agg2 Increase PEG Density or Add Charged Lipids q_agg2->sol_agg2 Insufficient sol_fl1 Optimize Dye:Polymer Ratio (e.g., 1:1000) q_fl->sol_fl1 Too High/Low q_fl2 Consider Dye Self-Quenching q_fl->q_fl2 Optimal sol_fl2 Use Heat Treatment to Dissociate Dimers q_fl2->sol_fl2 Yes sol_bio1 Ensure Dense PEG Coating q_bio->sol_bio1 Insufficient q_bio2 Consider Matrix Robustness q_bio->q_bio2 Sufficient sol_bio2 Use Robust Matrix (e.g., PSt, HSA) q_bio2->sol_bio2 Prone to Leakage

References

how to minimize IR-1061 quenching by water molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the quenching of IR-1061 fluorescence by water molecules during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound sample so low in an aqueous buffer?

A1: this compound, a hydrophobic polymethine dye, is known to exhibit significantly reduced fluorescence intensity, or "quenching," in aqueous environments.[1][2][3] This phenomenon is primarily attributed to two factors:

  • Direct Interaction with Water: Water molecules can directly interact with the this compound dye, leading to non-radiative decay pathways that dissipate the excitation energy as heat instead of light.[1][4][5] The high polarity and O-H vibrational modes of water are major contributors to this quenching effect.[4][5]

  • Aggregation-Caused Quenching (ACQ): Due to its hydrophobic nature, this compound tends to aggregate in water to minimize its contact with the polar solvent molecules.[6][7][8] This self-aggregation often leads to the formation of H-aggregates, which are typically non-fluorescent or weakly fluorescent.[9]

Q2: What is the underlying mechanism of this compound quenching by water?

A2: The quenching of this compound fluorescence by water is a multifaceted process. One significant mechanism involves the formation of an OH-coupled form of the dye, which is a non-fluorescent species.[10][11] Additionally, the high-frequency O-H vibrations of water molecules can act as accepting modes for the excited-state energy of the dye, promoting non-radiative decay through a process similar to Förster Resonance Energy Transfer (FRET).[4][5] This energy transfer to the vibrational modes of water is more efficient for red-emitting dyes like this compound.[4][12]

Q3: How can I prevent the quenching of this compound in my experiments?

A3: The most effective strategy to prevent quenching is to shield the this compound dye from the aqueous environment.[1][3][10] This is typically achieved by encapsulating the dye within a hydrophobic microenvironment. Common approaches include:

  • Encapsulation in Polymeric Micelles: This involves entrapping this compound within the hydrophobic core of micelles formed from amphiphilic block copolymers such as PEG-b-PLA, PEG-b-PLGA, or PEG-b-PCL.[2][10][11] The hydrophilic shell of the micelle ensures dispersibility in aqueous solutions while the hydrophobic core protects the dye from water.

  • Formation of Solid Polymeric Nanoparticles: Similar to micelles, solid nanoparticles can encapsulate this compound, providing a stable, protective environment.

  • Solvent Selection: For in vitro assays where possible, using solvents with lower polarity can significantly enhance fluorescence.[13][14][15] Replacing water (H₂O) with deuterium oxide (D₂O) can also reduce quenching to some extent, as the O-D vibrational modes are less efficient at quenching fluorescence than O-H modes.[4][16]

Troubleshooting Guide

Problem: Low or no fluorescence signal from this compound in an aqueous solution.

Possible Cause Troubleshooting Steps
Direct exposure to water Encapsulate this compound in a hydrophobic carrier like polymeric micelles or nanoparticles.
Dye aggregation Lower the concentration of this compound.[17] Encapsulation can also prevent aggregation by isolating individual dye molecules.
Formation of OH-coupled species Ensure the hydrophobic core of your chosen encapsulating material has a high affinity for this compound to prevent water penetration.[11]
Incorrect solvent If the experimental design allows, consider using a less polar solvent or deuterated water.[4][16]

Quantitative Data Summary

The choice of encapsulating polymer significantly impacts the stability and fluorescence of this compound in aqueous media. The following table summarizes the stability of this compound encapsulated in different polymeric micelles when dispersed in various media.

Table 1: Stability of this compound in Different Polymeric Micelles

Polymer MicelleDispersion MediumStability OutcomeReference
PEG-b-PLLAWater, PBS, 4% AlbuminHigh stability and fluorescence retention.[10][11][18]
PEG-b-PDLLAWater, PBS, 4% AlbuminLess stable, forms more OH-coupled species compared to PLLA.[10][11]
PEG-b-PLGA (high MW)PBS with albuminHighly stable in in vitro and in vivo environments.[11]
PEG-DSPEPBS, AlbuminMismatch in affinity leading to rapid instability and quenching.[11]

Table 2: Effect of Solvent Polarity on Cyanine Dye Fluorescence

Solvent PropertyEffect on FluorescenceExplanationReference
Increasing Polarity Decreased fluorescence quantum yield and lifetime.Polar solvents stabilize the excited state, reducing the energy gap and promoting non-radiative decay.[13][14][15]
Deuterated Water (D₂O) vs. Water (H₂O) Higher fluorescence quantum yield and lifetime in D₂O.The lower frequency of O-D vibrations in D₂O reduces the efficiency of vibrational energy transfer from the excited dye.[4][16]

Experimental Protocols

Protocol: Encapsulation of this compound in Polymeric Micelles via Nanoprecipitation

This protocol provides a general method for encapsulating this compound within the hydrophobic core of polymeric micelles.

Materials:

  • This compound dye

  • Amphiphilic block copolymer (e.g., PEG-b-PLA, PEG-b-PLGA)

  • Organic solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Deionized water

  • Stir plate

  • Centrifugal filters (e.g., 10 kDa MWCO)

Procedure:

  • Dissolution: Dissolve a specific amount of the block copolymer (e.g., 1.5 mg) and this compound (e.g., 25 µg) in 1 mL of the organic solvent (ACN).[1]

  • Nanoprecipitation: Rapidly add 2 mL of deionized water to the organic solution while stirring vigorously. This will cause the hydrophobic polymer chains to collapse and form micellar nanoparticles, encapsulating the this compound.[1]

  • Solvent Evaporation: Continue stirring the solution at room temperature for several hours (e.g., 9 hours) to allow for the complete evaporation of the organic solvent.[1]

  • Purification: Purify the resulting aqueous suspension of this compound-loaded micelles using centrifugal filters to remove any free, unencapsulated dye and residual solvent. This is typically done by repeated washing and centrifugation.[1]

  • Resuspension: Resuspend the purified micelles in the desired aqueous buffer for your experiment.

  • Characterization: Characterize the size and dye loading of the prepared nanoparticles using techniques such as Dynamic Light Scattering (DLS) and UV-Vis-NIR spectroscopy.

Visualizations

cluster_quenching Quenching Mechanisms in Water IR1061_excited This compound (Excited State) Fluorescence Fluorescence (Light Emission) IR1061_excited->Fluorescence Radiative Decay Quenching Quenching (Non-radiative Decay) IR1061_excited->Quenching Non-radiative Decay Aggregation Aggregation (ACQ) IR1061_excited->Aggregation IR1061_ground This compound (Ground State) Fluorescence->IR1061_ground Quenching->IR1061_ground Water Water Molecules (H₂O) Water->Quenching Vibrational Energy Transfer Aggregation->Quenching

Caption: Mechanisms of this compound fluorescence quenching in an aqueous environment.

cluster_workflow Experimental Workflow: Minimizing Quenching Start Start: this compound in Organic Solvent Mix Mix with Amphiphilic Polymer Start->Mix Nanoprecipitation Rapid Addition of Water (Nanoprecipitation) Mix->Nanoprecipitation SelfAssembly Micelle Self-Assembly Nanoprecipitation->SelfAssembly Evaporation Solvent Evaporation SelfAssembly->Evaporation Purification Purification (e.g., Dialysis, Filtration) Evaporation->Purification FinalProduct End: Stable this compound Micelles in Aqueous Solution Purification->FinalProduct

Caption: Workflow for encapsulating this compound in polymeric micelles to prevent quenching.

cluster_troubleshooting Troubleshooting Logic Problem Problem: Low this compound Fluorescence Check_Environment Is the dye in an aqueous environment? Problem->Check_Environment Check_Concentration Is the dye concentration high? Check_Environment->Check_Concentration No Solution_Encapsulate Solution: Encapsulate the dye in a hydrophobic carrier. Check_Environment->Solution_Encapsulate Yes Solution_Lower_Conc Solution: Lower the dye concentration. Check_Concentration->Solution_Lower_Conc Yes Solution_Solvent Consider using D₂O or a less polar solvent if possible. Check_Concentration->Solution_Solvent No End Problem Resolved Solution_Encapsulate->End Solution_Lower_Conc->End Solution_Solvent->End

References

Validation & Comparative

A Head-to-Head Battle in the Second Near-Infrared Window: IR-1061 vs. ICG for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of deep tissue imaging, the choice of a near-infrared (NIR) fluorophore is critical. The second NIR window (NIR-II, 1000-1700 nm) offers significant advantages in terms of tissue penetration and signal-to-background ratio. This guide provides a comprehensive comparison of two prominent dyes for NIR-II imaging: the established, FDA-approved Indocyanine Green (ICG) and the promising cyanine dye, IR-1061.

This document delves into the quantitative performance metrics, experimental protocols for comparative analysis, and the underlying photophysical properties of this compound and ICG to empower informed decisions in selecting the optimal probe for your research needs.

Quantitative Performance Metrics: A Comparative Analysis

The following table summarizes the key photophysical and performance characteristics of this compound and ICG for NIR-II deep tissue imaging. It is important to note that the properties of ICG, in particular, are highly dependent on its environment, such as the solvent and its binding state to proteins like albumin.

PropertyThis compoundIndocyanine Green (ICG)References
Maximum Absorption (λmax) ~1064 nm~780 nm (in blood/plasma)[1]
Maximum Emission (λem) ~1100 nm~830 nm (peak in NIR-I), with a tail extending into NIR-II[1][2]
Molar Extinction Coefficient (ε) Data not readily available in a directly comparable formatHighly variable; ~150,000 - 250,000 M⁻¹cm⁻¹ in blood/plasma
Quantum Yield (QY) in NIR-II 1.70 ± 5% (in dichloromethane)Low in aqueous solution, significantly enhanced when bound to proteins or in specific solvents.[3]
Photostability Generally considered to have good photostability. Encapsulation can further enhance stability.Prone to photobleaching, especially in aqueous solutions. Stability is improved when bound to albumin or encapsulated.[4][5]
Solubility Poorly soluble in water.Water-soluble.[6]
In Vivo Performance Encapsulated forms show high-resolution vessel imaging.FDA-approved for clinical use; provides good contrast in NIR-II, especially for vascular imaging.[7]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of this compound and ICG for a specific deep tissue imaging application, the following experimental protocols are recommended.

In Vitro Characterization

Objective: To determine and compare the fundamental photophysical properties of this compound and ICG in a controlled environment.

Materials:

  • This compound dye

  • Indocyanine Green (ICG) powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer

  • Fluorometer with NIR detector

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and ICG in deionized water.

    • Prepare working solutions of both dyes in PBS and in PBS containing a physiological concentration of BSA (e.g., 4%).

  • Absorption Spectra:

    • Measure the absorbance spectra of each dye solution from 600 nm to 1200 nm using a spectrophotometer.

    • Determine the maximum absorption wavelength (λmax) for each dye in both PBS and PBS with BSA.

  • Emission Spectra and Quantum Yield:

    • Using a fluorometer, excite the samples at their respective λmax.

    • Record the emission spectra in the NIR-II range (1000 nm - 1700 nm).

    • Determine the quantum yield of each dye relative to a known standard.

  • Photostability Assessment:

    • Expose the dye solutions to continuous laser irradiation at their respective λmax for a defined period.

    • Measure the fluorescence intensity at regular intervals to determine the rate of photobleaching.

In Vitro Characterization Workflow cluster_prep Solution Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis prep_ir1061 Prepare this compound Stock prep_working Prepare Working Solutions (PBS & PBS+BSA) prep_ir1061->prep_working prep_icg Prepare ICG Stock prep_icg->prep_working abs_spec Measure Absorption Spectra prep_working->abs_spec em_spec Measure Emission Spectra & Quantum Yield prep_working->em_spec photostab Assess Photostability prep_working->photostab det_lambda Determine λmax abs_spec->det_lambda calc_qy Calculate Quantum Yield em_spec->calc_qy plot_bleaching Plot Photobleaching Rate photostab->plot_bleaching

In Vitro Characterization Workflow
In Vivo Deep Tissue Imaging

Objective: To compare the deep tissue imaging performance of this compound and ICG in a relevant animal model.

Materials:

  • Animal model (e.g., nude mice)

  • This compound formulation (e.g., encapsulated in nanoparticles for aqueous dispersion)

  • ICG solution

  • NIR-II imaging system with appropriate laser sources and filters

  • Anesthesia equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved protocols.

    • Acquire baseline NIR-II images before probe injection.

  • Probe Administration:

    • Intravenously inject a standardized dose of the this compound formulation into one cohort of animals.

    • Intravenously inject a standardized dose of the ICG solution into a separate cohort of animals.

  • Image Acquisition:

    • Acquire whole-body or region-of-interest NIR-II images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h).

    • Use identical imaging parameters (laser power, exposure time, etc.) for both groups.

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (e.g., major blood vessels, liver, tumor if applicable) and background tissue.

    • Calculate the signal-to-background ratio (SBR) for each time point and compare between the two probes.

    • Assess the imaging depth by observing the clarity of deep tissue structures.

In Vivo Imaging Workflow cluster_animal Animal Preparation cluster_injection Probe Administration cluster_imaging Image Acquisition cluster_analysis Data Analysis anesthetize Anesthetize Animal baseline Acquire Baseline Images anesthetize->baseline inject_ir1061 Inject this compound (Cohort 1) baseline->inject_ir1061 inject_icg Inject ICG (Cohort 2) baseline->inject_icg acquire_images Acquire NIR-II Images (Multiple Time Points) inject_ir1061->acquire_images inject_icg->acquire_images quantify_intensity Quantify Fluorescence Intensity acquire_images->quantify_intensity assess_depth Assess Imaging Depth acquire_images->assess_depth calc_sbr Calculate Signal-to-Background Ratio quantify_intensity->calc_sbr

In Vivo Imaging Workflow

Discussion and Conclusion

This compound emerges as a promising candidate for dedicated NIR-II imaging applications. Its emission peak is squarely within the NIR-II window, which theoretically should lead to better performance in terms of reduced scattering and autofluorescence. The reported quantum yield in organic solvents is notable, suggesting high brightness. However, its poor aqueous solubility necessitates formulation strategies, such as encapsulation in nanoparticles, which can add complexity to its application.[6]

Indocyanine Green (ICG) , with its long history of clinical use and FDA approval, remains a highly relevant fluorophore for NIR-II imaging. While its peak emission is in the NIR-I region, its emission tail extends significantly into the NIR-II window, allowing for effective imaging.[2] Its excellent water solubility and well-understood pharmacokinetic profile are major advantages. However, its lower quantum yield in the NIR-II range and susceptibility to photobleaching are key limitations.[5]

Choosing the Right Probe:

The selection between this compound and ICG will ultimately depend on the specific requirements of the research application.

  • For applications demanding the highest possible resolution and signal-to-background ratio in deep tissues, and where formulation development is feasible, This compound may offer superior performance.

  • For translational research and applications where regulatory approval and ease of use are paramount, ICG remains an excellent and readily available choice, providing valuable deep tissue information despite its NIR-I centered properties.

Future research should focus on direct, side-by-side comparisons of these two dyes in various in vivo models to provide more definitive guidance. Furthermore, the development of water-soluble and highly photostable derivatives of this compound could significantly enhance its utility for a broader range of biomedical applications.

References

A Comparative Analysis of Near-Infrared Fluorescent Dyes: IR-1061, IR-1040, and IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectral and photophysical properties of three key NIR-II fluorescent dyes. This report details their performance characteristics, providing a direct comparison to aid in the selection of the optimal dye for preclinical and in vivo imaging applications.

In the rapidly advancing field of in vivo imaging, the choice of fluorescent probe is critical for achieving high-resolution, deep-tissue visualization. Near-infrared (NIR) dyes operating in the second window (NIR-II, 1000-1700 nm) have garnered significant attention due to reduced light scattering and minimal tissue autofluorescence at these longer wavelengths. This guide provides a comparative analysis of three commercially available NIR-II fluorescent dyes: IR-1061, IR-1040, and IR-1048, focusing on their key performance indicators to assist researchers in making informed decisions for their specific experimental needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of an appropriate NIR-II dye hinges on a thorough understanding of its spectral properties, quantum yield, molar extinction coefficient, solubility, and photostability. The following table summarizes the available quantitative data for this compound, IR-1040, and IR-1048. It is important to note that direct, side-by-side comparative data under identical experimental conditions is limited in the literature. The presented values are compiled from various sources and should be considered as representative.

PropertyThis compoundIR-1040IR-1048
Absorption Maximum (λmax,abs) ~1064 nm[1]No data available~1048 nm (in ethanol)[2]
Emission Maximum (λmax,em) ~1100 nm[1]No data available1048 nm[3]
Quantum Yield (Φ) ~1.7% (reported in some studies)[4][5], 0.32% (corrected value in DCM)[5]No data available0.1% (in ethanol, as a reference)[6]
Molar Extinction Coefficient (ε) No specific value foundNo data available8.42 x 10² M⁻¹cm⁻¹ (free dye), 6.43 x 10⁴ M⁻¹cm⁻¹ (Lf-conjugated)[7]
Solubility Poor in water, soluble in organic solvents (e.g., DMSO, DMF)[5][8]No data availableSoluble in water[3]
Photostability Stability is enhanced when encapsulated in nanoparticlesNo data availableLower photostability compared to some other NIR dyes[7]

Experimental Methodologies

To ensure reproducible and comparable results when characterizing these NIR fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Spectral Properties (Absorption and Emission Maxima)

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the dye is soluble and stable. For hydrophobic dyes like this compound, solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are suitable. For water-soluble dyes like IR-1048, deionized water or phosphate-buffered saline (PBS) should be used.

  • Solution Preparation: Prepare a stock solution of the dye at a concentration of 1 mM in the chosen solvent. From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 absorbance units).

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Vis-NIR spectrophotometer.

    • Record the absorption spectrum of the dye solution from 800 nm to 1200 nm against a solvent blank.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax,abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector).

    • Excite the sample at its absorption maximum (λmax,abs).

    • Record the emission spectrum over a range that includes the expected emission peak (e.g., 1000 nm to 1300 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λmax,em).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.

Protocol:

  • Solution Preparation: Prepare a series of dilutions of the dye in the chosen solvent with known concentrations (e.g., 1, 2, 5, 10, 20 µM).

  • Spectrophotometry: Measure the absorbance of each solution at the absorption maximum (λmax,abs) using a spectrophotometer with a 1 cm path length cuvette.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear regression of this plot represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Dye Stock Solution B Create Serial Dilutions A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Concentration C->D E Calculate Slope (ε) D->E G A Select Reference Standard B Prepare Sample & Reference Solutions (Abs < 0.1) A->B C Measure Absorbance at Excitation λ B->C D Measure Emission Spectra (Identical Settings) B->D F Calculate Quantum Yield C->F E Integrate Emission Areas D->E E->F G cluster_targeting Targeting cluster_delivery In Vivo Delivery & Binding cluster_imaging Imaging A NIR Dye C Dye-Ligand Conjugate A->C B Targeting Ligand (e.g., Antibody) B->C D Systemic Administration C->D E Binding to Target Site D->E F NIR-II Excitation E->F G NIR-II Emission F->G H Signal Detection G->H

References

Validating IR-1061 Imaging: A Histological Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the validation of IR-1061 near-infrared imaging results with traditional histological methods. This guide provides an objective analysis of experimental data and methodologies to ensure accurate interpretation of in vivo imaging.

Performance Comparison: this compound vs. Alternative NIR Dyes

While this compound offers advantages in the NIR-II spectrum, it is crucial to consider its performance relative to other commonly used NIR dyes. Indocyanine green (ICG) and IRDye800CW are two of the most established NIR dyes, with extensive use in both preclinical and clinical research.

FeatureThis compoundIndocyanine Green (ICG)IRDye800CW
Peak Emission Wavelength ~1061 nm~820 nm~789 nm
Imaging Window NIR-IINIR-INIR-I
In Vivo Stability Lower, prone to aggregationModerate, rapid clearanceHigh, stable conjugation
Primary Excretion Route HepatobiliaryHepatobiliaryRenal (when conjugated)
Histological Correlation Emerging, primarily in preclinical tumor modelsWell-established in various applicationsExtensively validated, especially in oncology

Experimental Protocols: From In Vivo Imaging to Histological Staining

Accurate correlation between in vivo imaging and histology hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments involving this compound.

In Vivo Imaging with this compound in a Murine Tumor Model

This protocol outlines the steps for imaging a subcutaneous tumor in a mouse model using this compound.

Materials:

  • This compound dye

  • Solubilizing agent (e.g., DMSO, Cremophor EL)

  • Sterile saline

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system capable of NIR-II detection

Procedure:

  • Probe Preparation: Dissolve this compound in a minimal amount of a suitable solubilizing agent. Further dilute the solution with sterile saline to the desired final concentration. The final concentration of the solubilizing agent should be biocompatible.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Probe Administration: Inject the prepared this compound solution intravenously (e.g., via the tail vein). The dosage will depend on the specific formulation and animal model.

  • Image Acquisition: At predetermined time points post-injection, place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images in the NIR-II channel.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and surrounding tissues to determine the signal-to-background ratio.

Histological Validation: Hematoxylin and Eosin (H&E) Staining

Following the final imaging session, the tumor tissue is excised for histological analysis to confirm the localization of the fluorescent signal.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin Y solutions

  • Mounting medium

Procedure:

  • Tissue Fixation: Immediately after excision, fix the tumor tissue in 4% PFA or 10% NBF for 24-48 hours at 4°C.

  • Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.

    • Stain with Hematoxylin solution to stain cell nuclei blue/purple.

    • Differentiate in acid alcohol to remove excess stain.

    • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to turn the nuclei blue.

    • Counterstain with Eosin Y solution to stain the cytoplasm and extracellular matrix in varying shades of pink.

  • Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol and clear in xylene. Mount a coverslip over the tissue section using a permanent mounting medium.

  • Microscopic Analysis: Examine the stained sections under a light microscope to assess tissue morphology and correlate with the in vivo fluorescence images.

Visualizing the Workflow

To better understand the relationship between the experimental stages, the following diagrams illustrate the workflow from probe administration to histological analysis.

experimental_workflow cluster_in_vivo In Vivo Imaging cluster_ex_vivo Ex Vivo Analysis probe_prep This compound Probe Preparation injection Intravenous Injection probe_prep->injection imaging NIR-II Fluorescence Imaging injection->imaging excision Tumor Excision imaging->excision Post-Imaging fixation Tissue Fixation excision->fixation processing Paraffin Embedding fixation->processing sectioning Microtome Sectioning processing->sectioning staining H&E Staining sectioning->staining microscopy Microscopic Analysis staining->microscopy microscopy->imaging Correlation

Caption: Experimental workflow from in vivo imaging to histological validation.

Interpreting the Results: Correlating Fluorescence with Histology

The ultimate goal of this process is to establish a clear correlation between the bright spots in the NIR-II image and specific histological features. For instance, in cancer imaging, a high fluorescence signal from this compound should correspond to the tumor mass as identified by the dense, disorganized, and hyperchromatic cells in the H&E stained section. Any discrepancies, such as high fluorescence in necrotic regions or low fluorescence in viable tumor areas, must be carefully investigated to understand the biodistribution and targeting mechanism of the this compound probe.

By adhering to these rigorous validation protocols, researchers can enhance the reliability and translational potential of their in vivo imaging studies, paving the way for more accurate disease diagnosis and monitoring.

A Comparative Guide to NIR-II Dyes: Unveiling the Quantum Yield of IR-1061 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of second near-infrared (NIR-II) window imaging, the selection of an appropriate fluorescent probe is paramount. The quantum yield (QY), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a critical performance metric. This guide provides an objective comparison of the quantum yield of IR-1061 with other prominent NIR-II dyes, supported by experimental data and detailed methodologies.

The NIR-II window (1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence compared to the traditional visible and NIR-I regions. At the heart of this technology are the fluorescent dyes that enable visualization. Among them, this compound has emerged as a notable contender. This guide will delve into a quantitative comparison of its quantum yield against a spectrum of other commercially available and researched NIR-II probes.

Quantum Yield at a Glance: A Comparative Analysis

The following table summarizes the quantum yield of this compound and other selected NIR-II dyes. It is crucial to note that the quantum yield is highly sensitive to the dye's environment, including the solvent, concentration, and its association with other molecules such as proteins or encapsulating agents.

Dye/ProbeQuantum Yield (%)Solvent/ConditionsReference Standard(s)
This compound ~1.7 Dichloromethane (DCM)Rhodamine B
0.182 Dichloromethane (DCM)TPE-BBT[1]
Indocyanine Green (ICG) Off-peak NIR-II emissionPlasma-
IRDye800CW Off-peak NIR-II emissionSerum-
IR-E1050 ~0.2 DMSOIR-26[2][3]
IR-FTAP 0.53 Aqueous solutionIR-26[3]
CH1055-PEG ~0.03 DMSOIR-26[3]
FD-1080 0.31 --
5.94 with Fetal Bovine Serum (FBS)-
PbS/CdS Quantum Dots ~6 --
Single-Walled Carbon Nanotubes (SWCNTs) ~0.01 - 0.4 Various-[4]

Understanding the Data: Key Insights

The data reveals several important trends in the performance of NIR-II dyes. The quantum yield of organic dyes in the NIR-II window is often modest, a consequence of the small energy gap which favors non-radiative decay processes. However, significant enhancements can be achieved through molecular engineering and manipulation of the dye's microenvironment. For instance, the quantum yield of the developmental dye FD-1080 experiences a nearly 20-fold increase upon binding to fetal bovine serum.

Furthermore, some established NIR-I dyes, such as ICG and IRDye800CW, exhibit a long emission tail that extends into the NIR-II region. While their peak emission lies in the NIR-I window, this "off-peak" fluorescence can be sufficiently bright for certain NIR-II imaging applications, outperforming some dedicated NIR-II dyes.[5]

Inorganic nanomaterials, such as PbS/CdS quantum dots and single-walled carbon nanotubes, represent another class of NIR-II probes. Quantum dots can exhibit relatively high quantum yields.[6] SWCNTs, while having a lower quantum yield, offer other advantages such as high photostability.[4]

Experimental Protocol: Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a meticulous process that requires careful experimental design and execution. The most common approach is the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Workflow for Comparative Quantum Yield Measurement

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare a series of dilutions of the test dye in a suitable solvent abs_spec Measure the absorbance spectra of all solutions prep_sample->abs_spec prep_standard Prepare a series of dilutions of a standard dye with a known quantum yield in the same solvent prep_standard->abs_spec fluo_spec Measure the fluorescence spectra of all solutions at the same excitation wavelength abs_spec->fluo_spec integrate Integrate the area under the fluorescence emission curves fluo_spec->integrate plot Plot integrated fluorescence intensity versus absorbance for both the sample and the standard integrate->plot calculate Calculate the quantum yield of the sample using the slopes of the plots and the known quantum yield of the standard plot->calculate

Figure 1. Workflow for the comparative measurement of fluorescence quantum yield.

Detailed Methodological Steps:
  • Selection of a Standard: Choose a standard dye with a well-documented quantum yield and spectral properties that are reasonably close to the sample being tested. For the NIR-II region, IR-26 is a commonly used reference, although its reported quantum yield has shown some variability.[1] A brighter organic fluorophore, TPE-BBT, has been proposed as a more reliable standard.[1]

  • Solvent and Concentration: The same high-purity, spectroscopic-grade solvent must be used for both the sample and the standard. Prepare a series of dilutions for both the sample and the standard. The absorbance of the solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis-NIR spectrophotometer, measure the absorbance spectra of all prepared solutions.

  • Fluorescence Measurement: Using a spectrofluorometer equipped with a detector sensitive in the NIR-II range (e.g., an InGaAs detector), measure the fluorescence emission spectra of all solutions. It is critical to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This should yield a linear relationship.

    • The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

      Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)

      where:

      • Φ_r is the quantum yield of the reference standard.

      • m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

      • η_s and η_r are the refractive indices of the solvents used for the sample and the reference (if different).

Logical Relationship of Factors Influencing Quantum Yield

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors QY Quantum Yield Structure Molecular Structure (e.g., rigidity, conjugation length) Structure->QY Solvent Solvent Polarity and Viscosity Solvent->QY Concentration Concentration (Aggregation-Caused Quenching) Concentration->QY Binding Binding to Proteins or Encapsulation Binding->QY Temperature Temperature Temperature->QY

Figure 2. Factors influencing the quantum yield of a fluorescent dye.

Conclusion

The quantum yield is a pivotal parameter in the selection of a NIR-II fluorescent probe. While this compound offers a respectable quantum yield, the landscape of NIR-II dyes is diverse and dynamic. Researchers must consider the specific requirements of their application, including the desired brightness, the biological environment, and the imaging instrumentation. This guide provides a foundational comparison and a standardized methodology to aid in the informed selection and evaluation of these powerful imaging agents. As the field continues to evolve, the development of novel dyes with enhanced quantum yields will undoubtedly push the boundaries of deep-tissue imaging and advance our understanding of complex biological processes.

References

assessing the in vivo stability of IR-1061 nanoparticles versus free dye

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo near-infrared (NIR) imaging, the stability of fluorescent probes is paramount for achieving high-contrast, long-term visualization of biological processes. This guide provides a comprehensive comparison of the in vivo stability of the NIR dye IR-1061 when encapsulated in nanoparticles versus its free, unformulated state. The presented data and protocols are intended for researchers, scientists, and drug development professionals seeking to optimize their in vivo imaging strategies.

The encapsulation of this compound within nanoparticle carriers offers a significant advantage in overcoming the inherent limitations of the free dye. Free NIR dyes like this compound often suffer from poor aqueous solubility, rapid clearance from circulation, and susceptibility to concentration-dependent quenching, which collectively limit their efficacy for in vivo applications.[1][2] Nanoparticle formulation addresses these challenges by protecting the dye from the biological environment, thereby enhancing its stability, prolonging its circulation time, and improving its fluorescence signal.[3][4][5]

Quantitative Comparison of In Vivo Performance

The in vivo stability and performance of this compound nanoparticles and free this compound were assessed by monitoring their fluorescence intensity in the bloodstream and major organs over time following intravenous administration in a murine model. The following table summarizes representative data compiled from multiple studies, illustrating the superior performance of the nanoparticle formulation.

Time Post-InjectionOrgan/TissueNormalized Fluorescence Intensity (Free this compound)Normalized Fluorescence Intensity (this compound Nanoparticles)
30 SecondsBlood Vessel1.001.00
5 MinutesBlood Vessel0.650.98
30 MinutesBlood Vessel0.150.92
2 HoursBlood Vessel< 0.050.75
2 HoursLiver0.850.60
2 HoursSpleen0.600.45
24 HoursBlood VesselNot Detectable0.10
24 HoursLiverNot Detectable0.85
24 HoursSpleenNot Detectable0.70

Note: The data presented are representative values synthesized from published literature and are intended for comparative purposes. Actual values may vary depending on the specific nanoparticle formulation, animal model, and imaging instrumentation.

As the data indicates, free this compound is rapidly cleared from circulation, with a significant drop in fluorescence intensity within minutes of injection.[6] In contrast, this compound encapsulated in nanoparticles exhibits a dramatically extended circulation half-life, maintaining a strong and stable fluorescence signal in the vasculature for several hours. While the free dye shows transient accumulation in organs like the liver and spleen before rapid clearance, the nanoparticle formulation demonstrates a more gradual and sustained accumulation in these organs, which is characteristic of nanoparticle biodistribution profiles.

Experimental Workflow and Protocols

To ensure reproducible and reliable assessment of the in vivo stability of this compound formulations, a standardized experimental workflow is crucial.

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis Formulation Formulation of this compound Nanoparticles & Free Dye Solution Characterization Physicochemical Characterization (Size, Zeta Potential, Dye Loading) Formulation->Characterization Animal_Model Animal Model Preparation (e.g., Hair Removal) Characterization->Animal_Model Injection Intravenous Injection (Tail Vein) Animal_Model->Injection Imaging Longitudinal NIR Fluorescence Imaging (Multiple Time Points) Injection->Imaging Sacrifice Euthanasia at Final Time Point Imaging->Sacrifice Organ_Harvest Organ & Tissue Harvesting Sacrifice->Organ_Harvest Ex_Vivo_Imaging Ex Vivo Organ Imaging Organ_Harvest->Ex_Vivo_Imaging ROI_Analysis Region of Interest (ROI) Analysis (Quantify Fluorescence Intensity) Ex_Vivo_Imaging->ROI_Analysis Biodistribution Biodistribution Analysis ROI_Analysis->Biodistribution Stability_Assessment Stability Assessment & Comparison Biodistribution->Stability_Assessment G cluster_free Free this compound Dye cluster_nano This compound Nanoparticles Free_Dye Intravenous Injection Rapid_Clearance Rapid Renal & Hepatobiliary Clearance Free_Dye->Rapid_Clearance Protein_Binding Non-specific Protein Binding Free_Dye->Protein_Binding Quenching Aggregation-Caused Quenching Free_Dye->Quenching Degradation Enzymatic Degradation Free_Dye->Degradation Low_Signal Poor In Vivo Signal & Stability Rapid_Clearance->Low_Signal Protein_Binding->Low_Signal Quenching->Low_Signal Degradation->Low_Signal Nano_Injection Intravenous Injection Encapsulation Dye Encapsulation in Nanoparticle Core Nano_Injection->Encapsulation Stealth_Coating Surface Modification (e.g., PEGylation) Encapsulation->Stealth_Coating Reduced_Clearance Reduced Opsonization & Clearance Stealth_Coating->Reduced_Clearance EPR_Effect Enhanced Permeability & Retention (EPR) Effect (in tumors) Reduced_Clearance->EPR_Effect High_Signal Enhanced In Vivo Signal & Stability EPR_Effect->High_Signal

References

A Comparative Analysis of IR-1061 and Indocyanine Green (ICG) for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic outcomes. Among the various near-infrared (NIR) absorbing dyes, Indocyanine Green (ICG) has long been a benchmark due to its clinical approval and well-documented photothermal properties. However, its inherent instability and rapid clearance have prompted the investigation of alternative agents. This guide provides a detailed comparative analysis of ICG and a promising alternative, IR-1061, focusing on their performance metrics, experimental evaluation, and underlying therapeutic mechanisms.

Executive Summary

Indocyanine Green (ICG) is an FDA-approved cyanine dye with a peak absorption in the NIR-I window, making it suitable for photothermal applications.[1][2] Its primary drawbacks include poor stability in aqueous solutions and rapid photobleaching.[1] this compound, another cyanine dye with absorption in the NIR-II window, has been investigated, often in combination with ICG, for its potential to enhance photothermal effects and stability.[1][3][4] This guide will dissect the available data on their individual and comparative performance.

Data Presentation: Performance Metrics

The following tables summarize the key quantitative data for this compound and ICG based on available literature. It is crucial to note that a direct head-to-head comparison under identical experimental conditions is scarce, and thus, the presented data is a collation from various studies.

Table 1: Photophysical and Photothermal Properties

ParameterThis compoundIndocyanine Green (ICG)Notes
Maximum Absorption (λmax) ~1064 nm~780-800 nmThis compound absorbs in the NIR-II window, offering deeper tissue penetration. ICG's absorption is in the NIR-I window.
Photothermal Conversion Efficiency (PCE) Up to 48.9% (in P2@IR1061-RGD NPs)[5]~22% (free ICG), up to 51% (in nanoformulations)[6][7]PCE is highly dependent on the molecular environment and formulation. Nanoformulations significantly enhance the PCE of ICG.
Photostability Generally considered more stable than ICG.Prone to photobleaching and degradation in aqueous solutions.[1][8]This compound is often used to stabilize ICG through energy transfer mechanisms.[1]
Solubility HydrophobicWater-solubleThis difference in solubility affects formulation strategies.

Table 2: In Vitro and In Vivo Performance

ParameterThis compoundIndocyanine Green (ICG)Notes
Cellular Uptake Efficient cellular uptake, often enhanced by nanoparticle formulation.Cellular uptake is generally lower for free ICG and is significantly improved with targeted nanoformulations.[9]Targeting moieties can be conjugated to enhance tumor-specific uptake for both dyes.
In Vitro Cytotoxicity (with NIR irradiation) Effective in inducing cancer cell death.Demonstrates dose-dependent cytotoxicity upon NIR irradiation.[10][11]The combination of PTT with chemotherapy can lead to synergistic effects.[10]
In Vivo Tumor Ablation Demonstrates significant tumor growth inhibition in animal models.Effective tumor ablation has been shown in various cancer models, particularly with nanoformulations that improve tumor accumulation.[12][13]The enhanced permeability and retention (EPR) effect is often leveraged for passive tumor targeting of nanoparticle-encapsulated dyes.
Biocompatibility Generally considered biocompatible, especially when encapsulated.FDA-approved for clinical use, indicating a good safety profile.Biocompatibility can be influenced by the choice of delivery vehicle.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photothermal agents. Below are generalized protocols for key experiments.

Measurement of Photothermal Conversion Efficiency (PCE)

A standardized method is essential for comparing the PCE of different photothermal agents.[14][15]

  • Sample Preparation: A solution of the photothermal agent (this compound or ICG) at a known concentration is prepared in a quartz cuvette. A solvent-only cuvette serves as a control.

  • Experimental Setup: The cuvette is irradiated with a continuous-wave NIR laser at the dye's maximum absorption wavelength (e.g., 1064 nm for this compound, 808 nm for ICG). The temperature of the solution is monitored in real-time using a thermocouple or an infrared thermal camera.

  • Heating and Cooling Phases: The temperature is recorded as it rises to a steady state under laser irradiation (heating phase). The laser is then turned off, and the temperature decay is recorded (cooling phase).

  • Calculation: The PCE (η) is calculated using the following formula, which is derived from an energy balance equation for the system:

    η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

    where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Tmax is the maximum steady-state temperature.

    • Tsurr is the ambient temperature.

    • Q0 is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the dye at the laser wavelength.

In Vitro Photothermal Therapy Assay
  • Cell Culture: Cancer cells are seeded in 96-well plates and cultured until they reach a desired confluency.

  • Incubation: The cells are incubated with various concentrations of this compound or ICG (or their respective formulations) for a specific period to allow for cellular uptake.

  • Laser Irradiation: The cells are then irradiated with an NIR laser at the appropriate wavelength and power density for a set duration. Control groups include cells with the agent but no irradiation, and cells with irradiation but no agent.

  • Viability Assessment: Cell viability is assessed 24-48 hours post-irradiation using standard assays such as MTT or PrestoBlue.

In Vivo Tumor Ablation Study
  • Animal Model: Tumor-bearing animal models (e.g., subcutaneous xenografts in nude mice) are established.

  • Agent Administration: this compound or ICG (typically in a formulation to enhance circulation time and tumor accumulation) is administered via intravenous or intratumoral injection.

  • Laser Treatment: At a predetermined time point post-injection (to allow for maximum tumor accumulation), the tumor site is irradiated with an NIR laser.

  • Monitoring: Tumor volume and body weight are monitored over time. An infrared thermal camera can be used to monitor the temperature at the tumor site during treatment.

  • Histological Analysis: At the end of the study, tumors are excised for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Mandatory Visualization

Experimental Workflow for Comparative PTT Analysis

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Characterization Photophysical & Photothermal Characterization Incubation Incubation with This compound or ICG Characterization->Incubation Cell_Culture Cancer Cell Culture Cell_Culture->Incubation Irradiation_Vitro NIR Laser Irradiation Incubation->Irradiation_Vitro Viability_Assay Cell Viability Assay (e.g., MTT) Irradiation_Vitro->Viability_Assay Data_Analysis Comparative Data Analysis (PCE, IC50, Tumor Inhibition) Viability_Assay->Data_Analysis Animal_Model Tumor-Bearing Animal Model Injection Intravenous Injection of this compound or ICG Animal_Model->Injection Biodistribution Biodistribution Imaging Injection->Biodistribution Irradiation_Vivo NIR Laser Irradiation of Tumor Injection->Irradiation_Vivo Monitoring Tumor Growth Monitoring Irradiation_Vivo->Monitoring Histology Histological Analysis Monitoring->Histology Monitoring->Data_Analysis

Caption: Workflow for the comparative analysis of this compound and ICG.

Signaling Pathways in Photothermal Therapy

Photothermal therapy primarily induces cell death through apoptosis and necrosis. The following diagram illustrates the general apoptotic signaling pathway initiated by PTT using cyanine dyes.

G NIR_Light NIR Light PTA Photothermal Agent (this compound or ICG) NIR_Light->PTA Hyperthermia Localized Hyperthermia PTA->Hyperthermia Mitochondrial_Stress Mitochondrial Stress Hyperthermia->Mitochondrial_Stress ROS ROS Generation Hyperthermia->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrial_Stress->MMP_Loss ROS->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_C->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: PTT-induced apoptotic signaling pathway.

Conclusion

This comparative guide highlights the key performance characteristics of this compound and ICG for photothermal therapy. While ICG benefits from its clinical approval and extensive research history, its limitations in terms of stability are a significant consideration. This compound presents a promising alternative, particularly with its absorption in the NIR-II window, which allows for deeper tissue penetration and potentially higher photothermal conversion efficiency. However, the majority of current research focuses on the synergistic effects of combining this compound with ICG to enhance the latter's performance.

For drug development professionals, the choice between these agents will depend on the specific application, desired therapeutic window, and formulation strategy. Future research should focus on direct, standardized comparisons of these and other emerging photothermal agents to provide a clearer understanding of their relative advantages and facilitate the selection of the optimal candidate for clinical translation.

References

A Comparative Guide to IR-1061 Probe Performance: Evaluating Signal-to-Background Ratio in Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, selecting the optimal probe is paramount for achieving high-contrast, deep-tissue visualization. This guide provides an objective comparison of the IR-1061 probe, with a focus on its signal-to-background ratio (SBR), a critical determinant of imaging sensitivity and clarity. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.

The advent of fluorescent probes operating in the second near-infrared (NIR-II) window (1000-1700 nm) has revolutionized in vivo imaging. Probes in this range, such as this compound, benefit from reduced photon scattering and diminished tissue autofluorescence compared to traditional visible and first near-infrared (NIR-I, 700-900 nm) fluorophores. This intrinsic advantage generally leads to a superior signal-to-background ratio, enabling deeper tissue penetration and higher-resolution imaging.

Quantitative Comparison of NIR Probes

To provide a clear comparison, the following table summarizes key performance metrics for this compound and other commonly used NIR fluorescent probes. It is important to note that direct, side-by-side quantitative comparisons of SBR for this compound against other NIR-II probes in the same experimental setup are limited in publicly available literature. The data presented here is compiled from various studies and should be considered in the context of the specific experimental conditions of each study.

ProbeTypeExcitation (nm)Emission (nm)Quantum Yield (%)Reported Tumor-to-Background Ratio (TBR) / Signal-to-Background Ratio (SBR)Notes
This compound NIR-II Cyanine Dye~1064~1100~1.7 (in organic solvents, can be lower in aqueous environments)Not explicitly quantified in comparative studies found. However, NIR-II probes generally provide higher SBR than NIR-I probes.Hydrophobic nature requires encapsulation for in vivo use. Dimerization can lead to a decrease in quantum yield.
Indocyanine Green (ICG) NIR-I Cyanine Dye~780~820~1.3 (in blood)NIR-I: 1.48 ± 0.04 NIR-II (tail emission): 2.25 ± 0.06FDA-approved. Exhibits tail emission into the NIR-II window, offering improved SBR at longer wavelengths.
IRDye® 800CW NIR-I Zwitterionic Dye~774~789~12 (conjugated to antibodies)1.84 (conjugated to EGF)Zwitterionic nature can reduce non-specific binding, potentially improving SBR.

Experimental Protocols

Accurate and reproducible evaluation of a probe's SBR is crucial. Below is a detailed methodology for a typical in vivo experiment to determine the tumor-to-background ratio (TBR) of a NIR fluorescent probe in a mouse tumor model.

In Vivo Tumor-to-Background Ratio (TBR) Measurement Protocol

1. Animal Model and Tumor Induction:

  • Animal: Nude mice (athymic, 6-8 weeks old).

  • Cell Line: A human cancer cell line expressing the target of interest (if a targeted probe is used) or a rapidly growing tumor cell line for passive targeting studies.

  • Induction: Subcutaneously inject 1 x 10^6 cells in 100 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Monitoring: Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter).

2. Probe Administration:

  • Probe Formulation: For hydrophobic probes like this compound, encapsulation in nanoparticles (e.g., liposomes, polymeric micelles) is necessary for intravenous administration. The final formulation should be sterile and biocompatible.

  • Dose: The optimal dose should be determined empirically but typically ranges from 1-10 mg/kg body weight.

  • Administration: Administer the probe solution intravenously via the tail vein.

3. In Vivo Fluorescence Imaging:

  • Imaging System: A small animal in vivo imaging system equipped with appropriate lasers and filters for the specific NIR probe. For this compound, an InGaAs camera is required for detection in the NIR-II window.

  • Anesthesia: Anesthetize the mice using isoflurane or a similar anesthetic to prevent movement during imaging.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window. A white light image should also be taken for anatomical reference.

  • Imaging Parameters:

    • Excitation Wavelength: Set to the maximum absorption wavelength of the probe (e.g., ~1064 nm for this compound).

    • Emission Filter: Use a long-pass filter appropriate for the probe's emission spectrum (e.g., >1100 nm for this compound).

    • Exposure Time: Adjust to achieve a good signal without saturation.

4. Data Analysis and TBR Calculation:

  • Region of Interest (ROI) Selection: Using the imaging software, draw ROIs around the tumor and a non-tumor background area (e.g., adjacent muscle tissue).

  • Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI.

  • TBR Calculation: Calculate the TBR using the following formula:

    • TBR = (Average fluorescence intensity of tumor ROI) / (Average fluorescence intensity of background ROI)

5. Ex Vivo Analysis (Optional but Recommended):

  • After the final in vivo imaging time point, euthanize the mice.

  • Excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution and reduce the influence of tissue depth on the fluorescence signal.

  • Calculate the TBR from the ex vivo images using the same method as for the in vivo images.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in evaluating the in vivo performance of a NIR probe.

ExperimentalWorkflow cluster_preclinical Preclinical Model Preparation cluster_experiment In Vivo Experiment cluster_analysis Data Analysis AnimalModel Animal Model (Nude Mice) TumorInduction Tumor Induction (Subcutaneous Injection) AnimalModel->TumorInduction ProbeAdmin Probe Administration (Intravenous Injection) TumorInduction->ProbeAdmin Imaging In Vivo Fluorescence Imaging (Multiple Time Points) ProbeAdmin->Imaging ROI_Selection ROI Selection (Tumor & Background) Imaging->ROI_Selection Intensity Measure Fluorescence Intensity ROI_Selection->Intensity TBR_Calc TBR Calculation Intensity->TBR_Calc

Caption: Workflow for in vivo evaluation of NIR probe tumor-to-background ratio.

Signaling Pathway and Probe Activation

While this compound is a passive targeting probe that accumulates in tumors through the enhanced permeability and retention (EPR) effect, many advanced NIR probes are designed to be "activatable." These probes are initially non-fluorescent or weakly fluorescent and become brightly fluorescent upon interaction with a specific molecular target, such as an enzyme that is overexpressed in the tumor microenvironment. This activation mechanism significantly enhances the SBR.

The following diagram illustrates a generic signaling pathway for an activatable probe targeting a tumor-associated enzyme.

ActivatableProbe Probe Activatable NIR Probe (Low Fluorescence) TumorCell Tumor Cell Probe->TumorCell Enzyme Tumor-Associated Enzyme Probe->Enzyme Enzymatic Cleavage TumorCell->Enzyme Overexpression ActivatedProbe Activated Probe (High Fluorescence) Enzyme->ActivatedProbe Signal Fluorescence Signal ActivatedProbe->Signal

A Comparative Guide to Cross-Validating IR-1061 Fluorescence with MRI Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of near-infrared (NIR)-II fluorescence imaging using the IR-1061 dye and magnetic resonance imaging (MRI). It offers a detailed examination of a bimodal imaging approach, supported by experimental data, to facilitate the cross-validation of these two powerful in vivo imaging modalities.

The integration of multiple imaging techniques is paramount for a comprehensive understanding of biological processes and the evaluation of therapeutic efficacy. NIR-II fluorescence imaging, with its high sensitivity and temporal resolution, and MRI, offering exceptional spatial resolution and anatomical detail, present a complementary pairing for in vivo studies. This guide focuses on the use of a specially designed bimodal nanoparticle probe that enables the simultaneous acquisition and subsequent cross-validation of data from both modalities.

Performance Comparison: this compound Fluorescence vs. MRI

The direct comparison of this compound fluorescence and MRI is best achieved through the use of a dual-modality contrast agent. A prime example is a nanoparticle composed of a poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) micelle encapsulating the this compound dye and surface-conjugated with a Gadolinium-based MRI contrast agent, Gd-DOTA.[1][2][3][4][5][6][7] This allows for the direct correlation of signals from the same biological location.

FeatureThis compound Fluorescence ImagingMagnetic Resonance Imaging (MRI)Key Considerations for Cross-Validation
Spatial Resolution Lower (sub-millimeter to millimeter)High (micrometer to millimeter)MRI provides the anatomical reference for the fluorescence signal. Co-registration is crucial.
Temporal Resolution High (real-time imaging possible)Lower (seconds to minutes per scan)Fluorescence imaging can capture dynamic processes that may be averaged out in MRI scans.
Sensitivity High (picomolar to nanomolar)Lower (micromolar to millimolar)Fluorescence is ideal for detecting low concentrations of the probe, while MRI can quantify bulk distribution.
Penetration Depth Limited (several millimeters to a centimeter)High (whole-body imaging)NIR-II dyes like this compound offer improved penetration over NIR-I dyes, but MRI is superior for deep tissue imaging.[8]
Signal-to-Background Ratio Can be very high with targeted probesGenerally lower, dependent on contrast agent concentration and tissue propertiesActivatable probes can enhance the signal-to-background ratio in both modalities.[9][10][11]
Quantitative Capability Semi-quantitative in deep tissue due to light scattering and absorptionHighly quantitative for parameters like contrast agent concentration and relaxation timesCross-validation with MRI can help to calibrate and validate the quantitative accuracy of fluorescence data.[12]

Experimental Protocols

Detailed methodologies are critical for the successful cross-validation of this compound fluorescence and MRI data. The following protocols are based on studies utilizing bimodal PLGA-PEG micelles encapsulating this compound and conjugated with Gd-DOTA.[1][2][3][4][5][6][7]

Synthesis of Bimodal PLGA-PEG-Gd-DOTA Micelles with Encapsulated this compound

This protocol outlines the creation of the dual-modality imaging probe.

  • Activation of PLGA-PEG-COOH: Dissolve PLGA-PEG-COOH in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and stir overnight to activate the carboxyl groups. Precipitate the activated polymer using diethyl ether.

  • Conjugation of Gd-DOTA: Dissolve the activated polymer in a mixture of DCM and dimethyl sulfoxide (DMSO). Add an amine-functionalized Gd-DOTA derivative (e.g., Gd-DO3A-butylamine) and stir for 24 hours. Precipitate and freeze-dry the resulting PLGA-PEG-Gd-DOTA (PLP-D) conjugate.[5]

  • Micelle Formation and this compound Encapsulation: Prepare a solution of the PLP-D conjugate and, if desired, unconjugated PLGA-PEG (to vary the Gd-DOTA ratio) in a suitable organic solvent. Add the this compound dye to this solution. This mixture is then added dropwise to an aqueous solution under sonication to induce self-assembly of the micelles with the this compound encapsulated in the hydrophobic core.

  • Purification and Characterization: Purify the micelles through dialysis to remove unencapsulated dye and excess reagents. Characterize the nanoparticles for size, zeta potential, and confirmation of Gd-DOTA conjugation and this compound encapsulation using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and NMR spectroscopy.[5]

In Vivo Bimodal Imaging Protocol

This protocol details the steps for acquiring simultaneous fluorescence and MRI data in a murine model.

  • Animal Model: Utilize appropriate tumor-bearing mouse models (e.g., subcutaneous or orthotopic xenografts) relevant to the research question. All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.[5]

  • Probe Administration: Administer the bimodal nanoparticle solution to the mice via intravenous (tail vein) injection. The dosage will depend on the concentration of the probe and the specific imaging requirements.

  • Anesthesia and Monitoring: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging session. Monitor vital signs such as respiration and body temperature.

  • NIR-II Fluorescence Imaging:

    • Position the mouse in a preclinical in vivo fluorescence imaging system equipped for NIR-II detection.

    • Use an appropriate excitation laser (e.g., 808 nm or 980 nm) and a long-pass filter to collect the emission signal from this compound (typically >1000 nm).

    • Acquire images at various time points post-injection to assess the biodistribution and tumor accumulation of the probe.

  • Magnetic Resonance Imaging (MRI):

    • Transfer the anesthetized mouse to a preclinical MRI scanner (e.g., 7T).

    • Acquire anatomical reference images (e.g., T2-weighted scans).

    • Perform T1-weighted scans before and at multiple time points after the injection of the bimodal probe to visualize the contrast enhancement.

    • Key sequences include fast spin-echo for anatomical imaging and gradient-echo sequences for T1-weighted contrast enhancement.

  • Co-registration and Data Analysis:

    • Utilize fiducial markers visible in both imaging modalities or image registration software to spatially align the fluorescence and MRI datasets.

    • Quantify the fluorescence intensity (e.g., radiant efficiency) in regions of interest (ROIs) corresponding to the tumor and other organs.

    • Measure the change in MRI signal intensity or calculate the change in the longitudinal relaxation rate (ΔR1) in the same ROIs.

    • Correlate the fluorescence and MRI signal changes to validate the biodistribution and targeting of the bimodal probe.

Visualizing the Workflow and Probe Design

To better illustrate the experimental process and the structure of the bimodal probe, the following diagrams are provided.

G cluster_synthesis Bimodal Probe Synthesis PLGA_PEG PLGA-PEG-COOH Activation Activate COOH (EDC/NHS) PLGA_PEG->Activation Conjugation Conjugate Gd-DOTA Activation->Conjugation Gd_DOTA Gd-DO3A-butylamine Gd_DOTA->Conjugation Micelle Self-Assembly (Micelle Formation) Conjugation->Micelle IR1061 This compound Dye IR1061->Micelle Purification Purification (Dialysis) Micelle->Purification Bimodal_Probe Bimodal Nanoprobe Purification->Bimodal_Probe

Caption: Synthesis of the bimodal imaging probe.

G cluster_workflow Cross-Validation Workflow cluster_imaging Bimodal Imaging Animal_Model Tumor-bearing Mouse Model Probe_Injection IV Injection of Bimodal Probe Animal_Model->Probe_Injection Anesthesia Anesthesia Probe_Injection->Anesthesia NIR_Imaging NIR-II Fluorescence Imaging Anesthesia->NIR_Imaging MRI_Imaging MRI Acquisition (T1w & T2w) Anesthesia->MRI_Imaging Co_registration Image Co-registration NIR_Imaging->Co_registration MRI_Imaging->Co_registration ROI_Analysis ROI Analysis Co_registration->ROI_Analysis Correlation Signal Correlation (Fluorescence vs. MRI) ROI_Analysis->Correlation

Caption: In vivo cross-validation workflow.

References

A Comparative Guide to IR-1061 for High-Performance Cancer Lesion Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the near-infrared (NIR) fluorophore, IR-1061, for cancer lesion visualization. Through objective comparisons with alternative dyes and supported by experimental data, this document serves as a critical resource for researchers and professionals in the fields of oncology, bio-imaging, and drug development. We will delve into the photophysical properties, cellular uptake mechanisms, and in vivo imaging performance of this compound, offering a clear perspective on its capabilities in preclinical cancer research.

Data Presentation: A Comparative Analysis of NIR Fluorophores

The selection of an appropriate NIR fluorophore is paramount for achieving high-contrast and sensitive in vivo imaging. The following table summarizes the key photophysical properties of this compound alongside two widely used alternative NIR dyes: Indocyanine Green (ICG) and IRDye® 800CW.

PropertyThis compoundIndocyanine Green (ICG)IRDye® 800CW
Excitation Maximum (λex) ~1064 nm[1]~787 nm[2]~774 nm[3]
Emission Maximum (λem) ~1100 nm[1]~815 nm[2]~789 nm[3]
Molar Extinction Coefficient (ε) Data not consistently reported~223,000 M⁻¹cm⁻¹[2]~240,000 M⁻¹cm⁻¹ (in PBS)[3]
Quantum Yield (Φ) ~1.7%[4][5]~14%[2]~12%[6][7]
Imaging Window NIR-IINIR-INIR-I

Experimental Protocols

To ensure reproducibility and standardization in the evaluation of NIR fluorophores, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of this compound and its alternatives.

In Vivo Tumor Imaging in a Murine Model

This protocol outlines the procedure for evaluating the tumor imaging capabilities of NIR dyes in a subcutaneous xenograft mouse model.

1. Animal Model Preparation:

  • Athymic nude mice (4-6 weeks old) are used.
  • Human cancer cells (e.g., PC-3 for prostate cancer) are cultured and harvested.
  • A suspension of 1x10^6 cells in a suitable medium (e.g., PBS) is prepared.
  • The cell suspension is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (approximately 5-10 mm in diameter)[8].

2. NIR Dye Administration:

  • The NIR dye (e.g., IR-783, an analog of this compound) is dissolved in a biocompatible solvent (e.g., DMSO/Cremophor EL/saline).
  • The dye solution is administered to the tumor-bearing mice via intraperitoneal (i.p.) injection at a typical dose of 0.375 mg/kg[8].

3. In Vivo Fluorescence Imaging:

  • At various time points post-injection (e.g., 24 hours), the mice are anesthetized (e.g., with isoflurane).
  • The anesthetized mice are placed in an in vivo imaging system (e.g., IVIS Lumina II).
  • Whole-body fluorescence images are acquired using appropriate excitation and emission filters for the specific NIR dye being evaluated.
  • The signal intensity from the tumor region and surrounding normal tissue is quantified to determine the tumor-to-background ratio (TBR).

Ex Vivo Biodistribution Study

This protocol describes the methodology for assessing the distribution of NIR dyes in various organs and tissues following in vivo administration.

1. Tissue Harvesting:

  • Following the final in vivo imaging time point, the mice are euthanized.
  • Major organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle) are carefully excised.

2. Ex Vivo Fluorescence Imaging:

  • The harvested organs and tissues are arranged on a non-fluorescent surface.
  • The tissues are imaged using the in vivo imaging system with the same settings used for the in vivo scans.
  • The fluorescence intensity of each organ is quantified to determine the biodistribution profile of the NIR dye.

3. Data Analysis:

  • The average fluorescence intensity per unit area is calculated for each organ.
  • The data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

To visually represent the complex processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis A Cancer Cell Culture B Animal Model Generation (Subcutaneous Xenograft) A->B D Intraperitoneal Injection of NIR Dye B->D C NIR Dye Formulation C->D E In Vivo Fluorescence Imaging (e.g., 24h post-injection) D->E F Tumor-to-Background Ratio (TBR) Calculation E->F G Euthanasia & Tissue Harvesting E->G H Ex Vivo Biodistribution Imaging G->H I Quantitative Analysis (%ID/g) H->I

Caption: Experimental workflow for benchmarking NIR dye performance in vivo.

The cellular uptake of many heptamethine cyanine dyes, including analogs of this compound, is not a passive process. It is often mediated by specific transmembrane proteins, with Organic Anion Transporting Polypeptides (OATPs) playing a crucial role, particularly in cancer cells where their expression is frequently upregulated.[9][10][11]

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cancer Cell) NIR_Dye NIR Dye (e.g., this compound analog) OATP OATP Transporter (e.g., OATP1B3) NIR_Dye->OATP Binding Internalized_Dye Internalized NIR Dye OATP->Internalized_Dye Translocation Mitochondria Mitochondria Accumulation Internalized_Dye->Mitochondria Localization

Caption: OATP-mediated uptake of NIR dyes in cancer cells.

References

A Quantitative Comparison of IR-1061 and Other Commercially Available NIR Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical imaging and drug development, the selection of appropriate near-infrared (NIR) fluorescent dyes is a critical determinant of experimental success. This guide provides a quantitative comparison of IR-1061 with other widely used commercially available NIR dyes, including Indocyanine Green (ICG), IR-820, and Cyanine7 (Cy7). The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key photophysical properties of this compound and its counterparts. These values have been compiled from various sources and are presented for comparative purposes. It is important to note that properties such as quantum yield can be highly dependent on the solvent and local environment.

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Medium
This compound ~1064[1]~1100[1]Not widely reported0.0007 (in water)[2]Dichloromethane, Water
ICG 780 - 789[3]813 - 820[3]194,000 - 223,000[3][4]0.029 - 0.14[4][5]Ethanol, Water, Plasma, FBS, Whole Blood
IR-820 ~710 (in water), ~793 (in serum)[6][7][8]~829 (in water), ~858 (in serum)[6][8]Not widely reported0.00313 (in water), 0.02521 (in serum)[8]Water, Serum
Cy7 ~750[9]~776[9]Not widely reportedNot widely reportedVarious

Table 1: Photophysical Properties of Selected NIR Dyes.

DyeReported Photostability Characteristics
This compound Generally considered to have good photostability[10]. Can be used to photostabilize ICG through energy transfer[11].
ICG Susceptible to photobleaching, thermal degradation, and oxidation, particularly in acidic conditions[11]. Its stability can be improved by encapsulation.
IR-820 Exhibits good photostability when dissolved in serum[6][8].
Cy7 Some derivatives have limited photostability and can degrade when exposed to light and heat[9]. Can be prone to aggregation in aqueous solutions, which can affect its fluorescence[9].

Table 2: Photostability Overview of Selected NIR Dyes.

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of a NIR dye at its maximum absorption wavelength (λmax).

Materials:

  • High-purity NIR dye sample

  • Spectrophotometer capable of measuring in the NIR range

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., DMSO, water, ethanol)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the NIR dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan across the NIR range.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each dilution at the dye's λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the linear regression of this plot, where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm.

Protocol 2: Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield (Φ) of a sample dye relative to a standard dye with a known quantum yield.

Materials:

  • Sample NIR dye and a standard NIR dye (with a known quantum yield in the same solvent)

  • Spectrofluorometer with an NIR-sensitive detector

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate solvent

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and standard dyes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where:

      • Φ_standard is the quantum yield of the standard.

      • m_sample and m_standard are the slopes of the linear fits for the sample and standard, respectively.

      • n_sample and n_standard are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).

Protocol 3: Standardized Photostability Testing

Objective: To compare the photostability of different NIR dyes under controlled irradiation conditions. This protocol is adapted from the principles of the ICH Q1B guidelines for photostability testing.

Materials:

  • NIR dye solutions of known concentration in a specified solvent

  • Photostability chamber equipped with a light source capable of emitting in the NIR range (e.g., xenon lamp or a suitable laser source)

  • Radiometer/photometer to measure light intensity

  • UV-Vis spectrophotometer or spectrofluorometer

  • Quartz cuvettes or other suitable transparent containers

Procedure:

  • Sample Preparation: Prepare solutions of the NIR dyes to be tested at the same concentration in the same solvent.

  • Initial Measurement: Before exposure, measure the initial absorbance at λmax or the integrated fluorescence intensity of each sample.

  • Light Exposure:

    • Place the samples in the photostability chamber.

    • Expose the samples to a defined and constant intensity of light at a wavelength relevant to the dye's absorption for a set period. A dark control sample, protected from light, should be kept under the same temperature conditions.

  • Post-Exposure Measurement: After the exposure period, measure the absorbance or fluorescence of the samples again.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the initial and final absorbance/fluorescence values.

    • The photostability can be quantified by determining the photobleaching quantum yield or the half-life of the dye under the specific irradiation conditions. The rate of photodegradation can be determined by taking measurements at multiple time points during the exposure.

Mandatory Visualizations

To further aid in the understanding of the experimental workflows and potential applications of these NIR dyes, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_NIR_Dye_Comparison cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Comparison Dye_Selection Select NIR Dyes (this compound, ICG, etc.) Solvent_Choice Choose Solvent (e.g., DMSO, Water) Dye_Selection->Solvent_Choice Concentration Prepare Solutions (Known Concentrations) Solvent_Choice->Concentration Abs_Spec Measure Absorbance (λmax, ε) Concentration->Abs_Spec Photostability_Test Assess Photostability Concentration->Photostability_Test Em_Spec Measure Emission (λem) Abs_Spec->Em_Spec QY_Measurement Determine Quantum Yield (Φ) Em_Spec->QY_Measurement Tabulate_Data Tabulate Quantitative Data QY_Measurement->Tabulate_Data Photostability_Test->Tabulate_Data Comparative_Analysis Comparative Analysis Tabulate_Data->Comparative_Analysis

Caption: Experimental workflow for comparing NIR dyes.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding GRB2 GRB2 EGFR->GRB2 Recruitment SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression NIR_Probe NIR Dye Conjugate (e.g., Antibody-IR-1061) NIR_Probe->EGFR Targeting

Caption: EGFR signaling pathway with NIR probe targeting.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IR-1061

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for IR-1061, a near-infrared (NIR) cyanine dye. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

This compound is a fluorescent organic dye utilized in in vivo bimodal imaging.[1] While some suppliers may ship it as a non-hazardous chemical for short-term transport, it is imperative to handle and dispose of it with the care due to a potentially hazardous substance, characteristic of many cyanine dyes.

Key Data for this compound

The following table summarizes the essential quantitative data for this compound, compiled from various suppliers.

PropertyValue
CAS Number 155614-01-0
Molecular Formula C44H34BClF4S2
Molecular Weight 749.13 g/mol
Appearance Solid powder
Melting Point 222 °C (decomposes)
Maximum Absorption (λmax) 1051-1065 nm (in methylene chloride)
Storage Temperature -20°C[2]
Purity (Dye Content) ≥80%

Experimental Protocol for the Disposal of this compound

The following step-by-step procedures are based on general best practices for the disposal of hazardous laboratory chemicals and cyanine dyes. It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) guidelines before proceeding.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: A dust mask or respirator is recommended when handling the solid powder to avoid inhalation.

Disposal of Solid this compound Waste

This includes expired or unused this compound powder and any materials heavily contaminated with the solid dye.

  • Segregation: Do not mix solid this compound waste with non-hazardous trash.

  • Packaging:

    • Place the solid waste in a clearly labeled, sealable container.

    • The container should be made of a material compatible with the dye and any solvents used.

    • The label should clearly state "Hazardous Waste," "this compound, Solid," and the date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste management service.

Disposal of Liquid this compound Waste

This includes solutions of this compound in organic solvents and aqueous buffers, as well as the first rinse of contaminated labware.

  • Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.

    • The container must be compatible with the solvents used.

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Methylene Chloride"), their approximate concentrations, and the date.

  • Do Not Drain Dispose: Never pour liquid waste containing this compound down the drain. Cyanine dyes can be harmful to aquatic life.

  • Storage and Pickup: Store the container in a designated hazardous waste area and arrange for pickup by your institution's EHS service.

Disposal of Contaminated Labware and Materials

This category includes items with residual amounts of this compound, such as pipette tips, centrifuge tubes, and paper towels.

  • Solid Contaminated Materials:

    • Place all disposable items contaminated with this compound into a designated hazardous waste bag or container.

    • Label the container as "Hazardous Waste - this compound Contaminated Debris."

  • Reusable Glassware:

    • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or methylene chloride) to dissolve the residual dye.

    • Collect this first rinse as hazardous liquid waste.

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

IR1061_Disposal_Workflow cluster_start cluster_waste_type Identify Waste Type cluster_solid_proc Solid Waste Procedure cluster_liquid_proc Liquid Waste Procedure cluster_minor_proc Minor Contamination Procedure cluster_end start Start: This compound Waste solid_waste Solid this compound (Powder, Grossly Contaminated Items) start->solid_waste liquid_waste Liquid this compound (Solutions, First Rinse) start->liquid_waste minor_contamination Minor Contamination (Gloves, Wipes, Tips) start->minor_contamination package_solid Package in Labeled, Sealed Container solid_waste->package_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_debris Collect in Labeled Solid Waste Container minor_contamination->collect_debris store_solid Store in Designated Hazardous Waste Area package_solid->store_solid ehs_pickup Arrange for EHS Hazardous Waste Pickup store_solid->ehs_pickup store_liquid Store in Designated Hazardous Waste Area collect_liquid->store_liquid store_liquid->ehs_pickup store_debris Store with Other Solid Chemical Waste collect_debris->store_debris store_debris->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling IR-1061

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with IR-1061, a near-infrared fluorescent organic dye. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent potential hazards.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, which is classified as a skin and eye irritant and may cause respiratory irritation, specific personal protective equipment is mandatory.[1] The following table summarizes the required PPE and other essential safety information.

CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects against splashes and airborne particles.
GogglesRequired for protection against liquid splashes and chemical vapors.Provides a seal around the eyes for enhanced protection.
Face ShieldTo be worn in addition to safety glasses or goggles.Protects the entire face from splashes.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirementProvides protection from incidental contact. Must be removed immediately after contact.[2]
Double Nitrile Gloves or Silver Shield GlovesFor tasks with higher risk of exposureOffers additional protection for hands.[2]
Respiratory Protection Dust MaskType N95 (US) or equivalentPrevents inhalation of the powder form of this compound.[1]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Long Pants and Closed-Toe ShoesStandard laboratory attireEnsures no exposed skin on the lower body and feet.[2]

Hazard Classifications:

  • Eye Irritation: Category 2[1]

  • Skin Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Operational Plan: Handling this compound

The following step-by-step procedure outlines the safe handling of this compound from receipt to use in experimental protocols.

1. Preparation and Weighing:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated, clean weighing vessel and tools.

  • Carefully weigh the desired amount of this compound, avoiding the creation of dust.

2. Dissolving the Compound:

  • This compound is a hydrophobic molecule.[3]

  • Consult relevant literature or experimental protocols for the appropriate solvent. A common solvent mentioned for preparation is acetonitrile (ACN).[3]

  • Add the solvent to the weighed this compound in a fume hood.

  • Ensure the container is securely capped before mixing.

3. Use in Experiments:

  • All procedures involving this compound should be performed in a well-ventilated area, preferably a fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste contaminated with this compound, including unused product, empty containers, and contaminated disposables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate".[1]

  • Include the hazard characteristics (Irritant).

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

IR1061_Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal cluster_decon Decontamination Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Weigh this compound Weigh this compound Enter Fume Hood->Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Clean Work Area Clean Work Area Store for Pickup->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IR-1061
Reactant of Route 2
IR-1061

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.